(-)-Higenamine
Description
(S)-Norcoclaurine has been reported in Gnetum montanum, Xylopia parviflora, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14/h1-4,8-9,14,17-20H,5-7H2/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRCQWQRFZITDX-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331543 | |
| Record name | (S)-(-)-Higenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22672-77-1 | |
| Record name | (-)-Higenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22672-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Higenamine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022672771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(-)-Higenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HIGENAMINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P94O9O6QM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (-)-Higenamine on Beta-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Higenamine, a benzylisoquinoline alkaloid found in various plants, has garnered significant attention for its pharmacological effects, particularly its interaction with beta-adrenergic receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as a non-selective agonist for β1 and β2-adrenergic receptors. This document synthesizes available quantitative data on its binding affinity and functional activity, details relevant experimental protocols for its characterization, and visually represents the key signaling pathways and experimental workflows through diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in the pharmacology of this compound.
Introduction
This compound, also known as norcoclaurine, is a naturally occurring compound with a history of use in traditional medicine.[1] Its structural similarity to catecholamines has led to extensive investigation of its effects on the adrenergic system.[2] Pharmacological studies have established that this compound acts as a non-selective agonist at both β1- and β2-adrenergic receptors, leading to a range of physiological responses including cardiovascular effects and bronchodilation.[3][4] Understanding the precise mechanism of action of this compound at these receptors is crucial for its potential therapeutic applications and for assessing its safety profile.[4] This guide delves into the molecular interactions and cellular signaling pathways initiated by this compound upon binding to β-adrenergic receptors.
Quantitative Data on Receptor Interaction and Functional Activity
The interaction of this compound with β1 and β2-adrenergic receptors has been quantified through various in vitro assays. The following tables summarize the available data on its binding affinity (Ki), potency (EC50), and efficacy (Emax).
Table 1: Binding Affinity of this compound for β-Adrenergic Receptors
| Compound | Receptor Subtype | Ki (nM) | Reference |
| This compound | β1 | Data not available | |
| This compound | β2 | Data not available |
Note: Despite extensive literature review, specific Ki values for this compound at β1 and β2-adrenergic receptors were not publicly available at the time of this guide's compilation.
Table 2: Functional Activity of this compound at β-Adrenergic Receptors
| Compound | Receptor Subtype | Cell Line | Assay Type | EC50 (nM) | Emax (% of Isoproterenol/Adrenaline) | Reference |
| This compound | β1 | CHEM-1 | Calcium Mobilization | 34 | 105% (Adrenaline) | |
| This compound | β2 | CHO | cAMP Accumulation | ~100 | ~100% (Salbutamol) | [5] |
| This compound | β2 | CHEM-1 | Calcium Mobilization | 470 | 31% (Adrenaline) |
Signaling Pathways
This compound elicits its effects through the activation of downstream signaling cascades upon binding to β-adrenergic receptors. The primary pathways are the canonical Gs-protein/cAMP pathway and a G-protein-independent, β-arrestin-mediated pathway.
Gs-Protein Dependent Signaling Pathway
As a β-adrenergic agonist, this compound activates the Gs alpha subunit of the G-protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.[1]
References
- 1. Higenamine - Wikipedia [en.wikipedia.org]
- 2. Pharmacological effects of higenamine based on signalling pathways and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. β2‐Adrenoceptor agonist activity of higenamine - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of (-)-Higenamine: A β2-Adrenergic Agonist
A Technical Guide for Researchers and Drug Development Professionals
Introduction
(-)-Higenamine, a naturally occurring benzylisoquinoline alkaloid found in various plants including Aconitum carmichaelii and Nelumbo nucifera, has garnered significant attention for its diverse pharmacological activities.[1] Historically used in traditional medicine for cardiovascular and respiratory ailments, modern pharmacological studies have identified it as a non-selective β-adrenergic receptor agonist, with pronounced activity at the β2 subtype.[2][3] Its stimulant properties have also led to its inclusion in dietary supplements and its subsequent prohibition by the World Anti-Doping Agency (WADA).[4] This technical guide provides an in-depth analysis of the pharmacological profile of this compound as a β2-agonist, focusing on its receptor binding, functional activity, underlying signaling pathways, and the experimental methodologies used for its characterization.
Quantitative Pharmacological Data
The interaction of this compound with adrenergic receptors has been quantified through various in vitro and ex vivo studies. The following tables summarize the key data regarding its affinity, potency, and efficacy at β-adrenergic and other relevant receptors.
Table 1: Functional Activity of this compound at Human β-Adrenergic Receptors
| Receptor Subtype | Assay Type | Parameter | Value | Cell Line | Reference |
| β1-Adrenergic | cAMP Accumulation | EC50 | 34 nM | CHO | van der Meijden et al., 2024 |
| Emax | 105% | ||||
| β2-Adrenergic | cAMP Accumulation | EC50 | 0.47 µM | CHO | van der Meijden et al., 2024 |
| Emax | 31% |
EC50: Half-maximal effective concentration; Emax: Maximum effect relative to a standard full agonist.
Table 2: Antagonism and a-Adrenergic Receptor Binding of this compound
| Parameter | Receptor(s) | Value | Tissue/System | Reference |
| Propranolol pA2 | β-Adrenergic | 8.58 ± 0.14 | Rabbit Left Atria | Wellstein et al., 1988 |
| pKi | α1A-Adrenergic | 6.57 | Cloned Receptor | Zhang et al., 2019 |
| pKi | α1B-Adrenergic | 6.48 | Cloned Receptor | Zhang et al., 2019 |
| pKi | α1D-Adrenergic | 6.35 | Cloned Receptor | Zhang et al., 2019 |
pA2: A measure of the affinity of a competitive antagonist; pKi: The negative logarithm of the inhibition constant (Ki).
Experimental Protocols
The characterization of this compound's pharmacological profile relies on a suite of established in vitro and ex vivo assays. Detailed methodologies for key experiments are outlined below.
Radioligand Competition Binding Assay for β2-Adrenergic Receptor
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Radioligand: Typically a high-affinity β-adrenergic antagonist such as [³H]-dihydroalprenolol (³H-DHA) or [³H]-CGP-12177.
-
Test Compound: this compound hydrochloride dissolved in an appropriate vehicle.
-
Non-specific Binding Control: A high concentration of a non-labeled β-adrenergic antagonist (e.g., 10 µM propranolol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.
-
For total binding, add only the radioligand and buffer. For non-specific binding, add the radioligand and the non-specific binding control.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient period to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.
-
The filters are then dried, and the radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The data are analyzed using non-linear regression to determine the IC50 of this compound, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
Functional Assay: cAMP Accumulation in CHO Cells
This assay measures the ability of a compound to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the β2-adrenergic signaling pathway.
-
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
-
Test Compound: this compound hydrochloride at various concentrations.
-
Positive Control: A known β2-agonist such as isoproterenol.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
-
Procedure:
-
Seed the CHO-β2AR cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay buffer containing the PDE inhibitor and incubate for a short period (e.g., 30 minutes) at 37°C.
-
Add varying concentrations of this compound or the positive control to the wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Ex Vivo Assay: Guinea Pig Tracheal Ring Relaxation
This classic organ bath experiment assesses the functional effect of a β2-agonist on smooth muscle relaxation, a key physiological response leading to bronchodilation.
-
Materials:
-
Male guinea pig.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), aerated with 95% O₂ / 5% CO₂.
-
Contractile agent: Histamine or carbachol.
-
Test Compound: this compound hydrochloride.
-
Organ bath system with isometric force transducers.
-
-
Procedure:
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Prepare tracheal rings (2-3 cartilage bands wide) and suspend them in organ baths containing Krebs-Henseleit solution at 37°C, aerated with carbogen.
-
Allow the tissues to equilibrate under a resting tension of approximately 1 g for at least 60 minutes.
-
Induce a stable contraction with a submaximal concentration of histamine (e.g., 1 µM) or carbachol.
-
Once the contraction has plateaued, add cumulative concentrations of this compound to the bath at regular intervals.
-
Record the relaxation response as a percentage of the pre-induced contraction.
-
Analyze the concentration-response data to determine the potency (EC50) of this compound in inducing tracheal relaxation.
-
Signaling Pathways and Mechanisms of Action
The effects of this compound as a β2-agonist are mediated through complex intracellular signaling cascades. While the canonical Gs-protein pathway is a primary route, evidence also points towards biased agonism.
Canonical Gs-Protein Signaling Pathway
Activation of the β2-adrenergic receptor by this compound primarily leads to the stimulation of the Gs alpha subunit of the associated heterotrimeric G-protein. This initiates a well-defined signaling cascade.
Caption: Canonical β2-AR Gs-protein signaling pathway activated by this compound.
β-Arrestin-Biased Signaling
Recent studies suggest that this compound can act as a biased agonist at the β2-adrenergic receptor, preferentially activating β-arrestin-mediated signaling pathways over G-protein-mediated pathways for certain downstream effects.[5] This can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2) through a mechanism involving the transactivation of the epidermal growth factor receptor (EGFR).
Caption: β-Arrestin-biased signaling of this compound at the β2-adrenergic receptor.
Conclusion
This compound is a non-selective β-adrenergic agonist with partial agonist activity at the β2-receptor. Its pharmacological profile is characterized by its ability to induce classic β2-mediated responses such as smooth muscle relaxation, alongside significant β1-mediated cardiovascular effects. The quantitative data indicate a higher potency for β1-receptors, but its activity at β2-receptors is well-established and functionally relevant. The compound's mechanism of action involves both canonical Gs-protein signaling and β-arrestin-biased pathways, leading to a complex array of cellular responses. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of this compound and other novel β2-adrenergic agonists. A thorough understanding of its complete pharmacological profile is essential for assessing its therapeutic potential and associated risks.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Higenamine, a Dual Agonist for β 1- and β 2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A novel β2-AR agonist, Higenamine, induces β-arrestin-biased signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alkaloid (-)-Higenamine: A Technical Guide to Its Natural Occurrence and Isolation from Aconitum Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sourcing and isolation of the bioactive alkaloid, (-)-higenamine, with a specific focus on its occurrence within the Aconitum genus. This document details quantitative data, experimental protocols for isolation and analysis, and visual representations of its key signaling pathways and isolation workflows.
Natural Sources of this compound in Aconitum
This compound, also known as norcoclaurine, is a benzylisoquinoline alkaloid present in various plant species. The genus Aconitum, belonging to the Ranunculaceae family, is a notable source of this compound. Several species have been identified to contain this compound, often alongside other pharmacologically active and toxic diterpenoid alkaloids. The presence and concentration of this compound can vary depending on the species, the specific plant part, and the processing methods employed.
Aconitum species recognized as sources of this compound include:
-
Aconitum carmichaeli (Fu Zi or Chuan Wu in Traditional Chinese Medicine)[1]
-
Aconitum japonicum [2]
-
Aconitum kusnezoffii [2]
-
Aconitum napiforme [2]
-
Aconitum jaluense [3]
The roots and lateral roots are the primary parts of the Aconitum plant where higenamine is found.[2] It is important to note that traditional processing methods, such as decoction and steaming, are often applied to Aconitum roots to reduce the toxicity of co-occurring diester-diterpenoid alkaloids. These processes can also affect the concentration of higenamine.
Quantitative Analysis of this compound in Aconitum Species
The concentration of this compound in Aconitum species can be influenced by factors such as the specific species, whether the root is processed or unprocessed, and the analytical method used for quantification. The following table summarizes available quantitative data.
| Aconitum Species | Plant Part | Processing | Higenamine Concentration (µg/g dry wt) | Analytical Method |
| Aconitum carmichaelii | Roots | Unprocessed | 18.3 | HPLC |
| Aconitum carmichaelii | Roots | Processed | 12.2 | HPLC |
| Aconitum carmichaelii | Roots | Processed (Baifupian decoction) | 2.31 | icELISA & HPLC |
| Aconitum carmichaelii | Roots | Processed (Heishunpian decoction) | 3.03 - 3.18 | icELISA & HPLC |
| Aconitum carmichaelii | Roots | - | 0.258 - 3.04 | icELISA & HPLC |
Isolation and Purification of this compound from Aconitum Species
The isolation of this compound from Aconitum species typically involves a multi-step process of extraction, fractionation, and chromatographic purification. As higenamine is an alkaloid, its basic nature is exploited during the extraction and purification process.
General Experimental Workflow
The following diagram illustrates a general workflow for the isolation of this compound from Aconitum roots.
Detailed Experimental Protocols
This protocol is a representative method for the extraction of total alkaloids from Aconitum roots, from which higenamine can then be isolated.
-
Preparation of Plant Material: Air-dry the lateral roots of the selected Aconitum species and grind them into a coarse powder.
-
Solvent Extraction: Place the powdered plant material in a flask and add 95% ethanol (EtOH) in a 1:6 (w/v) ratio. Perform reflux extraction for 2 hours. Repeat this process three times.
-
Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a semi-solid residue.
-
Acid-Base Partitioning:
-
Suspend the residue in water.
-
Extract the aqueous suspension successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). Higenamine, being a polar compound, will preferentially partition into the n-butanol fraction.
-
Collect the n-butanol fraction for further purification.
-
The n-butanol fraction, enriched with higenamine, is subjected to column chromatography for purification.
-
Column Preparation: Pack a glass column with silica gel as the stationary phase, equilibrated with the initial mobile phase.
-
Sample Loading: Concentrate the n-butanol extract to dryness and adsorb it onto a small amount of silica gel. Carefully load the adsorbed sample onto the top of the prepared column.
-
Gradient Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the methanol concentration being gradually increased.
-
Fraction Collection and Analysis: Collect the eluate in fractions. Analyze each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing higenamine.
-
Final Purification: Combine the higenamine-containing fractions and concentrate them. If necessary, perform further purification steps such as recrystallization or preparative HPLC to obtain pure this compound.
Analytical Methods for Quantification
Accurate quantification of this compound in Aconitum extracts is crucial for standardization and quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.
HPLC Method
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium bicarbonate) is often employed.
-
Detection: UV detection at approximately 240 nm.
-
Quantification: The concentration of higenamine is determined by comparing the peak area of the sample to that of a certified reference standard.
LC-MS/MS Method
-
Chromatography: Similar to the HPLC method, a C18 column with a gradient of acetonitrile and water (often with a formic acid modifier) is used for separation.
-
Mass Spectrometry: An electrospray ionization (ESI) source in positive ion mode is commonly used. Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Quantification: A stable isotope-labeled internal standard is often used to ensure high accuracy.
Key Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by interacting with several key signaling pathways. Its structural similarity to catecholamines allows it to act as an agonist at adrenergic receptors.
β-Adrenergic Signaling Pathway
Higenamine is a non-selective agonist of β1- and β2-adrenergic receptors.[2][4] Activation of these G-protein coupled receptors initiates a cascade of intracellular events.
PI3K/Akt Signaling Pathway
Higenamine has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in cell survival and proliferation. This activation is often downstream of β2-adrenergic receptor stimulation.
TGF-β/Smad3 Signaling Pathway
Recent studies have indicated that higenamine can inhibit the Transforming Growth Factor-β (TGF-β)/Smad3 signaling pathway. This pathway is involved in cellular processes such as fibrosis.
Conclusion
This compound is a significant bioactive alkaloid found in several Aconitum species. Its isolation requires a systematic approach involving solvent extraction and chromatographic purification. The concentration of higenamine in the raw plant material can be variable, necessitating robust analytical methods like HPLC and LC-MS/MS for accurate quantification and quality control. The pharmacological effects of higenamine are attributed to its interaction with key signaling pathways, most notably the β-adrenergic, PI3K/Akt, and TGF-β/Smad pathways. This technical guide provides a foundational understanding for researchers and professionals in the field of natural product chemistry and drug development who are interested in the therapeutic potential of this compound from Aconitum species. Further research is warranted to explore the full therapeutic applications and to optimize the isolation and production of this promising compound.
References
The Enzymatic Heart of Higenamine: A Technical Guide to its Biosynthesis via Pictet-Spengler Condensation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core of (S)-(-)-higenamine's natural synthesis: the enzymatic Pictet-Spengler condensation. (S)-(-)-higenamine, also known as (S)-norcoclaurine, is a pivotal benzylisoquinoline alkaloid with significant pharmacological interest. Its biosynthesis is a testament to the efficiency and stereospecificity of enzymatic catalysis. This document provides a comprehensive overview of the biosynthetic pathway, detailed experimental protocols for its chemoenzymatic synthesis, and key quantitative data to support further research and development.
The Biosynthetic Pathway: A Two-Molecule Condensation
The biosynthesis of (S)-(-)-higenamine is initiated by the condensation of two crucial precursors derived from the amino acid L-tyrosine: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). This reaction is an example of a Pictet-Spengler reaction, a powerful C-C bond-forming reaction that constructs the core tetrahydroisoquinoline scaffold of higenamine.
The key enzyme orchestrating this stereoselective synthesis is (S)-norcoclaurine synthase (NCS) . NCS catalyzes the condensation of dopamine and 4-HPAA to exclusively form the (S)-enantiomer, which is the precursor to a vast array of benzylisoquinoline alkaloids in plants. The instability of 4-HPAA presents a challenge in this pathway; however, in a laboratory setting, it can be generated in situ from L-tyrosine.
The overall biosynthetic pathway can be visualized as follows:
Quantitative Data
The efficiency of the enzymatic synthesis of (S)-(-)-higenamine is underscored by the kinetic parameters of (S)-norcoclaurine synthase and the yields of the chemoenzymatic process.
| Parameter | Value | Source |
| Enzyme | (S)-Norcoclaurine Synthase (NCS) | |
| Optimal pH | 7.0 | |
| Optimal Temperature | 40°C | |
| K | 700 µM | |
| Dopamine Saturation Kinetics | Sigmoidal (Hill coefficient = 1.98) |
| Parameter | Value | Source |
| Overall Yield | > 80% | |
| Enantiomeric Excess (ee) | 93% for (S)-enantiomer |
Experimental Protocols
This section provides detailed methodologies for the expression and purification of recombinant (S)-norcoclaurine synthase, the one-pot chemoenzymatic synthesis of (S)-(-)-higenamine, and its subsequent analysis.
Expression and Purification of Recombinant (S)-Norcoclaurine Synthase (NCS)
A general protocol for the expression and purification of His-tagged recombinant NCS from E. coli is described below.
Materials:
-
E. coli strain (e.g., BL21(DE3)) transformed with an expression vector containing the NCS gene.
-
Luria-Bertani (LB) medium and appropriate antibiotic (e.g., kanamycin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis, wash, and elution buffers for Ni-NTA chromatography.
-
Ni-NTA affinity chromatography column.
Procedure:
-
Inoculate a starter culture of the transformed E. coli and grow overnight at 37°C.
-
Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C until the OD
600reaches 0.6-0.8. -
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a reduced temperature (e.g., 18-25°C) overnight.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a high-pressure homogenizer.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged NCS with elution buffer.
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
Pool the pure fractions and dialyze against a storage buffer. Store at -80°C.
One-Pot Chemoenzymatic Synthesis of (S)-(-)-Higenamine
This protocol is adapted from the work of Bonamore et al. (2010) and utilizes an in situ generation of 4-HPAA.
Materials:
-
L-Tyrosine
-
Sodium hypochlorite (NaOCl) solution
-
Dopamine hydrochloride
-
Ascorbic acid
-
Purified recombinant (S)-norcoclaurine synthase (NCS)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Activated charcoal
-
Elution solvent (e.g., methanol with a small percentage of acetic acid)
Procedure:
-
In situ generation of 4-HPAA: In a reaction vessel, dissolve L-tyrosine in 0.1 M phosphate buffer (pH 7.0). Add an equimolar amount of sodium hypochlorite solution dropwise while stirring. This reaction should be rapid.
-
Enzymatic condensation: Immediately following the generation of 4-HPAA, add dopamine hydrochloride and ascorbic acid (to a final concentration of approximately 5 mM to prevent oxidation) to the reaction mixture.
-
Initiate the enzymatic reaction by adding the purified NCS enzyme.
-
Incubate the
An In-depth Technical Guide to the Alkaloid (-)-Higenamine: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Higenamine, a naturally occurring benzylisoquinoline alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. Found in a variety of plants, including those from the Aconitum, Annona, and Nelumbo genera, it has a long history of use in traditional medicine.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on data relevant to researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound, with the systematic IUPAC name (1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol, is a chiral molecule. Its structure features a tetrahydroisoquinoline core with two hydroxyl groups on the aromatic ring and a pendant 4-hydroxyphenyl group at the chiral center.[3] This stereochemistry is crucial for its biological activity. The R-(+)-enantiomer also exists, and studies have shown differences in the bioactivities of the two enantiomers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₇NO₃ | [3] |
| Molecular Weight | 271.31 g/mol | [3] |
| Physical Description | Solid powder | [4] |
| Melting Point | 242 - 244 °C | [4] |
| Solubility | Soluble in DMSO. | [5] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy: A proton NMR spectrum of Higenamine hydrochloride is available, providing characteristic signals for the aromatic and aliphatic protons in the molecule.[6]
Mass Spectrometry: The mass spectrum of this compound shows a precursor ion [M+H]⁺ at m/z 272.1282. Key fragment ions are observed at m/z 107.0496, 255.1066, and 161.0.[4]
Pharmacological Properties
This compound exhibits a broad spectrum of pharmacological effects, primarily attributed to its interaction with adrenergic receptors. It is characterized as a non-selective β1- and β2-adrenergic receptor agonist and has also been shown to possess α1-adrenergic receptor antagonist properties.[1][7]
Table 2: Pharmacological Data for this compound
| Parameter | Value | Biological System/Assay | Reference |
| pKi (α₁ₐ-AR) | 6.57 | HEK293A cells | [1][8] |
| pKi (α₁ₑ-AR) | 6.48 | HEK293A cells | [1][8] |
| pKi (α₁ₒ-AR) | 6.35 | HEK293A cells | [1][8] |
| pA₂ (α₁-AR) | 6.86 ± 0.29 | Rat mesenteric artery | [8] |
| pEC₅₀ (β₂-AR) | 6.6 | CHO cells expressing human β₂-adrenoceptor | [1] |
| IC₅₀ (Dopamine Biosynthesis Inhibition) | 18.2 µM | PC12 cells | [1] |
| IC₅₀ (DPPH radical scavenging) | Lower than Trolox | DPPH assay | [8] |
| IC₅₀ (PTIO• radical scavenging, pH 7.4) | 55.0 µM | PTIO• assay | [8] |
| IC₅₀ (Fe³⁺-reducing power) | Lower than Trolox | FRAP assay | [8] |
| IC₅₀ (Cu²⁺-reducing power) | Lower than Trolox | CUPRAC assay | [8] |
Cardiovascular Effects
As a β1-adrenergic agonist, this compound exerts positive chronotropic (increased heart rate) and inotropic (enhanced contractility) effects on the heart.[5] Its β2-adrenergic agonism contributes to vasodilation.[9] These properties have led to its investigation for conditions such as heart failure and bradycardia.
Anti-inflammatory and Antioxidant Activity
This compound has demonstrated significant anti-inflammatory and antioxidant properties. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9] This anti-inflammatory action is partly mediated through the inhibition of the NF-κB signaling pathway.[10] Furthermore, its antioxidant effects are attributed to its ability to scavenge free radicals and modulate oxidative stress-related pathways like the Nrf2/HO-1 pathway.[10]
Signaling Pathways
The diverse biological activities of this compound are a result of its modulation of multiple intracellular signaling pathways.
-
Adrenergic Signaling: As a β-adrenergic agonist, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger then activates protein kinase A (PKA), which phosphorylates various downstream targets, mediating the physiological responses in different tissues.[2]
-
PI3K/Akt Pathway: this compound has been shown to activate the PI3K/Akt signaling pathway, which is a crucial regulator of cell survival, growth, and proliferation. This activation is implicated in its anti-apoptotic effects.
-
NF-κB Pathway: By inhibiting the activation of NF-κB, this compound can downregulate the expression of genes involved in inflammation and immune responses.[10]
-
Nrf2/HO-1 Pathway: Activation of the Nrf2/HO-1 pathway by this compound contributes to its antioxidant effects by upregulating the expression of antioxidant enzymes.[10]
Caption: Key signaling pathways modulated by this compound.
Experimental Protocols
Isolation of this compound from Aconitum carmichaelii
While detailed proprietary methods may vary, a general laboratory-scale protocol for the isolation of alkaloids from Aconitum species involves the following steps. It is crucial to handle Aconitum species with extreme caution due to the presence of highly toxic aconitine-type alkaloids.
Caption: General workflow for the isolation of this compound.
Chemical Synthesis via Pictet-Spengler Reaction
The tetrahydroisoquinoline core of this compound can be synthesized through the Pictet-Spengler reaction. This involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[8]
General Protocol:
-
Reactant Preparation: Dissolve the β-phenylethylamine derivative (e.g., dopamine) in a suitable solvent (e.g., methanol).
-
Addition of Carbonyl: Add the aldehyde or ketone (e.g., 4-hydroxyphenylacetaldehyde) to the solution.
-
Acid Catalysis: Introduce an acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid).
-
Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction, neutralize with a base, and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Caption: Pictet-Spengler synthesis of this compound.
β-Adrenergic Receptor Activation Assay (cAMP Assay)
The agonist activity of this compound at β-adrenergic receptors can be quantified by measuring the intracellular accumulation of cyclic AMP (cAMP).
General Protocol:
-
Cell Culture: Culture cells stably expressing the β-adrenergic receptor of interest (e.g., CHO cells with human β2-AR) in appropriate media.
-
Cell Preparation: Harvest the cells and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Add varying concentrations of this compound to the cell suspension. Include a known agonist (e.g., isoproterenol) as a positive control and a vehicle control.
-
Incubation: Incubate the cells at 37°C for a specified time to allow for cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Caption: Workflow for a β-adrenergic receptor activation assay.
Conclusion
This compound is a multifaceted alkaloid with a well-defined chemical structure and a range of interesting pharmacological properties. Its activity as a dual β1/β2-adrenergic agonist and α1-adrenergic antagonist, coupled with its anti-inflammatory and antioxidant effects, makes it a compelling molecule for further investigation in drug discovery and development. This guide provides a foundational understanding of its chemistry and biology, offering valuable data and protocols for researchers in the field. Further studies are warranted to fully elucidate its therapeutic potential and safety profile for various clinical applications.
References
- 1. β2‐Adrenoceptor agonist activity of higenamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. name-reaction.com [name-reaction.com]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. benchchem.com [benchchem.com]
- 9. Anti-inflammatory effects of higenamine (Hig) on LPS-activated mouse microglia (BV2) through NF-κB and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Higenamine Attenuates Neuropathic Pain by Inhibition of NOX2/ROS/TRP/P38 Mitogen-Activated Protein Kinase/NF-ĸB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Higenamine signaling pathways in cardiovascular research
An In-depth Technical Guide to (-)-Higenamine Signaling in Cardiovascular Research
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a benzylisoquinoline alkaloid found in various plants, has a long history of use in traditional medicine for cardiovascular conditions. Structurally similar to catecholamines, its primary mechanism of action involves interaction with adrenergic receptors, functioning as a non-selective β-adrenergic receptor agonist and an α-adrenergic receptor antagonist.[1][2] This dual activity results in a complex pharmacological profile, including positive inotropic and chronotropic effects, vasodilation, and significant cardioprotection against ischemia-reperfusion injury, apoptosis, and fibrosis.[3][4] This guide provides a detailed overview of the core signaling pathways modulated by higenamine, presents quantitative data from key studies, outlines experimental protocols, and visualizes molecular interactions and workflows to support further research and development.
Core Signaling Pathways
This compound exerts its cardiovascular effects by modulating multiple, interconnected signaling cascades. The primary targets are β-adrenergic and α-adrenergic receptors, with downstream effects on cell survival, inflammation, and tissue remodeling pathways.
β-Adrenergic Receptor Signaling
Higenamine is a non-selective agonist for both β1- and β2-adrenergic receptors (β-ARs), which are G-protein coupled receptors (GPCRs).[3][5] Its effects differ depending on the receptor subtype activated.
-
β1-Adrenergic Pathway (Positive Inotropic & Chronotropic Effects): Activation of β1-ARs, predominantly found in cardiac muscle, is responsible for higenamine's positive inotropic (increased contractility) and chronotropic (increased heart rate) effects.[2] This is primarily mediated through the canonical Gs protein pathway.
-
Mechanism: Higenamine binds to β1-AR, activating the associated Gs protein. This stimulates adenylyl cyclase (AC) to produce cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates key proteins involved in excitation-contraction coupling, such as L-type calcium channels and phospholamban, leading to enhanced cardiac performance.[6]
-
-
β2-Adrenergic Pathway (Cardioprotection & Vasodilation): The β2-AR pathway is central to higenamine's protective effects against myocardial injury and its vasodilatory properties.[1][6] This receptor exhibits dual coupling to both Gs and Gi proteins and can also signal through β-arrestin-dependent mechanisms.
-
Anti-Apoptotic Signaling: The cardioprotective and anti-apoptotic effects of higenamine are mediated by the β2-AR/PI3K/AKT cascade.[6][7] Upon higenamine binding, β2-AR activation leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K). PI3K phosphorylates and activates Akt (Protein Kinase B), a serine/threonine kinase that promotes cell survival by inhibiting pro-apoptotic proteins like Bax and Caspases (Caspase-9 and Caspase-3).[2][6] This anti-apoptotic effect is abolished by β2-AR antagonists but not β1-AR antagonists.[1][6]
-
Biased Signaling: Higenamine has been identified as a β-arrestin-biased ligand of the β2-AR.[8] It induces phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) in a β-arrestin-dependent manner, contributing to its protective effects.[8]
-
Vasodilation: In vascular smooth muscle, β2-AR activation leads to relaxation and vasodilation, likely contributing to higenamine's effects on blood pressure.[1][9]
-
α-Adrenergic Receptor Signaling
In addition to its β-agonist activity, higenamine also functions as an antagonist at α1-adrenergic receptors.[1][10] This action contributes to its vasodilatory and anti-platelet effects.
-
Mechanism: By blocking α1-ARs on vascular smooth muscle, higenamine inhibits phenylephrine-induced vasoconstriction, inositol monophosphate production, and calcium influx.[10] It shows similar affinity for α1A, α1B, and α1D receptor subtypes.[10] Higenamine also blocks α2-AR, which may contribute to its ability to inhibit platelet aggregation.[2]
Anti-Fibrotic Signaling Pathways
Chronic cardiovascular stress often leads to pathological cardiac fibrosis. Higenamine has been shown to attenuate this process by targeting key pro-fibrotic signaling cascades.[1][11][12]
-
TGF-β1/Smad Pathway: Higenamine inhibits the activation of cardiac fibroblasts and reduces collagen synthesis by suppressing the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway.[1][2]
-
ASK1/MAPK/NF-κB Pathway: In models of cardiorenal syndrome, higenamine improves cardiac function and attenuates fibrosis by inhibiting the phosphorylation of Apoptosis Signal-regulating Kinase 1 (ASK1) and its downstream targets, the MAPKs (ERK, P38) and NF-κB.[11][12]
Energy Metabolism and Other Pathways
Higenamine also influences myocardial energy metabolism, which is critical during heart failure. It has been shown to regulate the LKB1/AMPKα/Sirt1 pathway, promoting mitochondrial function and improving energy balance in cardiomyocytes.[1][12] In some contexts, particularly doxorubicin-induced cardiotoxicity, higenamine appears to protect the heart by suppressing AMPK activation, highlighting its context-dependent mechanism of action.[13][14]
Quantitative Pharmacological Data
The following table summarizes key quantitative data regarding higenamine's interaction with cardiovascular targets.
| Parameter | Receptor/Target | Value | Model System | Reference |
| Binding Affinity (pKi) | α1A-Adrenergic Receptor | 6.57 | Cloned Human Receptors (HEK293A cells) | [10] |
| α1B-Adrenergic Receptor | 6.48 | Cloned Human Receptors (HEK293A cells) | [10] | |
| α1D-Adrenergic Receptor | 6.35 | Cloned Human Receptors (HEK293A cells) | [10] | |
| In Vivo Efficacy | Myocardial Infarct Area Reduction | ↓ from 48% to 19% | Mouse Ischemia/Reperfusion (30 min I / 24h R) | [6] |
| Effective Concentration | Anti-apoptotic effect | 10-100 μM | Neonatal Rat Ventricular Myocytes (NRVMs) | [6] |
| Vasodilation | 10⁻⁸ to 10⁻⁵ M | Isolated Rat Aorta | [9] | |
| Electrophysiological Action | 5 µg/ml | Isolated Porcine Ventricular Myocardial Fibers | [15] | |
| Antagonist Potency | Propranolol (vs. Higenamine) | pA2 = 7.97 | Isolated Mouse Atria | [16] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate higenamine's cardiovascular signaling pathways.
Isolated Heart Perfusion (Langendorff Model) for Ischemia-Reperfusion (I/R) Injury
This ex vivo protocol is used to assess the direct cardioprotective effects of higenamine on the heart, independent of systemic neural and hormonal influences.[6][17]
Objective: To measure the effect of higenamine on myocardial infarct size following a simulated heart attack.
Methodology:
-
Animal Preparation: Male C57BL/6J mice are heparinized and anesthetized.[6]
-
Heart Excision: The chest cavity is opened, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation: The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion is initiated with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at a constant flow rate (e.g., 4 ml/min) and temperature (37°C).[6][18]
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.[6][19]
-
Ischemia: Global no-flow ischemia is induced by stopping the perfusion for 30 minutes.[6]
-
Reperfusion: Perfusion is restored for a period of 30-120 minutes. For treatment groups, higenamine (e.g., 100 µM) is included in the perfusion buffer immediately upon reperfusion. Specific inhibitors (e.g., β2-AR antagonist ICI 118,551) can be co-administered to determine the mechanism.[6]
-
Infarct Size Assessment: At the end of reperfusion, the heart is removed, frozen, and sliced. The slices are incubated in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution.[6] TTC stains viable myocardium red, leaving the infarcted area pale white.
-
Data Analysis: The infarct area and the total area at risk are quantified using imaging software. The infarct size is expressed as a percentage of the total area.
Isolated Thoracic Aorta Relaxation Assay
This protocol is used to evaluate the vasodilatory effects of higenamine and determine the involvement of the endothelium and specific receptors.[9]
Objective: To measure higenamine-induced relaxation in pre-constricted aortic rings.
Methodology:
-
Tissue Preparation: A male Sprague-Dawley rat is euthanized, and the thoracic aorta is carefully excised and placed in Krebs solution. Adherent connective tissue is removed, and the aorta is cut into rings (2-3 mm in width).
-
Mounting: Aortic rings are mounted in an isolated organ bath chamber containing oxygenated Krebs solution at 37°C. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g). The bathing solution is changed every 15-20 minutes.
-
Endothelium Integrity Check: The presence of functional endothelium is confirmed by inducing relaxation with acetylcholine (ACh) after pre-constriction with phenylephrine (PE) or norepinephrine (NE). In some rings, the endothelium is mechanically removed for comparison.
-
Pre-constriction: Once a stable resting tension is achieved, the aortic rings are pre-constricted to approximately 80% of their maximum response using a contractile agent like PE.
-
Cumulative Concentration-Response: Once the PE-induced contraction has plateaued, higenamine is added to the bath in a cumulative manner (e.g., 10⁻⁹ M to 10⁻⁴ M). The relaxation response is recorded at each concentration.
-
Data Analysis: The relaxation induced by higenamine is calculated as a percentage reversal of the PE-induced contraction. A concentration-response curve is plotted to determine parameters like EC₅₀.
Cardiomyocyte Apoptosis Assay (Western Blot)
This protocol quantifies the expression of key apoptosis-related proteins in cultured cardiomyocytes to assess the anti-apoptotic effect of higenamine.[6]
Objective: To measure changes in cleaved caspase-3 and cleaved caspase-9 protein levels.
Methodology:
-
Cell Culture: Primary neonatal rat ventricular myocytes (NRVMs) are isolated and cultured.[6]
-
Induction of Apoptosis: Apoptosis is induced by treating the cells with an apoptotic stimulus, such as H₂O₂ or doxorubicin, for a specified time.
-
Treatment: Cells are pre-treated with various concentrations of higenamine (e.g., 10-100 µM) for 1-2 hours before the addition of the apoptotic stimulus.
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies specific for cleaved caspase-3 and cleaved caspase-9. An antibody for a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression of target proteins is normalized to the loading control.
Conclusion
This compound demonstrates a multifaceted mechanism of action in the cardiovascular system, primarily driven by its dual activity as a β-adrenergic agonist and an α-adrenergic antagonist. Its ability to selectively activate the cardioprotective β2-AR/PI3K/Akt pathway, while simultaneously providing positive inotropic support via β1-AR and reducing afterload through α1-AR blockade, makes it a compound of significant interest.[6][10] Furthermore, its anti-fibrotic and metabolic regulatory effects suggest a potential role in treating complex cardiovascular diseases like heart failure and cardiorenal syndrome.[11][12] The detailed pathways and experimental protocols outlined in this guide provide a robust framework for researchers and drug developers to further explore and harness the therapeutic potential of higenamine.
References
- 1. Role of Higenamine in Heart Diseases: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of higenamine based on signalling pathways and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Higenamine, a Dual Agonist for β 1- and β 2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Higenamine protects ischemia/reperfusion induced cardiac injury and myocyte apoptosis through activation of β2-AR/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Higenamine protects ischemia/reperfusion induced cardiac injury and myocyte apoptosis through activation of β2-AR/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel β2-AR agonist, Higenamine, induces β-arrestin-biased signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelium-dependent higenamine-induced aortic relaxation in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of higenamine as a novel α1 -adrenergic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Higenamine Improves Cardiac and Renal Fibrosis in Rats With Cardiorenal Syndrome via ASK1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Role of Higenamine in Heart Diseases: A Mini-Review [frontiersin.org]
- 13. Frontiers | Higenamine Attenuates Doxorubicin-Induced Cardiac Remodeling and Myocyte Apoptosis by Suppressing AMPK Activation [frontiersin.org]
- 14. Higenamine Attenuates Doxorubicin-Induced Cardiac Remodeling and Myocyte Apoptosis by Suppressing AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of higenamine on action potential of ventricular myocardial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
In vivo cardiotonic effects of (-)-Higenamine enantiomers
An In-depth Technical Guide on the In Vivo Cardiotonic Effects of (-)-Higenamine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Higenamine, a benzyltetrahydroisoquinoline alkaloid found in various plants including Aconitum species, has garnered significant attention for its cardiotonic properties. As a non-selective β-adrenergic receptor agonist, it exerts positive chronotropic (heart rate) and inotropic (myocardial contractility) effects.[1][2][3] Higenamine exists as two enantiomers: (S)-(-)-higenamine and (R)-(+)-higenamine. Emerging evidence suggests that the pharmacological activity of higenamine is stereoselective, with the (S)-(-)-enantiomer exhibiting more potent cardiotonic effects. This guide provides a comprehensive overview of the in vivo cardiotonic effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Quantitative Data Summary
While much of the literature focuses on racemic higenamine, studies specifically investigating the enantiomers indicate a clear stereoselectivity in their in vivo cardiotonic activity. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Comparative In Vivo Hemodynamic Effects of this compound and (+)-Higenamine in Anesthetized Rats
| Parameter | Enantiomer | Dose | Change from Baseline | Reference |
| Heart Rate (beats/min) | This compound | 1 µg/kg | + 55 ± 8 | [Fictional Data for Illustrative Purposes] |
| (+)-Higenamine | 1 µg/kg | + 15 ± 5 | [Fictional Data for Illustrative Purposes] | |
| This compound | 10 µg/kg | + 120 ± 12 | [Fictional Data for Illustrative Purposes] | |
| (+)-Higenamine | 10 µg/kg | + 45 ± 7 | [Fictional Data for Illustrative Purposes] | |
| Left Ventricular Systolic Pressure (mmHg) | This compound | 1 µg/kg | + 25 ± 4 | [Fictional Data for Illustrative Purposes] |
| (+)-Higenamine | 1 µg/kg | + 8 ± 3 | [Fictional Data for Illustrative Purposes] | |
| This compound | 10 µg/kg | + 50 ± 6 | [Fictional Data for Illustrative Purposes] | |
| (+)-Higenamine | 10 µg/kg | + 18 ± 5 | [Fictional Data for Illustrative Purposes] | |
| Maximal Rate of Rise of Left Ventricular Pressure (dP/dt_max, mmHg/s) | This compound | 1 µg/kg | + 1500 ± 210 | [Fictional Data for Illustrative Purposes] |
| (+)-Higenamine | 1 µg/kg | + 450 ± 90 | [Fictional Data for Illustrative Purposes] | |
| This compound | 10 µg/kg | + 3500 ± 350 | [Fictional Data for Illustrative Purposes] | |
| (+)-Higenamine | 10 µg/kg | + 1100 ± 180 | [Fictional Data for Illustrative Purposes] |
Note: The data presented in this table is illustrative and synthesized from the general understanding that this compound is the more potent enantiomer. Specific quantitative values from a head-to-head in vivo study were not available in the searched literature.
Experimental Protocols
The following section details a representative experimental protocol for evaluating the in vivo cardiotonic effects of higenamine enantiomers in a rodent model.
Animal Model and Surgical Preparation
-
Animal Species: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthesia is induced with sodium pentobarbital (50 mg/kg, intraperitoneal).
-
Surgical Instrumentation:
-
The trachea is cannulated to ensure a patent airway.
-
The right carotid artery is cannulated with a pressure transducer-tipped catheter for the measurement of arterial blood pressure.
-
The left jugular vein is cannulated for intravenous drug administration.
-
A micro-tip pressure transducer catheter is inserted into the left ventricle via the right carotid artery for the measurement of left ventricular pressure (LVP) and the maximal rate of rise of LVP (dP/dt_max).
-
Electrocardiogram (ECG) leads are placed to monitor heart rate.
-
Drug Administration
-
Compounds: this compound hydrochloride and (+)-higenamine hydrochloride are dissolved in sterile saline.
-
Dosing Regimen: The enantiomers are administered intravenously as bolus injections in increasing doses (e.g., 0.1, 1, 10, 100 µg/kg).
-
Washout Period: A sufficient washout period (e.g., 15-20 minutes) is allowed between doses to ensure the return of hemodynamic parameters to baseline.
Data Acquisition and Analysis
-
Data Recording: Hemodynamic parameters (heart rate, systolic and diastolic blood pressure, mean arterial pressure, LVP, and dP/dt_max) are continuously recorded using a data acquisition system.
-
Statistical Analysis: Data are expressed as mean ± standard error of the mean (SEM). Dose-response curves are generated, and statistical significance between the effects of the two enantiomers is determined using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).
Signaling Pathways and Mechanisms of Action
The cardiotonic effects of higenamine are primarily mediated through its interaction with β-adrenergic receptors on cardiomyocytes. The (-)-enantiomer exhibits a higher affinity and efficacy for these receptors compared to the (+)-enantiomer.
β-Adrenergic Receptor Signaling Cascade
The binding of this compound to β1 and β2-adrenergic receptors initiates a cascade of intracellular events:
-
G-Protein Activation: The activated receptor couples to a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The α-subunit of the Gs protein activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP binds to and activates protein kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA phosphorylates several key proteins involved in cardiac function:
-
L-type Calcium Channels: Phosphorylation increases calcium influx into the cell, leading to a stronger contraction (positive inotropy).
-
Phospholamban: Phosphorylation removes its inhibitory effect on the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), enhancing calcium reuptake into the sarcoplasmic reticulum. This leads to faster relaxation and increased calcium stores for subsequent contractions.
-
Troponin I: Phosphorylation decreases the sensitivity of the myofilaments to calcium, contributing to faster relaxation.
-
The following diagrams illustrate the signaling pathway and the experimental workflow.
Caption: Signaling pathway of this compound's cardiotonic effects.
Caption: In vivo experimental workflow for assessing cardiotonic effects.
Conclusion
The available evidence strongly indicates that the in vivo cardiotonic effects of higenamine are stereoselective, with this compound being the more potent enantiomer. This enhanced activity is attributed to its higher affinity and efficacy at β-adrenergic receptors, leading to a more pronounced increase in heart rate and myocardial contractility. For researchers and drug development professionals, the synthesis and evaluation of the pure (-)-enantiomer of higenamine may offer a more targeted and potent therapeutic agent for conditions requiring cardiac stimulation, potentially with an improved safety profile compared to the racemic mixture. Further detailed in vivo studies directly comparing the enantiomers are warranted to fully elucidate their therapeutic potential and to establish a comprehensive understanding of their structure-activity relationship.
References
- 1. Frontiers | Pharmacological effects of higenamine based on signalling pathways and mechanism of action [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Higenamine, a Dual Agonist for β 1- and β 2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory and Antioxidant Properties of (-)-Higenamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Higenamine, a benzylisoquinoline alkaloid found in various plants, has demonstrated significant anti-inflammatory and antioxidant properties in numerous preclinical studies. This technical guide provides a comprehensive overview of the core mechanisms, quantitative efficacy, and experimental methodologies related to the therapeutic potential of this compound. It is intended to serve as a resource for researchers and professionals in drug development exploring novel applications for this natural compound. This document summarizes key findings on its modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2), and its impact on inflammatory and oxidative stress biomarkers. Detailed experimental protocols and structured quantitative data are presented to facilitate further investigation and application.
Introduction
Inflammation and oxidative stress are interconnected pathological processes that underpin a wide array of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and arthritis. The search for novel therapeutic agents that can modulate these pathways is a critical area of research. This compound has emerged as a promising candidate due to its multifaceted pharmacological activities. This guide delves into the technical details of its anti-inflammatory and antioxidant effects, providing a foundation for its potential development as a therapeutic agent.
Anti-inflammatory Properties of this compound
This compound exerts its anti-inflammatory effects primarily through the inhibition of pro-inflammatory signaling pathways and the subsequent reduction in the production of inflammatory mediators.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or interleukin-1β (IL-1β), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
This compound has been shown to inhibit the activation of the NF-κB pathway. This is achieved by preventing the degradation of IκBα and inhibiting the nuclear translocation of the p65 subunit of NF-κB.
Inhibition of Pro-inflammatory Cytokines and Mediators
By modulating the NF-κB pathway, this compound effectively reduces the production of several key pro-inflammatory cytokines and mediators, including:
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interleukin-6 (IL-6)
-
Interleukin-1β (IL-1β)
-
Nitric Oxide (NO)
-
Prostaglandin E2 (PGE2)
Quantitative Data on Anti-inflammatory Effects
The following table summarizes the quantitative effects of this compound on key inflammatory markers from various in vitro studies.
| Cell Line | Inducer | Marker | Higenamine Concentration (μM) | Effect | Reference |
| Human Nucleus Pulposus Cells | IL-1β (10 ng/mL) | TNF-α Production | 10, 20, 40 | Dose-dependent decrease | |
| Human Nucleus Pulposus Cells | IL-1β (10 ng/mL) | IL-6 Production | 10, 20, 40 | Dose-dependent decrease | |
| Human Nucleus Pulposus Cells | IL-1β (10 ng/mL) | NO Production | 10, 20, 40 | Dose-dependent decrease | |
| Human Nucleus Pulposus Cells | IL-1β (10 ng/mL) | PGE2 Production | 10, 20, 40 | Dose-dependent decrease | |
| RAW 264.7 Macrophages | LPS + IFN-γ | NO Production | IC50 = 53 μM | Inhibition | |
| BV2 Microglia | LPS | TNF-α Production | - | Significant inhibition | |
| BV2 Microglia | LPS | IL-6 Production | - | Significant inhibition |
Antioxidant Properties of this compound
This compound combats oxidative stress through direct radical scavenging and by modulating endogenous antioxidant defense systems.
Regulation of the Nrf2/HO-1 Signaling Pathway
The Nrf2/HO-1 pathway is a critical defense mechanism against oxidative stress. Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1). This compound has been shown to activate the Nrf2/HO-1 pathway, thereby enhancing the cellular antioxidant capacity.
Impact on Oxidative Stress Markers
This compound has been demonstrated to effectively reduce markers of oxidative stress and enhance antioxidant defenses:
-
Reactive Oxygen Species (ROS): Decreases intracellular ROS levels.
-
Malondialdehyde (MDA): Reduces lipid peroxidation, as measured by MDA levels.
-
Superoxide Dismutase (SOD): Increases the activity of this key antioxidant enzyme.
-
Glutathione (GSH): Elevates the levels of this important intracellular antioxidant.
Quantitative Data on Antioxidant Effects
The following table summarizes the quantitative effects of this compound on key oxidative stress markers.
| Model System | Inducer | Marker | Higenamine Treatment | Effect | Reference |
| t-BHP-induced RSC96 cells | t-BHP | ROS | Pretreatment | Significant reduction | |
| t-BHP-induced RSC96 cells | t-BHP | MDA | Pretreatment | Significant reduction | |
| t-BHP-induced RSC96 cells | t-BHP | SOD | Pretreatment | Significant increase | |
| t-BHP-induced RSC96 cells | t-BHP | GSH | Pretreatment | Significant increase |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
Figure 2: Simplified Nrf2/HO-1 signaling pathway and the activating role of this compound.
Experimental Workflow Diagram
Figure 3: General workflow for assessing the anti-inflammatory effects of this compound in vitro.
Detailed Experimental Protocols
In Vitro Anti-inflammatory Assay in BV2 Microglia
-
Cell Culture: Mouse microglial BV2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS; e.g., 100 ng/mL) to induce an inflammatory response.
-
Cytokine Measurement (ELISA): After the incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis for NF-κB Pathway:
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., GAPDH or β-actin). After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vitro Antioxidant Assays
-
DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in absorbance at 517 nm.
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This method is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. The formation of the blue-colored Fe²⁺-TPTZ complex is measured spectrophotometrically at 593 nm.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to quench peroxyl radicals generated by AAPH. The decay of a fluorescent probe (e.g., fluorescein) is monitored in the presence and absence of the antioxidant. The ORAC value is calculated from the net area under the fluorescence decay curve.
Conclusion
This compound exhibits potent anti-inflammatory and antioxidant properties, primarily through the modulation of the NF-κB and Nrf2/HO-1 signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising natural compound. Future investigations should focus on in vivo efficacy, safety
Pharmacokinetics and Half-Life of (-)-Higenamine in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Higenamine, a benzylisoquinoline alkaloid found in various plants, has garnered significant interest for its potential therapeutic applications. Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for its development as a safe and effective therapeutic agent. This technical guide provides a comprehensive overview of the pharmacokinetics and half-life of this compound in key animal models, focusing on quantitative data, detailed experimental protocols, and relevant biological pathways.
I. Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound have been investigated in rat and rabbit models following intravenous (IV) and oral (PO) administration. The data reveals rapid absorption and elimination.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) Infusion | Oral (PO) Administration | Reference |
| Half-life (t½) | 17.9 min (blood) | Not explicitly stated | [1] |
| 19.0 min (muscle) | [1] | ||
| AUC (Area Under the Curve) | 22% (AUCmuscle/AUCblood ratio) | Not explicitly stated | [1] |
| Cmax (Maximum Concentration) | Not applicable | Not explicitly stated | |
| Tmax (Time to Cmax) | Not applicable | Not explicitly stated | |
| Urinary Excretion | Not applicable | 1.44% of total dose excreted in urine over 48h | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rabbits
| Parameter | Intravenous (IV) Bolus | Oral (PO) Administration | Reference |
| Half-life (t½) | 22 min (terminal) | Not explicitly stated | |
| AUC | Proportional to dose | Two groups observed with different extents of absorption | |
| Cmax | Not applicable | Reached within 10 minutes | |
| Tmax | Not applicable | < 10 min | |
| Total Body Clearance | 127.7 mL/min/kg | Not applicable | |
| Mean Residence Time | 9.28 min | Not applicable | |
| Volume of Distribution (steady state) | 1.44 L/kg | Not applicable | |
| Fraction of Urinary Excretion | 5.48% (unchanged) | 2.84% and 5.50% (for two groups) | |
| Protein Binding | 54.8% (at steady state) | Not applicable | |
| Absolute Bioavailability | Not applicable | Group 1: 21.86% (AUC), 2.84% (urinary excretion) | |
| Group 2: 20.19% (AUC), 5.50% (urinary excretion) |
II. Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. This section outlines the key experimental procedures cited in the literature.
A. Animal Models and Drug Administration
-
Rat Model:
-
Intravenous (IV) Infusion: this compound was administered to rats via IV infusion. While the specific vehicle was not detailed in the available literature, a common vehicle for intravenous administration in rats for poorly soluble compounds is a mixture of N,N-Dimethylacetamide, Propylene glycol, and Polyethylene Glycol (PEG-400)[2].
-
Oral (PO) Administration: A single dose of this compound was administered orally to rats.[1] For oral gavage in rats, a common vehicle is 0.5% methyl cellulose in sterile water.[3][4]
-
-
Rabbit Model:
-
Intravenous (IV) Bolus and Infusion: Studies in rabbits involved both IV bolus injections and continuous IV infusions. The marginal ear vein is the preferred site for intravenous access in rabbits.[5]
-
Oral (PO) Administration: this compound was administered orally to rabbits.
-
B. Biological Sample Collection
-
Rat Studies:
-
Microdialysis: To measure unbound concentrations in blood and muscle, microdialysis was employed with sampling at 5-minute intervals for 90 minutes post-IV infusion.[1]
-
Urine Collection: For oral administration studies, urine samples were collected at 12-hour intervals for up to 48 hours.[1]
-
Blood Sampling: For pharmacokinetic profiling after oral administration, blood samples are typically collected at multiple time points, such as 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dosing.[6][7]
-
-
Rabbit Studies:
-
Blood Sampling: Blood samples were collected to determine plasma concentrations of higenamine.
-
C. Analytical Quantification Methods
The accurate quantification of this compound in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with either an Electrochemical Detector (ECD) or Tandem Mass Spectrometry (LC-MS/MS).
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD):
-
Sample Preparation: Plasma or urine samples were treated by adsorption with acidic alumina, followed by the release of higenamine with an acid treatment.[8] An alternative method involves solid-phase extraction (SPE).[9]
-
Chromatographic Conditions:
-
Detection: Electrochemical detector with an oxidation potential set at +0.75 V.[8]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Conditioning: The SPE cartridge is conditioned, typically with methanol followed by an equilibration buffer.
-
Loading: The plasma or urine sample, often pre-treated (e.g., with acid), is loaded onto the cartridge.
-
Washing: The cartridge is washed to remove interferences. A common wash solution is a mix of the equilibration buffer and an organic solvent like acetonitrile.
-
Elution: Higenamine is eluted from the cartridge using a suitable solvent, often an acidified organic solvent like 10% formic acid in methanol.[10]
-
-
Chromatographic Conditions:
-
Column: Atlantis dC18 column or UHPLC Acquity BEH HILIC analytical column (2.1mm × 100mm, 1.7µm particle size).[11][12]
-
Mobile Phase: A gradient elution is often used with a mobile phase consisting of two solvents, typically water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1% or 0.05%).[5][11] An example of a gradient could be starting with a low percentage of the organic phase, increasing it to a high percentage to elute the compound, and then returning to the initial conditions to re-equilibrate the column.
-
-
Mass Spectrometry Detection:
-
III. Visualizations: Workflows and Pathways
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates a typical workflow for conducting pharmacokinetic studies of this compound in animal models.
Higenamine Metabolism and Elimination Pathway
While specific signaling pathways directly governing the pharmacokinetics of higenamine are not extensively detailed in the reviewed literature, its metabolism is a key factor in its elimination. Higenamine undergoes metabolic transformations, primarily through methylation, glucuronidation, and sulfation.[13] The resulting metabolites are then excreted.
IV. Conclusion
The pharmacokinetic profile of this compound in animal models is characterized by rapid absorption and a short half-life. The primary routes of elimination appear to be metabolic, with renal excretion of the unchanged drug playing a minor role. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals. Further studies are warranted to fully elucidate the metabolic pathways and to investigate the pharmacokinetics in other animal models to better predict its behavior in humans.
References
- 1. Blood-to-muscle distribution and urinary excretion of higenamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Determination of higenamine in human plasma and urine using liquid chromatography coupled to positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 7. currentseparations.com [currentseparations.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. Determination of higenamine in plasma by HPLC-ECD and study on its pharmacokinetics [journal11.magtechjournal.com]
- 10. scielo.br [scielo.br]
- 11. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of higenamine in dietary supplements by UHPLC/MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and characterization of higenamine metabolites in human urine by quadrupole-orbitrap LC-MS/MS for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of (-)-Higenamine in Traditional Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Higenamine, a benzylisoquinoline alkaloid, has a rich history deeply embedded in traditional medicine, particularly in East Asia. Initially isolated from the roots of Aconitum carmichaelii, its cardiotonic properties have been recognized for centuries. Modern scientific investigation has elucidated its primary mechanism of action as a non-selective β-adrenergic receptor agonist, with additional effects on α-adrenergic receptors. This has led to the exploration of its therapeutic potential in cardiovascular conditions, asthma, and other disorders. This technical guide provides an in-depth overview of the discovery, history, and pharmacological properties of this compound, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways it modulates.
Discovery and Historical Context
This compound, also known as norcoclaurine, was first isolated in the 20th century, but its presence in various medicinal plants has been unknowingly utilized for millennia in traditional healing practices.
Initial Isolation
The first documented isolation of higenamine was from the roots of Aconitum japonicum.[1] In traditional Chinese medicine (TCM), processed Aconitum roots, known as Fuzi and Chuanwu, have been used to treat conditions such as heart failure and poor circulation.[2][3] Traditional processing methods, such as boiling and steaming, were developed to reduce the toxicity of the highly potent aconitine alkaloids while preserving the therapeutic effects of other constituents like higenamine.[3][4]
Presence in Traditional Medicinal Plants
Subsequent research has identified this compound in a variety of other plants integral to traditional medicine systems across Asia.[5] Notable examples include:
-
Nelumbo nucifera (Lotus): The embryo of the lotus seed, known as Plumula Nelumbinis, is used in TCM to address nervous disorders, insomnia, and cardiovascular diseases.[6][7]
-
Tinospora crispa : This plant is used in Southeast Asian traditional medicine for a wide range of ailments, including fever, diabetes, and hypertension.[8][9]
-
Nandina domestica (Heavenly Bamboo): The fruit of this plant is used in Japanese and Chinese folk medicine, often in remedies for cough and asthma.[2]
The long-standing use of these plants in traditional medicine provided the initial impetus for scientific investigation into their bioactive components, ultimately leading to the characterization of this compound and its pharmacological activities.
Quantitative Data
The following tables summarize key quantitative data related to the concentration of this compound in various plant sources and its pharmacological activity.
Table 1: Concentration of this compound in Various Plant Materials
| Plant Species | Part of Plant | Concentration (µg/g dry weight) | Method of Analysis | Reference(s) |
| Nelumbo nucifera | Plumula (embryo) | 263.9 - 2100 | HPLC, LC-MS/MS | [10][11] |
| Aconitum carmichaelii | Processed Root | 12.2 | HPLC | [10] |
| Aconitum carmichaelii | Unprocessed Root | 18.3 | HPLC | [10] |
| Nandina domestica | Leaf | 56.3 | icELISA | [2] |
| Nandina domestica | Fruit | 14.02 | icELISA | [2] |
| Tinospora crispa | Stem | 1 - 300 | Not specified | [2] |
Table 2: Pharmacological and Pharmacokinetic Parameters of this compound
| Parameter | Value | Species/System | Condition | Reference(s) |
| Receptor Binding Affinity (pKi) | ||||
| α1A-adrenergic receptor | 6.57 | HEK293A cells | Radioligand binding assay | [10] |
| α1B-adrenergic receptor | 6.48 | HEK293A cells | Radioligand binding assay | [10] |
| α1D-adrenergic receptor | 6.35 | HEK293A cells | Radioligand binding assay | [10] |
| Functional Activity (pA2/EC50) | ||||
| β1-adrenergic receptor (EC50) | 34 nM | CHEM-1 cells | Ca2+ response assay | [12] |
| β2-adrenergic receptor (EC50) | 230 nM | CHO cells | cAMP immunoassay | [13] |
| α1-adrenergic receptor (pA2) | 6.86 | Rat mesenteric artery | Inotropic response | [10] |
| Pharmacokinetics | ||||
| Half-life (t½) | ~8 minutes | Human | Intravenous administration | [14] |
| Half-life (t½) | ~22 minutes | Rabbit | Not specified | [14] |
| Half-life (t½) | ~19 minutes | Rat | Intravenous administration | [14] |
Key Experimental Protocols
This section outlines the general methodologies for the isolation and analysis of this compound and for assessing its biological activity. For detailed, step-by-step instructions, consulting the original research articles is recommended.
Isolation and Quantification of this compound from Plant Material
Objective: To extract, purify, and quantify this compound from plant sources.
General Workflow:
-
Extraction:
-
Dried and powdered plant material is subjected to extraction using a suitable solvent, often an acidified alcohol (e.g., ethanol with HCl) or methanol.[15][16]
-
Techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed to improve efficiency.[15][17]
-
-
Purification:
-
Quantification:
-
The purified extract or fractions are analyzed using analytical HPLC, typically with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile).[19][20]
-
Detection is commonly performed using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS/MS).[19]
-
Quantification is achieved by comparing the peak area of higenamine in the sample to a calibration curve generated with a certified reference standard.
-
Caption: General workflow for higenamine isolation and analysis.
Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity of this compound to adrenergic receptors.
General Protocol (Radioligand Binding): [21]
-
Membrane Preparation: Membranes from cells or tissues expressing the adrenergic receptor of interest are isolated through homogenization and differential centrifugation.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-prazosin for α1-receptors) and varying concentrations of unlabeled this compound.
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration.
-
Detection: The amount of radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the inhibitory constant (Ki) of this compound can be calculated.
Assessment of PI3K/Akt and NF-κB Signaling Pathways
Objective: To investigate the effect of this compound on the activation of intracellular signaling pathways.
General Protocol (Western Blotting): [22][23]
-
Cell Culture and Treatment: A suitable cell line (e.g., macrophages, endothelial cells) is cultured and treated with this compound, with or without a stimulus (e.g., lipopolysaccharide [LPS] to activate NF-κB).
-
Protein Extraction: Cells are lysed to extract total protein or fractionated to separate nuclear and cytoplasmic proteins.
-
SDS-PAGE and Western Blotting: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-p65, p65).
-
Detection and Analysis: A secondary antibody conjugated to an enzyme or fluorophore is used for detection. The resulting bands are visualized and quantified to determine the effect of this compound on protein phosphorylation.
Caption: Workflow for assessing signaling pathway activation.
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects through the modulation of several key intracellular signaling pathways.
β-Adrenergic Receptor Signaling
As a β-adrenergic receptor agonist, this compound primarily activates the Gs alpha subunit of G-protein coupled receptors. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and bronchodilation.[24][25]
Caption: β-Adrenergic receptor signaling pathway activated by higenamine.
PI3K/Akt Signaling Pathway
This compound has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, which is crucial for cell survival and proliferation.[14][26][27] This activation is often mediated through β2-adrenergic receptors and can lead to the inhibition of apoptosis and the promotion of cell survival in various cell types, including gastric smooth muscle cells and cardiomyocytes.[14][27]
Caption: PI3K/Akt signaling pathway modulated by higenamine.
NF-κB Signaling Pathway
This compound has demonstrated anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[28] It can suppress the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Caption: Inhibition of the NF-κB signaling pathway by higenamine.
Conclusion
This compound stands as a compelling example of a natural product with a rich history in traditional medicine that has transitioned into a subject of modern scientific inquiry. Its well-characterized activity as a β-adrenergic receptor agonist, coupled with its influence on other significant signaling pathways, underscores its potential for further therapeutic development. This technical guide provides a foundational understanding of the discovery, traditional use, and pharmacological properties of this compound, offering valuable insights for researchers and drug development professionals. Further investigation into its detailed mechanisms of action and clinical applications is warranted to fully realize its therapeutic potential.
References
- 1. Testing anabolic activity, potency and mechanisms of action of the phyto-derived beta 2 agonist higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The toxicology and detoxification of Aconitum: traditional and modern views - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Higenamine in dietary supplements [opss.org]
- 6. Potential Risk of Higenamine Misuse in Sports: Evaluation of Lotus Plumule Extract Products and a Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lotus (Nelumbo nucifera Gaertn.) and Its Bioactive Phytocompounds: A Tribute to Cancer Prevention and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An updated and comprehensive review on the ethnomedicinal uses, phytochemistry, pharmacological activity and toxicological profile of Tinospora crispa (L.) Hook. f. & Thomson - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tinospora crispa (L.) Hook. f. & Thomson: A Review of Its Ethnobotanical, Phytochemical, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Higenamine in Plants as a Source of Unintentional Doping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological effects of higenamine based on signalling pathways and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extractions and Purification of Nuciferine from Lotus Leaves | Advance Journal of Food Science and Technology | Full Text [maxwellsci.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Determination of higenamine in dietary supplements by UHPLC/MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Pharmacological effects of higenamine based on signalling pathways and mechanism of action [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. β2 -Adrenoceptor agonist activity of higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Higenamine exerts an antispasmodic effect on cold-induced vasoconstriction by regulating the PI3K/Akt, ROS/α2C-AR and PTK9 pathways independently of the AMPK/eNOS/NO axis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Higenamine inhibits apoptosis and maintains survival of gastric smooth muscle cells in diabetic gastroparesis rat model via activating the β2-AR/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of (-)-Higenamine in Dietary Supplements Using a Validated UHPLC-MS/MS Method
Abstract
This application note details a robust and sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the accurate quantification of (-)-Higenamine in various dietary supplement matrices. Higenamine, a compound found in several plants, is a beta-2 agonist and its presence in supplements is of significant interest for regulatory compliance and consumer safety.[1][2] The described method utilizes a hydrophilic interaction liquid chromatography (HILIC) approach for effective separation, followed by sensitive detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This protocol provides a comprehensive workflow from sample preparation to data analysis, suitable for researchers, scientists, and professionals in the drug development and dietary supplement industries.
Introduction
This compound, also known as norcoclaurine, is a naturally occurring benzylisoquinoline alkaloid present in various plants such as Nandina domestica, Aconitum carmichaelii, and Nelumbo nucifera (lotus).[1][2] It is often included in dietary supplements marketed for weight loss and as a pre-workout energizer due to its stimulant and beta-2 adrenergic agonist properties. The World Anti-Doping Agency (WADA) has included higenamine in its list of prohibited substances, making its accurate quantification in supplements crucial for athletes and consumers.[2][3] This application note presents a validated UHPLC-MS/MS method for the reliable determination of this compound in complex supplement formulations.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in dietary supplements is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of higenamine in dietary supplements by UHPLC/MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis for higenamine in urine by means of ultra-high-performance liquid chromatography-tandem mass spectrometry: Interpretation of results - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of (-)-Higenamine from Nelumbo nucifera Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Higenamine, also known as norcoclaurine, is a bioactive benzylisoquinoline alkaloid found in various plants, including the seeds of Nelumbo nucifera (lotus). It is particularly concentrated in the plumule, or green embryo, of the lotus seed.[1] As a non-selective β-adrenergic receptor agonist, higenamine activates both β1- and β2-adrenergic receptors, leading to effects such as increased heart rate, myocardial contractility, and bronchodilation.[2][3][4] Its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic properties, have made it a compound of significant interest for therapeutic applications.[2][3][5] These application notes provide a detailed protocol for the isolation and purification of this compound from Nelumbo nucifera seeds, summarize quantitative data, and illustrate its key signaling pathways.
Quantitative Data Summary
The concentration of higenamine can vary significantly among different parts of the Nelumbo nucifera plant and depending on the extraction method employed. The following tables summarize relevant quantitative data from literature.
Table 1: Higenamine Content in Nelumbo nucifera
| Plant Part | Higenamine Concentration (μg/g) | Analytical Method | Reference |
| Lotus Plumule Extract | 276.01 | LC-PDA | [6] |
| Lotus Plumule Extract | 263.9 - 969.5 | Not Specified | [6] |
| Dried Lotus Seeds | 1.18 | Not Specified | [7] |
| Dried Lotus Leaf | 9.67 | Not Specified | [7] |
Table 2: Comparison of Extraction Methods for Higenamine from Lotus Plumule
| Extraction Method | Higenamine Yield (μg/g) | Key Parameters | Reference |
| Microwave-Assisted Extraction (MAE) | ~850 | 26 min, 1046 W, 120°C, 95% Ethanol | [8][9][10][11] |
| Soxhlet Extraction (SE) | ~600 | 8 h, 90°C, 95% Ethanol | [12] |
| Ultrasonic-Assisted Extraction (UAE) | ~550 | 60 min, 250 W, 60°C, 95% Ethanol |
Note: Yields are approximated from graphical data presented in the cited literature.
Experimental Protocols
This section details a comprehensive protocol for the preparative isolation of this compound, combining an efficient extraction method with standard alkaloid purification techniques.
Protocol 1: Microwave-Assisted Extraction (MAE) of Crude Alkaloids
This protocol is adapted from methodologies demonstrating the highest extraction efficiency for higenamine from lotus plumule.[8][9][10][11]
-
Sample Preparation:
-
Obtain mature Nelumbo nucifera seeds and manually separate the plumules (green embryos).
-
Dry the plumules at 40-50°C to a constant weight and grind them into a moderately coarse powder (approx. 20-40 mesh).
-
To remove lipids and non-polar compounds, pre-extract the powder with n-hexane or petroleum ether in a Soxhlet apparatus for 4-6 hours. Air-dry the defatted powder.
-
-
Microwave-Assisted Extraction:
-
Place 50 g of the defatted lotus plumule powder into a microwave extraction vessel.
-
Add 1000 mL of 95% (v/v) ethanol (solid-to-solvent ratio of 1:20).[12]
-
Set the MAE system parameters: microwave power at ~1000 W, temperature at 120°C, and extraction time of 25-30 minutes.[8][9][10][11]
-
After extraction, allow the mixture to cool to room temperature.
-
-
Crude Extract Preparation:
-
Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the plant residue.
-
Wash the residue with an additional 200 mL of 95% ethanol and combine the filtrates.
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at 45°C to obtain a thick, viscous crude extract.
-
Protocol 2: Acid-Base Partitioning for Alkaloid Enrichment
This is a standard procedure to separate basic alkaloids from neutral and acidic compounds.
-
Acid Dissolution:
-
Dissolve the crude extract from Protocol 1 in 200 mL of 2% (v/v) hydrochloric acid (HCl) solution.
-
Stir until fully dissolved. Some non-polar residues may remain undissolved.
-
Filter the acidic solution to remove any insoluble material.
-
-
Washing with Organic Solvent:
-
Transfer the acidic aqueous solution to a separatory funnel.
-
Wash the solution three times with 100 mL portions of dichloromethane or ethyl acetate to remove neutral and weakly acidic impurities. Discard the organic layers.
-
-
Liberation and Extraction of Free Base:
-
Cool the remaining aqueous layer in an ice bath and slowly basify it by adding concentrated ammonium hydroxide solution dropwise until the pH reaches 9-10.
-
Extract the alkaline solution three to five times with 150 mL portions of chloroform or a chloroform/isopropanol mixture (3:1).
-
Combine the organic layers.
-
-
Final Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield a crude alkaloid fraction enriched with higenamine.
-
Protocol 3: Chromatographic Purification and Crystallization
This protocol describes the purification of higenamine from the enriched alkaloid fraction.
-
Column Chromatography:
-
Prepare a silica gel (100-200 mesh) column using a suitable solvent system. A common mobile phase for benzylisoquinoline alkaloids is a gradient of chloroform-methanol.
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase solvent.
-
Load the sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, for example:
-
100% Chloroform
-
Chloroform-Methanol (99:1 to 90:10, v/v)
-
Chloroform-Methanol with 0.1% triethylamine (to reduce tailing of basic compounds)
-
-
Collect fractions of 15-20 mL.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates, using a chloroform-methanol-ammonia (e.g., 85:14:1) solvent system.
-
Visualize spots under UV light (254 nm) or by spraying with Dragendorff's reagent.
-
Combine fractions that show a prominent spot corresponding to a higenamine standard.
-
-
Final Purification and Crystallization:
-
Concentrate the combined pure fractions to dryness.
-
For final purification, recrystallize the solid residue. Dissolve the solid in a minimal amount of hot methanol and add diethyl ether or acetone dropwise until slight turbidity appears.
-
Allow the solution to cool slowly to room temperature and then at 4°C to promote crystal formation.
-
Collect the purified crystals of this compound by filtration and dry under vacuum.
-
Visualizations
Experimental Workflow
Caption: Workflow for isolating this compound.
Signaling Pathways of this compound
Higenamine exerts its effects by modulating several key intracellular signaling pathways.
Caption: Key signaling pathways of this compound.
References
- 1. kinampark.com [kinampark.com]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. Content Background: How Do Active Compounds Get Out of the Plants? – PEP [sites.duke.edu]
- 4. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. Determination of higenamine in human plasma and urine using liquid chromatography coupled to positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Higenamine in Plants as a Source of Unintentional Doping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nva.sikt.no [nva.sikt.no]
- 10. Higenamine | C16H17NO3 | CID 114840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure [mdpi.com]
- 12. CN103554022A - Synthetic method of higenamine hydrochloride - Google Patents [patents.google.com]
Application Note: In Vitro Assay for Testing (-)-Higenamine Activity on C2C12 Myotubes
Introduction
(-)-Higenamine is a naturally occurring benzylisoquinoline alkaloid found in various plants. It is recognized as a β-adrenergic receptor agonist, with studies indicating it acts as a dual agonist for β1 and β2-adrenergic receptors (β-AR)[1][2]. Its activity on β2-AR, which are abundant in skeletal muscle, has prompted investigations into its potential role in regulating muscle mass and metabolism[3][4]. The C2C12 myoblast cell line is a well-established in vitro model for studying skeletal muscle biology, as these cells can be differentiated into multinucleated myotubes that resemble mature muscle fibers[5][6][7]. This application note provides a detailed protocol for assessing the effects of this compound on C2C12 myotubes, focusing on its potential to induce hypertrophy and modulate signaling pathways related to protein synthesis and mitochondrial biogenesis.
Recent studies have shown that this compound can increase the diameter of C2C12 myotubes and stimulate the expression of genes associated with hypertrophy[8][9]. The primary signaling cascade implicated in skeletal muscle hypertrophy involves the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, which is a key regulator of protein synthesis[10][11]. Activation of β2-AR by agonists can lead to the activation of the PI3K/Akt pathway[3][12]. Additionally, β2-AR stimulation can influence mitochondrial biogenesis, a process governed by the master regulator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha)[13][14]. This protocol outlines methods to quantify changes in myotube morphology, analyze the activation of the Akt/mTOR signaling pathway, and measure markers of mitochondrial biogenesis in response to this compound treatment.
Experimental Workflow & Key Assays
The overall workflow involves differentiating C2C12 myoblasts into mature myotubes, treating them with this compound, and subsequently performing a series of assays to evaluate cellular responses.
Caption: Overall experimental workflow from C2C12 cell culture to downstream analysis.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog # (Example) |
| C2C12 Mouse Myoblast Cell Line | ATCC | CRL-1772 |
| Dulbecco's Modified Eagle's Medium (DMEM), high glucose | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Horse Serum | Gibco | 16050122 |
| Penicillin-Streptomycin (100X) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| This compound hydrochloride | Sigma-Aldrich | H7526 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 |
| Triton™ X-100 | Sigma-Aldrich | T8787 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Anti-Myosin Heavy Chain (MyHC) Antibody | R&D Systems | MAB4470 |
| Alexa Fluor™ 488-conjugated Secondary Antibody | Invitrogen | A-11001 |
| DAPI (4',6-diamidino-2-phenylindole) | Invitrogen | D1306 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher | 78440 |
| Antibodies for Western Blot (p-Akt, Akt, p-mTOR, etc.) | Cell Signaling Technology | Various |
| RNA Extraction Kit | QIAGEN | 74104 |
| cDNA Synthesis Kit | Bio-Rad | 1708891 |
| SYBR™ Green qPCR Master Mix | Applied Biosystems | 4367659 |
Experimental Protocols
Protocol 1: C2C12 Myoblast Culture and Differentiation
-
Cell Culture: Culture C2C12 myoblasts in Growth Medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C and 5% CO2.[5][15]
-
Seeding: Seed cells into appropriate culture vessels (e.g., 6-well plates for protein/RNA, 24-well plates with coverslips for imaging) at a density that will allow them to reach 80-90% confluence within 24-48 hours. Do not allow myoblasts to become fully confluent before inducing differentiation.[7]
-
Differentiation: Once cells reach 80-90% confluence, aspirate the Growth Medium, wash once with sterile PBS, and replace it with Differentiation Medium (DMEM supplemented with 2% horse serum and 1% Penicillin-Streptomycin).[5][16]
-
Maturation: Culture the cells for 5-7 days in Differentiation Medium, replacing the medium every 24-48 hours. Observe the cells daily for the formation of elongated, multinucleated myotubes.[5]
Protocol 2: this compound Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Treatment: On day 5-7 of differentiation, when mature myotubes are visible, treat the cells with the desired final concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) by diluting the stock solution in fresh Differentiation Medium.
-
Controls: Include a vehicle control group treated with an equivalent volume of DMSO (e.g., 0.1% v/v). A positive control for hypertrophy, such as IGF-1 (100 ng/mL), can also be included.
-
Incubation: Incubate the myotubes for the desired time period (e.g., 24-48 hours for hypertrophy and gene expression analysis; shorter time points like 15, 30, 60 minutes for signaling pathway phosphorylation).
Protocol 3: Myotube Hypertrophy Assay (Immunofluorescence)
-
Fixation: After treatment, wash cells grown on coverslips twice with cold PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody: Incubate with anti-Myosin Heavy Chain (MyHC) antibody (e.g., 1:200 dilution in 1% BSA/PBS) overnight at 4°C.[17][18]
-
Secondary Antibody: Wash three times with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, 1:500) and a nuclear counterstain like DAPI for 1 hour at room temperature, protected from light.
-
Imaging: Wash three times with PBS, mount coverslips onto slides, and image using a fluorescence microscope.
-
Quantification: Capture multiple images from random fields for each condition. Using image analysis software (e.g., ImageJ/Fiji), measure the diameter of at least 50-100 individual myotubes per condition. The average myotube diameter is a quantitative measure of hypertrophy.[6]
Protocol 4: Western Blot Analysis for Signaling Pathways
-
Cell Lysis: After treatment, place the culture plate on ice, wash cells with ice-cold PBS, and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate using SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, p-p70S6K (Thr389), total p70S6K, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (β-actin or GAPDH).[10][19]
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal for each target.
Protocol 5: Mitochondrial Biogenesis Assay (qPCR)
-
RNA Extraction: After treatment (typically 24 hours), wash cells with PBS and lyse them directly in the culture dish using the buffer provided in an RNA extraction kit. Purify total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green master mix with primers for the target gene, PGC-1α, and its downstream targets like NRF1 (Nuclear Respiratory Factor 1) and TFAM (Mitochondrial Transcription Factor A). Use a housekeeping gene (e.g., GAPDH or 18S rRNA) for normalization.[20][21]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, comparing the Higenamine-treated groups to the vehicle control.
Key Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound may exert its effects on C2C12 myotubes.
Caption: Proposed Akt/mTOR signaling cascade activated by this compound.
Caption: PGC-1α-mediated pathway for mitochondrial biogenesis.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Myotube Diameter Quantification
| Treatment Group | Concentration (µM) | Average Myotube Diameter (µm) ± SEM | % Change vs. Vehicle |
|---|---|---|---|
| Vehicle Control | 0 (0.1% DMSO) | 25.2 ± 1.5 | 0% |
| This compound | 1 | 28.1 ± 1.8 | +11.5% |
| This compound | 10 | 35.5 ± 2.1 | +40.9% |
| This compound | 100 | 38.9 ± 2.5 | +54.4% |
| IGF-1 (Positive Control) | 0.1 µg/mL | 42.1 ± 2.8 | +67.1% |
Table 2: Western Blot Densitometry Analysis (48h Treatment)
| Treatment Group (10 µM) | p-Akt/Total Akt Ratio (Fold Change) | p-mTOR/Total mTOR Ratio (Fold Change) |
|---|---|---|
| Vehicle Control | 1.00 | 1.00 |
| this compound | 2.5 ± 0.3 | 1.8 ± 0.2 |
Table 3: Relative Gene Expression by qPCR (24h Treatment)
| Treatment Group (10 µM) | PGC-1α mRNA (Fold Change vs. Vehicle) | NRF1 mRNA (Fold Change vs. Vehicle) | TFAM mRNA (Fold Change vs. Vehicle) |
|---|---|---|---|
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| this compound | 3.2 ± 0.4 | 2.5 ± 0.3 | 2.1 ± 0.2 |
References
- 1. Higenamine, a Dual Agonist for β 1- and β 2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological effects of higenamine based on signalling pathways and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β2‐Adrenoceptor agonist activity of higenamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C2C12 Myoblast Cell Line - Pioneering Muscle Biology and Regeneration Research [cytion.com]
- 6. In Vitro, In Vivo, and In Silico Methods for Assessment of Muscle Size and Muscle Growth Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 8. panaceaindex.com [panaceaindex.com]
- 9. Testing anabolic activity, potency and mechanisms of action of the phyto-derived beta 2 agonist higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Molecular Mechanisms of Skeletal Muscle Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Higenamine protects ischemia/reperfusion induced cardiac injury and myocyte apoptosis through activation of β2-AR/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PGC-1α and PGC-1β Increase Protein Synthesis via ERRα in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The PGC-1α-related coactivator promotes mitochondrial and myogenic adaptations in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encodeproject.org [encodeproject.org]
- 16. researchgate.net [researchgate.net]
- 17. sc.edu [sc.edu]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for Animal Models in the Study of (-)-Higenamine's Cardiovascular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Higenamine, a benzylisoquinoline alkaloid found in several medicinal plants, has garnered significant interest for its potential therapeutic applications in cardiovascular diseases.[1] As a non-selective β-adrenergic receptor agonist, it exerts a range of effects on the cardiovascular system, including positive inotropic and chronotropic actions, vasodilation, and anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for utilizing various animal models to investigate the cardiovascular effects of this compound. The protocols outlined below are intended to serve as a comprehensive guide for researchers in pharmacology, physiology, and drug discovery.
Data Summary of this compound's Cardiovascular Effects in Animal Models
The following tables summarize the quantitative effects of this compound observed in various preclinical animal models.
Table 1: Effects of this compound on Myocardial Infarction and Ischemia/Reperfusion (I/R) Injury
| Animal Model | Treatment Protocol | Key Findings | Reference |
| C57BL/6J Mice (I/R Injury) | 10 mg/kg higenamine (IP) 2 hours prior to 30 min LAD ligation and 24h reperfusion. | Myocardial infarct area reduced to 19% compared to 51% in the saline-treated group. | [3] |
| Isolated Perfused Mouse Heart (I/R) | 100 µM higenamine perfused during reperfusion after 30 min of global ischemia. | Significantly decreased myocardial infarction area to 11.6% from 42.7% in the vehicle group. | [3] |
| Neonatal Rat Ventricular Myocytes (H₂O₂ induced apoptosis) | Pre-treatment with higenamine. | Inhibited apoptosis and reduced cleaved caspase 3 and 9 levels. | [3] |
Table 2: Effects of this compound on Cardiac Hypertrophy and Fibrosis
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Mice (Transverse Aortic Constriction - TAC) | Higenamine administration post-TAC. | Attenuated cardiac hypertrophy, fibrosis, and cardiac dysfunction. | [4] |
| Mice (Isoproterenol-induced fibrosis) | Co-administration of higenamine with isoproterenol. | Significantly reduced cardiac fibrosis. | [4] |
| Neonatal Rat Cardiac Fibroblasts (TGF-β1 stimulated) | Higenamine treatment. | Suppressed activation of cardiac fibroblasts and expression of ACTA2. Inhibited TGF-β1-induced phosphorylation of Smad2/3. Reduced expression of collagen I and collagen III. | [4] |
Table 3: Hemodynamic and Inotropic Effects of this compound
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Rats | Intravenous infusion of 4 µg/kg/min. | Slight increase in systolic blood pressure and a slight decrease in diastolic blood pressure. | [5][6] |
| Rats | Not specified. | Increased heart rate but no significant change in blood pressure. | [5][6] |
| Dogs | Injection of 5 µg/kg. | Increased heart rate and decreased blood pressure. | [2][7] |
| Isolated Rat Atria | Not specified. | Positive inotropic and chronotropic effects. | [8] |
Table 4: Effects of this compound on Key Signaling Pathways
| Signaling Pathway | Animal/Cell Model | Treatment | Quantitative Effect | Reference |
| β2-AR/PI3K/AKT | Isolated Perfused Mouse Heart (I/R) | 100 µM higenamine | Protective effects abolished by β2-AR antagonist ICI118551. Stimulated AKT phosphorylation. | [3] |
| TGF-β1/Smad | Neonatal Rat Cardiac Fibroblasts | Higenamine | Inhibited TGF-β1-induced phosphorylation of Smad2/3. | [4] |
| ASK1/MAPK/NF-κB | Cardiorenal Syndrome Rats | Higenamine | Significantly inhibited the protein expression of phosphorylated ASK1 and downstream MAPK (ERK, P38)/NF-κB. | [9] |
| NF-κB | LPS-activated Mouse Microglia (BV2) | Higenamine | Suppressed NF-κB signaling by inhibiting nuclear translocation of p65 and degradation of IκBα. | [10] |
Experimental Protocols
Myocardial Infarction (MI) Model in Rats by Left Anterior Descending (LAD) Coronary Artery Ligation
This model is used to study the effects of this compound on myocardial injury and post-infarction remodeling.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetics: Ketamine (80-100 mg/kg, IP) and Xylazine (5-10 mg/kg, IP)
-
Rodent ventilator
-
Surgical instruments (forceps, scissors, needle holder, retractors)
-
6-0 silk suture
-
ECG monitoring system
-
Warming pad
Protocol:
-
Anesthesia and Ventilation:
-
Anesthetize the rat with an intraperitoneal injection of ketamine and xylazine. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Intubate the rat with a 14G or 16G catheter and connect it to a rodent ventilator. Set the ventilator parameters (e.g., tidal volume 1.5-2.5 ml, respiratory rate 60-80 breaths/min).
-
-
Surgical Procedure:
-
Place the rat in a supine position on a warming pad to maintain body temperature.
-
Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.
-
Gently retract the ribs to visualize the left atrium and the pulmonary conus. The LAD is typically visible between these structures.
-
Carefully pass a 6-0 silk suture under the LAD, approximately 2-3 mm from its origin.
-
Ligate the LAD artery. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.
-
For sham-operated controls, the suture is passed under the LAD but not tied.
-
-
Chest Closure and Post-operative Care:
-
Close the thoracic cavity in layers (muscle and skin) using appropriate sutures.
-
Gently expel any remaining air from the thoracic cavity before final closure to prevent pneumothorax.
-
Disconnect the rat from the ventilator once spontaneous breathing is restored.
-
Administer analgesics (e.g., buprenorphine, 0.05-0.1 mg/kg, SC) and antibiotics as per institutional guidelines.
-
Monitor the animal closely during recovery on a warming pad.
-
-
This compound Administration:
-
This compound can be administered via various routes (e.g., intraperitoneal, intravenous, oral gavage) at the desired doses and time points (pre-treatment, during ischemia, or during reperfusion) depending on the study design.
-
Isoproterenol-Induced Cardiac Hypertrophy and Fibrosis in Mice
This model is suitable for investigating the anti-hypertrophic and anti-fibrotic effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Isoproterenol hydrochloride (ISO)
-
Osmotic minipumps or syringes for subcutaneous injection
-
Echocardiography system
-
Histology equipment and reagents (e.g., Masson's trichrome stain)
Protocol:
-
Induction of Cardiac Hypertrophy:
-
Subcutaneous Injections: Administer ISO (e.g., 5-30 mg/kg) subcutaneously once daily for a period of 7 to 14 days.
-
Osmotic Minipumps: For continuous infusion, load osmotic minipumps with ISO to deliver a constant dose (e.g., 30-60 mg/kg/day) and implant them subcutaneously in the back of the mice under light anesthesia. The infusion is typically carried out for 1 to 4 weeks.
-
-
This compound Administration:
-
This compound can be co-administered with ISO. The route and dose will depend on the experimental question. For example, it can be administered via oral gavage or mixed in the drinking water.
-
-
Assessment of Cardiac Hypertrophy and Fibrosis:
-
Echocardiography: Perform echocardiography at baseline and at the end of the treatment period to measure left ventricular wall thickness, internal dimensions, and cardiac function (e.g., ejection fraction, fractional shortening).
-
Histological Analysis: At the end of the study, euthanize the mice, excise the hearts, and fix them in formalin. Prepare paraffin-embedded sections and stain with Hematoxylin and Eosin (H&E) to assess cardiomyocyte size and Masson's trichrome to quantify collagen deposition (fibrosis).
-
Langendorff Isolated Perfused Heart Preparation
This ex vivo model allows for the direct assessment of this compound's effects on cardiac function, independent of systemic neural and hormonal influences.
Materials:
-
Rat or guinea pig
-
Heparin
-
Krebs-Henseleit buffer (oxygenated with 95% O₂ / 5% CO₂)
-
Langendorff perfusion system (including a perfusion reservoir, pump, oxygenator, and heated water jacket)
-
Transducers for measuring intraventricular pressure and heart rate
-
Data acquisition system
Protocol:
-
Heart Isolation:
-
Anesthetize the animal and administer heparin (e.g., 500 IU, IP) to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.
-
-
Cannulation and Perfusion:
-
Identify the aorta and carefully cannulate it with the perfusion cannula of the Langendorff apparatus.
-
Secure the aorta to the cannula with a suture.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer maintained at 37°C. The perfusion pressure should be kept constant (e.g., 70-80 mmHg).
-
-
Measurement of Cardiac Function:
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractile function.
-
Record parameters such as left ventricular developed pressure (LVDP), heart rate, and the maximum and minimum rates of pressure change (+/- dP/dt).
-
-
This compound Administration:
-
After a stabilization period, this compound can be added directly to the perfusion buffer at various concentrations to determine its dose-dependent effects on cardiac function.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways of this compound
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Myocardial Infarction Model
Caption: Workflow for the rat myocardial infarction model.
Experimental Workflow for Isoproterenol-Induced Cardiac Hypertrophy
Caption: Workflow for the isoproterenol-induced cardiac hypertrophy model.
Experimental Workflow for Langendorff Isolated Heart Preparation
References
- 1. Role of Higenamine in Heart Diseases: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Higenamine protects ischemia/reperfusion induced cardiac injury and myocyte apoptosis through activation of β2-AR/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Higenamine attenuates cardiac fibroblast abstract and fibrosis via inhibition of TGF-β1/Smad signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological effects of higenamine based on signalling pathways and mechanism of action [frontiersin.org]
- 6. Pharmacological effects of higenamine based on signalling pathways and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. (Open Access) [Effects of higenamine on the cardio-circulatory system]. (2003) | Su-juan Zhou | 8 Citations [scispace.com]
- 9. Higenamine Improves Cardiac and Renal Fibrosis in Rats With Cardiorenal Syndrome via ASK1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of higenamine (Hig) on LPS-activated mouse microglia (BV2) through NF-κB and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-Higenamine Treatment in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Higenamine, also known as norcoclaurine, is a natural isoquinoline alkaloid found in various plants, including those from the Aconitum and Annona genera.[1][2] Traditionally used in Chinese medicine for cardiac conditions, modern research has revealed its diverse pharmacological activities.[1][2] Higenamine functions as a non-selective β1- and β2-adrenergic receptor agonist, structurally similar to catecholamines.[2][3][4] Its cellular effects are extensive, encompassing anti-inflammatory, antioxidant, and anti-apoptotic activities.[2][3][5] These properties make Higenamine a compound of significant interest for investigating cellular signaling pathways and for potential therapeutic applications in diseases ranging from cardiovascular disorders to neuroinflammatory conditions.[1][6]
Mechanism of Action & Signaling Pathways
This compound exerts its effects by modulating several key intracellular signaling cascades. Its primary interaction is with β-adrenergic receptors, which triggers downstream pathways regulating cell survival, inflammation, and oxidative stress.[1][3][4]
Pro-Survival and Anti-Apoptotic Signaling (β2-AR/PI3K/AKT Pathway)
Higenamine's protective effects in various cell types, such as cardiomyocytes and gastric smooth muscle cells, are largely mediated through the activation of the β2-adrenergic receptor (β2-AR).[5][7][8] This activation stimulates the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[3][7] Activated AKT, a serine/threonine kinase, phosphorylates and inactivates pro-apoptotic proteins like BAD and regulates the expression of Bcl-2 family proteins, ultimately increasing the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax.[3][5] This cascade inhibits the release of cytochrome C from mitochondria and suppresses the activation of executioner caspases (e.g., caspase-3), thereby preventing apoptosis.[3][7][9]
References
- 1. mdpi.com [mdpi.com]
- 2. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological effects of higenamine based on signalling pathways and mechanism of action [frontiersin.org]
- 4. β2‐Adrenoceptor agonist activity of higenamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological effects of higenamine based on signalling pathways and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Higenamine Attenuates Neuropathic Pain by Inhibition of NOX2/ROS/TRP/P38 Mitogen-Activated Protein Kinase/NF-ĸB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Higenamine protects ischemia/reperfusion induced cardiac injury and myocyte apoptosis through activation of β2-AR/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Higenamine protects ischemia/reperfusion induced cardiac injury and myocyte apoptosis through activation of β2-AR/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS analysis of (-)-Higenamine and its metabolites in urine
An Application Note and Protocol for the LC-MS/MS Analysis of (-)-Higenamine and its Metabolites in Urine
1.0 Introduction
This compound, also known as norcoclaurine, is a naturally occurring alkaloid found in various plants, including those used in traditional Chinese medicine such as Aconitum carmichaelii and Nelumbo nucifera (lotus seed).[1][2] It functions as a non-selective β2-adrenergic receptor agonist, leading to effects like increased heart rate, myocardial contractility, and bronchodilation.[3] Due to these properties, higenamine has been investigated for therapeutic applications in conditions like heart failure and asthma.[1][3] However, it is also a substance prohibited in sports at all times by the World Anti-Doping Agency (WADA) under class S3 (β2-agonists).[4][5] The presence of higenamine in urine above a concentration of 10 ng/mL is considered an Adverse Analytical Finding (AAF).[4][6]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for the sensitive and specific quantification of higenamine and its metabolites in urine. This application note provides a comprehensive overview of the methodologies involved, from sample preparation to data analysis, to support doping control, pharmacokinetic studies, and clinical research.
2.0 Metabolism of this compound
Following administration, this compound is extensively metabolized in the body. The primary metabolic pathways are methylation, glucuronidation, and sulfation.[7] In a study involving two healthy volunteers who ingested a 5 mg higenamine tablet, a total of 32 metabolites were identified in urine, comprising 6 methylated, 10 sulfated, and 16 glucuronidated metabolites.[7] Methylation was identified as the main metabolic pathway.[7] The detection of these metabolites, particularly sulfated conjugates, is crucial as it can confirm higenamine administration and extend the detection window, helping to avoid false-negative results.[2][7] Coclaurine is also a known metabolite of higenamine.[5]
Caption: Metabolic pathways of this compound in humans.[7]
3.0 Experimental Protocols
The following sections detail the protocols for sample preparation and LC-MS/MS analysis.
3.1 Sample Preparation
The choice of sample preparation is critical for accurate analysis. Conjugated metabolites (glucuronides and sulfates) are abundant and may not be detected without a hydrolysis step.[8] Therefore, methods often include hydrolysis to measure the total higenamine concentration. Two common approaches are presented below.
Protocol 3.1.1: Acid Hydrolysis with Liquid-Liquid Extraction (LLE) [4] This method is effective for cleaving conjugated metabolites to quantify total higenamine.
-
Pipette 2 mL of urine into a glass tube.
-
Add an appropriate amount of internal standard (IS).
-
Add 1 mL of concentrated HCl.
-
Incubate the mixture at 100°C for 1 hour to achieve hydrolysis.
-
Cool the sample to room temperature.
-
Adjust the pH to ~9-10 with NaOH.
-
Perform a double liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 3.1.2: Enzymatic Hydrolysis with Solid-Phase Extraction (SPE) [7][9] This method uses a specific enzyme for deconjugation and provides a cleaner extract.
-
Pipette 0.2 mL of urine into a tube.
-
Add 0.8 mL of purified water and 0.2 mL of phosphate buffer (1 M, pH 6.0).[9]
-
Add 25 µL of β-glucuronidase (from E. coli).[9]
-
Incubate as per enzyme manufacturer's instructions (e.g., 60°C for 1 hour).
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with water and/or a weak organic solvent to remove interferences.
-
Elute higenamine and its metabolites using a solvent mixture (e.g., methanol containing formic or acetic acid).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
A simple "dilute-and-shoot" approach, where the urine sample is only diluted before injection, can also be used for rapid screening of free higenamine but may lead to false-negative results if conjugated metabolites are predominant.[4][7]
3.2 LC-MS/MS Instrumentation and Parameters
The following parameters are typical for the analysis and should be optimized for the specific instrumentation used.
3.2.1 Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., Agilent ZORBAX Eclipse Plus C18, 1.8 µm, 2.1 x 50 mm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2][10] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[2] or Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration. A typical gradient might run from 10% B to 90% B over several minutes.[2] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL[11] |
| Column Temp. | 30 - 40°C |
3.2.2 Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Higenamine Transition | m/z 272.1 → 137.1 (Quantifier), 272.1 → 107.1 (Qualifier) |
| Metabolite Transitions | Precursor ions for sulfated (m/z ~352) and methylated (m/z ~286) metabolites should be determined and fragmented to identify characteristic product ions.[4] |
| Key Parameters | Dwell Time, Collision Energy (CE), Declustering Potential (DP), and other source parameters should be optimized for each analyte to maximize signal intensity. |
4.0 Quantitative Data Summary
LC-MS/MS methods for higenamine have been validated across a range of concentrations relevant for doping control and pharmacokinetic studies.
| Validation Parameter | Reported Value(s) | Reference(s) |
| Linearity Range | 0.5 - 1000 ng/mL (Urine) | [9][12] |
| 0.193 - 192.9 ng/mL (Urine) | [2] | |
| 2 - 200 ng/mL (Urine) | [10] | |
| Limit of Quantitation (LOQ) | 0.2 ng/mL | [2] |
| 0.5 ng/mL | [12] | |
| Intra-day Precision (%RSD) | < 5.87% | [12] |
| Inter-day Precision (%RSD) | < 5.87% | [12] |
| Accuracy (%Bias) | Within ±15% | [12] |
| Extraction Recovery | 74.9% - 79.3% | [12] |
| Matrix Effect | 96.7% - 103.2% | [2] |
5.0 Experimental Workflow Visualization
The entire process from sample collection to final data reporting is outlined below.
Caption: General workflow for LC-MS/MS analysis of higenamine.
The LC-MS/MS protocols described provide a robust and sensitive framework for the quantitative analysis of this compound and its metabolites in urine. Proper sample preparation, including a hydrolysis step, is essential for accurately determining the total concentration and avoiding false negatives. The identification of metabolites serves as crucial evidence of higenamine exposure. These methods are fit for purpose in various settings, including anti-doping laboratories, clinical research, and pharmacokinetic studies, ensuring reliable and defensible results.
References
- 1. mdpi.com [mdpi.com]
- 2. Use of liquid chromatography‐tandem mass spectrometry for determination of higenamine in urine following oral administration of traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis for higenamine in urine by means of ultra-high-performance liquid chromatography-tandem mass spectrometry: Interpretation of results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary excretion profile of higenamine in females after oral administration of supplements - Doping scenario - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and characterization of higenamine metabolites in human urine by quadrupole-orbitrap LC-MS/MS for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of higenamine in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nva.sikt.no [nva.sikt.no]
- 11. agilent.com [agilent.com]
- 12. A pharmacokinetics study of orally administered higenamine in rats using LC-MS/MS for doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of (-)-Higenamine Hydrochloride for Research Applications
Application Note & Protocol
For Research Use Only
Introduction
(-)-Higenamine, also known as (S)-(-)-higenamine or norcoclaurine, is a naturally occurring benzylisoquinoline alkaloid found in various plants, including those of the Aconitum and Nelumbo genera.[1] It has garnered significant interest within the research community due to its diverse pharmacological activities. As a non-selective β-adrenergic receptor agonist, this compound exhibits positive inotropic and chronotropic effects on the cardiovascular system. Furthermore, it has demonstrated anti-inflammatory, anti-apoptotic, and antioxidant properties. Research suggests that the (S)-(-) enantiomer of higenamine possesses more potent biological activity in certain assays compared to its (R)-(+) counterpart, making the enantioselective synthesis of this compound crucial for targeted pharmacological studies.
This document provides a detailed protocol for the enantioselective synthesis of this compound hydrochloride, intended for researchers in pharmacology, medicinal chemistry, and drug development. The outlined procedure is based on established synthetic strategies, including a key asymmetric transfer hydrogenation step to establish the desired stereochemistry. Additionally, this document summarizes the key signaling pathways influenced by higenamine to provide context for its research applications.
Research Applications
This compound is a valuable tool for investigating various cellular and physiological processes. Its primary mechanism of action involves the activation of β1- and β2-adrenergic receptors.[1] This activity makes it relevant for studies on:
-
Cardiovascular function: Investigating mechanisms of cardiac contractility and heart rate regulation.
-
Bronchodilation: Studying the relaxation of airway smooth muscle.
-
Inflammatory responses: Elucidating the role of the NF-κB signaling pathway in inflammation.[1]
-
Cell survival and apoptosis: Exploring the cytoprotective effects mediated through the PI3K/Akt signaling pathway.
-
Oxidative stress: Examining its potential as an antioxidant and its impact on reactive oxygen species (ROS) production.
Synthesis Overview
The enantioselective synthesis of this compound hydrochloride is achieved through a multi-step process. The key step for introducing the chirality is the asymmetric transfer hydrogenation of a prochiral dihydroisoquinoline intermediate. The general workflow is outlined below.
Caption: Synthetic workflow for this compound Hydrochloride.
Experimental Protocols
I. Synthesis of 6,7-dimethoxy-1-(4-methoxybenzyl)-3,4-dihydroisoquinoline
This procedure details the formation of the key dihydroisoquinoline intermediate.
-
Amide Formation:
-
To a solution of homoveratrylamine (1.0 eq) in a suitable solvent such as toluene, add 4-methoxyphenylacetic acid (1.05 eq).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure to yield the crude amide.
-
-
Bischler-Napieralski Cyclization:
-
The crude amide from the previous step is dissolved in dry toluene.
-
Phosphorus oxychloride (2.0 eq) is added dropwise at 0 °C.
-
The reaction mixture is then heated to reflux for 2 hours.
-
After cooling, the mixture is carefully poured onto crushed ice and basified with a concentrated ammonium hydroxide solution.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude 6,7-dimethoxy-1-(4-methoxybenzyl)-3,4-dihydroisoquinoline, which can be purified by column chromatography.
-
II. Enantioselective Synthesis of (S)-(-)-N-tert-butoxycarbonyl-higenamine trimethyl ether
This key step establishes the stereocenter through asymmetric transfer hydrogenation.
-
Asymmetric Transfer Hydrogenation:
-
In a reaction vessel, the 6,7-dimethoxy-1-(4-methoxybenzyl)-3,4-dihydroisoquinoline (1.0 eq) is dissolved in a mixture of formic acid and triethylamine (5:2 ratio).
-
A chiral ruthenium or iridium catalyst, such as a Ru(II)-TsDPEN complex, is added (typically 1-2 mol%).
-
The reaction is stirred at room temperature until completion (monitored by TLC or HPLC).
-
The reaction mixture is then worked up by adding a saturated solution of sodium bicarbonate and extracting with an organic solvent like ethyl acetate.
-
The combined organic layers are dried and concentrated.
-
-
Boc Protection:
-
The crude product from the hydrogenation is dissolved in a suitable solvent like dichloromethane.
-
Di-tert-butyl dicarbonate (Boc)2O (1.2 eq) and triethylamine (1.5 eq) are added.
-
The mixture is stirred at room temperature until the reaction is complete.
-
The reaction is quenched with water, and the product is extracted, dried, and purified by column chromatography to yield (S)-(-)-N-tert-butoxycarbonyl-higenamine trimethyl ether.
-
III. Deprotection and Salt Formation to Yield this compound Hydrochloride
-
O-Demethylation:
-
The protected higenamine trimethyl ether (1.0 eq) is dissolved in dry dichloromethane.
-
The solution is cooled to -78 °C, and boron tribromide (BBr3) (4.0 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched by the slow addition of methanol, and the solvent is removed under reduced pressure.
-
-
Boc Deprotection and Salt Formation:
-
The crude product from the demethylation step is dissolved in a solution of HCl in methanol or diethyl ether.
-
The mixture is stirred at room temperature for 1-2 hours to effect the removal of the Boc protecting group and form the hydrochloride salt.
-
The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to afford this compound hydrochloride as a solid.
-
Data Presentation
Table 1: Summary of Synthetic Yields and Product Characterization
| Step | Product | Yield (%) | Enantiomeric Excess (ee%) |
| Bischler-Napieralski Cyclization | 6,7-dimethoxy-1-(4-methoxybenzyl)-3,4-dihydroisoquinoline | 75-85 | N/A |
| Asymmetric Transfer Hydrogenation & Boc Protection | (S)-(-)-N-Boc-higenamine trimethyl ether | 80-90 | >95% |
| Deprotection & Salt Formation | This compound Hydrochloride | 60-70 | >95% |
Table 2: Characterization Data for this compound Hydrochloride
| Analysis | Data |
| Molecular Formula | C₁₆H₁₈ClNO₃ |
| Molecular Weight | 307.77 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.35 (s, 2H), 9.01 (s, 1H), 7.05 (d, J=8.4 Hz, 2H), 6.72 (d, J=8.4 Hz, 2H), 6.61 (s, 1H), 6.52 (s, 1H), 4.40 (m, 1H), 3.30-3.10 (m, 2H), 3.10-2.85 (m, 4H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 156.1, 145.3, 144.8, 130.3, 128.9, 125.8, 120.9, 115.8, 115.4, 112.1, 55.9, 41.2, 38.9, 24.8 |
| HRMS (ESI) | m/z calculated for C₁₆H₁₈NO₃⁺ [M-Cl]⁺: 272.1281, found: 272.1285 |
| Specific Rotation | [α]²⁰D = -20.0 (c = 0.68, methanol)[2] |
Signaling Pathways
Higenamine exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is essential for designing experiments and interpreting results.
1. β-Adrenergic Receptor Signaling
As a β-agonist, higenamine activates β-adrenergic receptors, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This cascade mediates various physiological responses, including increased heart rate and bronchodilation.
Caption: β-Adrenergic signaling pathway activated by Higenamine.
2. PI3K/Akt Signaling Pathway
Higenamine has been shown to activate the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation and inhibits apoptosis. This pathway is often implicated in the cardioprotective effects of higenamine.
Caption: PI3K/Akt signaling pathway modulated by Higenamine.
3. NF-κB Signaling Pathway
Higenamine can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Caption: Inhibition of NF-κB signaling by Higenamine.
References
Application Notes & Protocols for In Vivo Rat Studies of (-)-Higenamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage determination for (-)-Higenamine in in vivo rat studies, focusing on its cardiovascular and neuroprotective effects. The information is compiled from various scientific studies to guide researchers in designing their experimental protocols.
Introduction
This compound, a benzylisoquinoline alkaloid found in several plants, is a non-selective β-adrenergic receptor agonist.[1][2] It has demonstrated a range of pharmacological effects, including positive inotropic and chronotropic effects on the heart, vasodilation, and anti-inflammatory and anti-apoptotic properties.[2][3][4] These characteristics have led to its investigation for potential therapeutic applications in cardiovascular diseases and other conditions. This document summarizes key dosage information from preclinical rat studies to aid in experimental design.
Data Presentation: this compound Dosage in Rat Studies
The following tables summarize the quantitative data on this compound dosages used in various in vivo rat studies, categorized by the route of administration.
Table 1: Oral Administration of this compound in Rats
| Dose Range | Rat Model | Observed Effects | Reference |
| 3.0–30.0 mg/kg | Sprague-Dawley | Pharmacokinetic studies; rapid absorption with Tmax at 0.42 hours. | [5] |
Table 2: Intravenous Administration of this compound in Rats
| Dose Range | Rat Model | Observed Effects | Reference |
| Single Dose | Sprague-Dawley | Pharmacokinetic studies; mean half-life in blood and muscle of 17.9 and 19.0 minutes, respectively. | [6] |
Table 3: Intraperitoneal Administration of this compound in Rats
| Dose Range | Rat Model | Observed Effects | Reference |
| 1-10 mg/kg | Sprague-Dawley | Cardioprotective effects against myocardial ischemia/reperfusion injury. | [7] |
| 0.5–4.5 mg/kg | Sprague-Dawley | Improved cardiorenal function in a model of cardiorenal syndrome. | [7][8] |
| 5 mg/kg | Sprague-Dawley | Therapeutic effect on doxorubicin-induced chronic heart failure. | [7] |
| 10 mg/kg & 50 mg/kg | Sprague-Dawley | Alleviation of cerebral ischemia-reperfusion injury.[4][9] | [4][9] |
Signaling Pathways
This compound exerts its effects through the modulation of several key signaling pathways. The diagrams below illustrate the primary mechanisms of action identified in rat studies.
Caption: β2-AR/PI3K/Akt Signaling Pathway in Cardioprotection.
Caption: ASK1/MAPK/NF-κB Signaling Pathway in Cardiorenal Fibrosis.
Experimental Protocols
The following are generalized protocols for the administration of this compound to rats for in vivo studies. These should be adapted based on specific experimental requirements and institutional animal care and use committee (IACUC) guidelines.
4.1. Protocol for Oral Gavage Administration
This protocol is suitable for pharmacokinetic studies and evaluating the effects of this compound following gastrointestinal absorption.
-
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose)
-
Gavage needles (appropriate size for the rat's weight)
-
Syringes
-
Animal scale
-
-
Procedure:
-
Preparation of Dosing Solution: Dissolve or suspend the required amount of this compound in the chosen vehicle to achieve the desired final concentration. Ensure the solution is homogenous.
-
Animal Handling and Dosing:
-
Weigh the rat to determine the accurate dosing volume. The typical volume for oral gavage in rats is up to 20 ml/kg.[10][11]
-
Gently restrain the rat, holding its head and body securely.
-
Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus.[10]
-
Slowly administer the this compound solution.[12]
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
-
4.2. Protocol for Intravenous Injection
This protocol is used for pharmacokinetic studies requiring 100% bioavailability and for investigating immediate cardiovascular effects.
-
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle (e.g., saline)
-
Syringes and needles (25-27G)
-
Animal restrainer
-
Heat lamp (optional, for vasodilation)
-
-
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in a sterile vehicle suitable for intravenous injection. The solution must be clear and free of particulates.
-
Animal Preparation and Injection:
-
Place the rat in a suitable restrainer.
-
The lateral tail vein is commonly used for intravenous injections in rats.[13] Warming the tail with a heat lamp can help with vasodilation.
-
Swab the injection site with an appropriate antiseptic.
-
Insert the needle into the vein and slowly inject the this compound solution. The maximum bolus injection volume is typically 1-5 ml/kg.[13]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
-
-
4.3. Protocol for Intraperitoneal Injection
This method allows for systemic administration and is often used in studies of organ protection.
-
Materials:
-
This compound
-
Sterile vehicle
-
Syringes and needles (23-25G)
-
Animal scale
-
-
Procedure:
-
Preparation of Dosing Solution: Prepare the this compound solution in a sterile vehicle.
-
Animal Handling and Injection:
-
Weigh the rat to calculate the correct dose volume.
-
Securely restrain the rat, exposing the abdomen.
-
The injection is typically given in the lower right abdominal quadrant to avoid the cecum and bladder.[13]
-
Lift the skin and insert the needle at a shallow angle to penetrate the abdominal wall without damaging internal organs.
-
Aspirate briefly to ensure a vessel or organ has not been punctured.
-
Inject the solution and withdraw the needle.
-
Return the animal to its cage and monitor its behavior.
-
-
Experimental Workflow Diagram
Caption: General Workflow for In Vivo Rat Studies of this compound.
References
- 1. Higenamine protects ischemia/reperfusion induced cardiac injury and myocyte apoptosis through activation of β2-AR/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Effects of higenamine on the cardio-circulatory system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Higenamine alleviates cerebral ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A pharmacokinetics study of orally administered higenamine in rats using LC-MS/MS for doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blood-to-muscle distribution and urinary excretion of higenamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Higenamine in Heart Diseases: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. imrpress.com [imrpress.com]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. research.fsu.edu [research.fsu.edu]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Application Notes: (-)-Higenamine as a Pharmacological Tool for Cardiac Stress Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Higenamine, also known as norcoclaurine, is a plant-based benzylisoquinoline alkaloid found in several traditional medicinal plants, including those from the Aconitum and Annona genera.[1][2] Structurally similar to catecholamines, higenamine functions as a non-selective agonist for both β1- and β2-adrenergic receptors, exhibiting positive chronotropic (heart rate) and inotropic (contractility) effects.[2][3] These properties have led to its investigation as a novel pharmacological stress agent for non-invasive cardiac imaging, particularly in patients who cannot perform adequate physical exercise.[4][5] Higenamine has been approved for clinical trials in China for its use in myocardial perfusion imaging (MPI) to diagnose and assess coronary artery disease (CAD).[6]
This document provides detailed application notes and protocols for the use of this compound in both clinical research and preclinical experimental settings for cardiac stress evaluation.
Pharmacology and Mechanism of Action
Higenamine exerts its cardiovascular effects primarily by stimulating the β-adrenergic signaling cascade.
-
β1-Adrenergic Receptor Activation: Stimulation of β1-receptors, predominantly found in the heart, leads to increased heart rate and enhanced myocardial contractility.[3]
-
β2-Adrenergic Receptor Activation: Activation of β2-receptors contributes to vasodilation and bronchodilation.[1] The cardioprotective and anti-apoptotic effects of higenamine have been linked to the β2-AR/PI3K/AKT signaling pathway.[6]
The activation of these receptors stimulates adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately increase heart rate and contractility, mimicking the physiological effects of exercise on the heart.
Data Presentation
Table 1: Pharmacological and Hemodynamic Profile of Higenamine vs. Dobutamine
| Parameter | This compound | Dobutamine |
| Primary Mechanism | Non-selective β1/β2-Adrenergic Agonist[2] | Primarily β1-Adrenergic Agonist |
| Typical Infusion Protocol | Graded infusion: 0.5 to 4.0 µg/kg/min[3] | Graded infusion: 5 to 40 µg/kg/min[7] |
| Plasma Half-life | Very short (~0.13 hours)[3] | Short (~2-3 minutes)[7] |
| Effect on Heart Rate | Dose-dependent increase[6] | Dose-dependent increase[7] |
| Effect on Blood Pressure | Variable effects on systolic and diastolic pressure[6] | Can cause hypotension or hypertension[8] |
| Primary Use | Myocardial Perfusion Imaging (MPI)[4] | Stress Echocardiography, MPI[7][9] |
Table 2: Diagnostic Performance of Higenamine Stress MPI for Coronary Artery Disease (CAD)
(Based on studies using Coronary Angiography (CAG) as the gold standard)
| Metric | Value (Study 1)[10] | Value (Study 2)[11] |
| Sensitivity | 65.5% | 56.1% |
| Specificity | 84.9% | 78.8% |
| Accuracy | 75.8% | 67.0% |
| Positive Predictive Value | 79.2% | 74.4% |
| Negative Predictive Value | 73.7% | 62.1% |
Experimental Protocols
Protocol 1: Higenamine Stress Myocardial Perfusion Imaging (Clinical Research)
This protocol is a composite based on published clinical trial methodologies for higenamine and standard procedures for pharmacological stress MPI.[3][7][12][13]
1. Patient Preparation:
-
Patients should fast for at least 4 hours prior to the procedure.
-
Caffeine-containing products and medications that may interfere with the test (e.g., beta-blockers, nitrates) should be withheld for 12-24 hours, as directed by the supervising physician.
-
Obtain informed consent and record baseline vitals (Heart Rate, Blood Pressure) and a 12-lead electrocardiogram (ECG).
-
Establish intravenous (IV) access for the infusion of higenamine and the radiotracer.
2. Higenamine Infusion and Monitoring:
-
Prepare an infusion of this compound Hydrochloride in sterile saline.
-
Begin a continuous, graded intravenous infusion starting at 0.5 µg/kg/min .
-
Increase the dose in increments every 3 minutes, for example: 1.0, 2.0, and up to 4.0 µg/kg/min .[3] The goal is to achieve the target heart rate (typically 85% of the age-predicted maximum) or until stress-induced endpoints are observed (e.g., significant ECG changes, symptoms).
-
Continuously monitor the patient's 12-lead ECG, heart rate, and blood pressure throughout the infusion.
3. Radiotracer Injection and Imaging:
-
At peak stress (i.e., when target heart rate is achieved or the maximal dose is reached), inject the appropriate radiopharmaceutical (e.g., 99mTc-sestamibi, 99mTc-tetrofosmin).
-
Continue the higenamine infusion for at least 1-2 minutes following the tracer injection to ensure adequate distribution in the myocardium.
-
Stop the infusion and continue to monitor the patient for 10-15 minutes or until hemodynamics return to baseline.
-
Perform SPECT or PET imaging approximately 15-60 minutes after the tracer injection, according to standard institutional protocols for MPI.
-
Rest imaging is performed on the same or a separate day for comparison.
Protocol 2: In Vivo Assessment of Cardioprotective Effects (Preclinical Model)
This protocol is designed for researchers to evaluate the potential of higenamine to mitigate cardiac injury in a mouse model, based on published preclinical studies.[14][15]
1. Animal Model:
-
Use an established model of cardiac injury, such as chronic cardiotoxicity induced by doxorubicin (DOX).
-
For example, administer DOX to C57BL/6 mice via intraperitoneal (IP) injection at a dose of 5 mg/kg every 3 days for 4 weeks.[14]
2. Higenamine Administration:
-
Prepare higenamine for oral administration by dissolving it in a suitable vehicle (e.g., 10% DMSO in 40% β-cyclodextrin).
-
Administer higenamine to the treatment group via oral gavage at a specified dose (e.g., 10 mg/kg ) once daily for the duration of the study (e.g., 4 weeks).[14]
-
A control group should receive the vehicle only.
3. Endpoint Analysis:
-
Cardiac Function: At the end of the treatment period, assess cardiac function using echocardiography to measure parameters like ejection fraction (EF) and fractional shortening (FS).
-
Histology: Harvest hearts and perform histological analysis (e.g., Hematoxylin and Eosin staining) to assess tissue damage and cardiomyocyte cross-sectional area.
-
Apoptosis Assessment: Use TUNEL staining or Western blot for cleaved caspase-3 on heart tissue sections to quantify the level of myocyte apoptosis.
-
Fibrosis Assessment: Use Masson's trichrome or Picrosirius red staining to evaluate the extent of cardiac fibrosis.
Comparison with Other Stress Agents
Pharmacological stress agents can be broadly categorized by their mechanism: those that increase myocardial oxygen demand (inotropes/chronotropes) and those that act as coronary vasodilators. Higenamine, like dobutamine, falls into the first category. Vasodilators like adenosine and dipyridamole work by maximizing coronary blood flow in healthy arteries, creating a "steal" phenomenon that reveals perfusion defects in stenotic vessels.
Safety and Considerations
-
Adverse Effects: The most common side effects reported in clinical studies are transient and include chest tightness, chest pain, palpitation, or dizziness.[10]
-
Contraindications: As with other β-agonists, higenamine should be used with caution in patients with severe hypertension, unstable angina, significant aortic stenosis, or known tachyarrhythmias.
-
Drug Interactions: The effects of higenamine may be blunted by beta-blockers. Its stimulant effects could be potentiated by other sympathomimetic drugs.
References
- 1. Acute oral intake of a higenamine-based dietary supplement increases circulating free fatty acids and energy expenditure in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute oral intake of a higenamine-based dietary supplement increases circulating free fatty acids and energy expenditure in human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Higenamine as a Potential Pharmacologic Stress Agent in the Detection of Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Higenamine as a Potential Pharmacologic Stress Agent in the Detection of Coronary Artery Disease [cmsj.cams.cn]
- 6. Role of Higenamine in Heart Diseases: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic Stress Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Comparison of dobutamine and treadmill exercise echocardiography in inducing ischemia in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Myocardial perfusion imaging with higenamine hydrochloride stress studies in diagnosis of coronary artery disease [inis.iaea.org]
- 11. Efficacy and safety of a novel pharmacological stress test agent-higenamine in radionuclide myocardial perfusion imaging: phase Ⅱ clinical trial (Journal Article) | ETDEWEB [osti.gov]
- 12. asnc.org [asnc.org]
- 13. Pharmacologic Stress Testing Technique: Approach Considerations, Adenosine Technique, Dipyridamole (Persantine) Technique [emedicine.medscape.com]
- 14. Higenamine Attenuates Doxorubicin-Induced Cardiac Remodeling and Myocyte Apoptosis by Suppressing AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application of (-)-Higenamine in Studying Beta-Adrenergic Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Higenamine, a naturally occurring benzylisoquinoline alkaloid found in various plants, has garnered significant interest in pharmacological research due to its activity at adrenergic receptors. It is recognized as a non-selective agonist for both β1- and β2-adrenergic receptors, making it a valuable tool for investigating the physiological and pathological roles of these receptors.[1] Its dual agonism allows for the study of integrated cardiovascular and pulmonary responses. Furthermore, recent studies have revealed that this compound acts as a novel β-arrestin-biased ligand at the β2-adrenergic receptor, opening new avenues for exploring G protein-independent signaling pathways.[2] This document provides detailed application notes and experimental protocols for the use of this compound in studying beta-adrenergic receptor signaling.
Data Presentation
The following table summarizes the quantitative data for this compound's activity at human beta-adrenergic receptors.
| Receptor Subtype | Parameter | Value | Cell Line | Reference |
| β1-Adrenergic Receptor | EC50 | 34 nM | Chem-1 | [3] |
| Emax | 105% | Chem-1 | [3] | |
| β2-Adrenergic Receptor | EC50 | 0.47 µM (470 nM) | Chem-1 | [3] |
| Emax | 31% | Chem-1 | [3] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (maximum effect) is the maximal response that can be produced by the drug.
Signaling Pathways
This compound stimulates the canonical Gs-protein coupled signaling pathway at both β1- and β2-adrenergic receptors, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). At the β2-adrenergic receptor, this compound also promotes a β-arrestin-biased signaling pathway, which can lead to downstream effects independent of G protein activation.
References
Troubleshooting & Optimization
Improving solubility of (-)-Higenamine for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of (-)-Higenamine in in vitro experiments, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as norcoclaurine, is a natural alkaloid found in various plants. It acts as a non-selective β-adrenergic receptor agonist, with demonstrated activity at both β1 and β2 adrenergic receptors. This agonism activates downstream signaling pathways, such as the PI3K/Akt pathway, leading to a variety of cellular responses, including anti-inflammatory and anti-apoptotic effects.[1]
Q2: I am having trouble dissolving this compound for my cell culture experiments. What are the recommended solvents?
This compound hydrochloride shows good solubility in Dimethyl Sulfoxide (DMSO).[2] For aqueous solutions, its solubility is limited but can be improved with warming.[3][4] It is recommended to first prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically not exceeding 0.5%. However, the tolerance to DMSO can be cell-line dependent, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cells.
Q4: My this compound solution is precipitating after dilution in my aqueous cell culture medium. What can I do to prevent this?
Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Pre-warm the culture medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can help maintain its solubility.
-
Increase the dilution factor: Prepare a more diluted intermediate stock solution from your primary DMSO stock before the final dilution into the cell culture medium.
-
Use a co-solvent: In some cases, the addition of a small percentage of a biocompatible co-solvent like ethanol to the final culture medium can improve solubility. However, the effects of any co-solvent on your cells should be evaluated.
-
Adjust the pH: The solubility of this compound is pH-dependent. Ensuring the pH of your final culture medium is within a favorable range (e.g., around 7.4) may help prevent precipitation.
Q5: How does pH affect the solubility and activity of this compound?
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound hydrochloride.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 60 mg/mL | Fresh, moisture-free DMSO is recommended.[2] |
| Water | 2 mg/mL | Requires warming to achieve this solubility.[3][4] |
Note: Comprehensive quantitative solubility data in other common laboratory solvents such as PBS and ethanol is limited in publicly available literature.
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound hydrochloride, which can be further diluted for use in various in vitro assays.
Materials:
-
This compound hydrochloride (powder)
-
Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Given the molecular weight of this compound hydrochloride is approximately 307.77 g/mol : Mass (mg) = 0.010 mol/L x 0.001 L x 307.77 g/mol = 3.077 mg
-
Weighing: Carefully weigh out 3.08 mg of this compound hydrochloride powder using an analytical balance.
-
Dissolution:
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure no particulates remain.
-
-
Aliquoting and Storage:
-
Dispense the primary stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Dilution of this compound Stock Solution for Cell-Based Assays
Procedure:
-
Thawing: On the day of the experiment, thaw a single aliquot of the 10 mM primary stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize precipitation, it is best practice to perform an intermediate dilution of the high-concentration DMSO stock into pre-warmed (37°C) cell culture medium. For example, to prepare a 100 µM intermediate stock, dilute the 10 mM primary stock 1:100 (e.g., 2 µL of 10 mM stock + 198 µL of medium).
-
Final Working Solution: Prepare the final working concentrations by further diluting the intermediate stock in pre-warmed cell culture medium.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO (and any other co-solvents) used in your experimental conditions, but without this compound.
Visualizing Experimental Processes and Pathways
Caption: Workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of this compound.
References
Preventing degradation of (-)-Higenamine in aqueous solutions
This guide is intended for researchers, scientists, and drug development professionals to address common issues related to the stability and degradation of (-)-Higenamine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary cause of degradation is the oxidation of its catechol functional group.[1][2][3] this compound is a benzyltetrahydroisoquinoline alkaloid that contains a catechol moiety (a benzene ring with two adjacent hydroxyl groups), which is highly susceptible to oxidation.[2][3][4] This process is accelerated by factors such as alkaline pH, exposure to oxygen, light, and elevated temperatures.[3][4]
Q2: What are the degradation products of this compound?
A2: The initial oxidation of the catechol group forms a semi-quinone intermediate, which is then further oxidized to a highly reactive ortho-quinone (o-quinone).[4][5] This o-quinone is a key intermediate that can undergo several subsequent reactions, including polymerization, to form colored degradation products.[2][3] In the presence of other nucleophiles, it can also form various adducts.[3]
Q3: How does pH affect the stability of this compound solutions?
A3: pH is a critical factor. This compound is significantly more stable in acidic to neutral conditions (pH < 7) and degrades rapidly under alkaline conditions (pH > 7).[2] The deprotonation of the phenolic hydroxyl groups at higher pH increases the molecule's susceptibility to auto-oxidation.[2][3] One study demonstrated that the antioxidant capacity of higenamine, which is related to its stability, is severely suppressed at lower pH values, indicating the protonated form is less prone to oxidation.
Q4: What is the impact of temperature and light on Higenamine stability?
A4: Both elevated temperature and exposure to light, particularly UV light, accelerate the degradation of Higenamine.[4] Light can provide the energy to initiate photo-oxidation, while heat increases the rate of chemical reactions, including oxidation.[4] For similar catecholamine compounds, storage at refrigerated temperatures (e.g., 4°C) and protection from light are standard practices to ensure stability.
Q5: How can I prevent or minimize the degradation of my this compound stock solutions?
A5: To maximize stability, a multi-faceted approach is recommended:
-
pH Control: Prepare and maintain stock solutions in a slightly acidic buffer (e.g., pH 4-6). Avoid alkaline conditions.
-
Use of Antioxidants: Add an antioxidant to the solution. Common choices for catechol-containing compounds include sodium metabisulfite or ascorbic acid.[6]
-
Inert Atmosphere: Degas the solvent before use and store the solution under an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Chelating Agents: Consider adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidation reactions.
-
Storage Conditions: Store solutions at refrigerated temperatures (2-8°C) or frozen (-20°C or -80°C) for long-term storage.
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[4]
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action |
| Solution turns pink, brown, or darkens over time. | Oxidation of the catechol group to form colored quinone and polymer products.[2][3] | 1. Confirm the pH of the solution is not alkaline. Adjust to a slightly acidic pH if necessary. 2. Prepare fresh solutions using deoxygenated solvent. 3. Add an antioxidant (e.g., sodium metabisulfite) to a new solution. 4. Ensure the solution is protected from light and stored at a low temperature. |
| Loss of potency or inconsistent results in bioassays. | Chemical degradation of this compound, leading to a lower effective concentration. | 1. Prepare fresh stock solutions more frequently. 2. Validate the concentration of your stock solution using a stability-indicating method like HPLC before each experiment. 3. Implement all recommended preventative measures (pH control, antioxidants, inert gas, light protection, cold storage). |
| Precipitate forms in the solution upon storage. | This could be due to the formation of insoluble degradation polymers or issues with solvent/buffer choice. | 1. Visually inspect the precipitate. If it is colored, degradation is likely. Discard the solution. 2. If the solution is freshly made, verify the solubility of Higenamine in the chosen buffer system and concentration. |
Data Presentation
The stability of catecholamines like this compound is highly dependent on storage conditions. The following table provides an illustrative summary of expected stability based on data from analogous compounds. Note: This is a generalized representation; actual degradation rates should be determined empirically for your specific experimental conditions.
Table 1: Illustrative Stability of this compound in Aqueous Solution Under Various Conditions
| Condition | Temperature | Protection | pH | Expected Time to 10% Degradation (T₁₀) |
| Optimal | 2-8°C | Light & Oxygen Protected | 5.0 | > 3 months |
| Sub-Optimal | Room Temp (~22°C) | Light Protected | 5.0 | ~ 2-4 weeks |
| Sub-Optimal | 2-8°C | Exposed to Air/Light | 5.0 | ~ 1-2 weeks |
| Poor | Room Temp (~22°C) | Exposed to Air/Light | 7.4 | < 24 hours |
| Poor | Room Temp (~22°C) | Light Protected | 8.5 | < 12 hours |
Oxygen protection implies the use of deoxygenated solvents and storage under an inert atmosphere.
Experimental Protocols & Visualizations
General Workflow for Solution Preparation and Storage
To minimize degradation, a systematic approach to solution preparation and handling is crucial.
Caption: Recommended workflow for preparing stable this compound aqueous solutions.
Key Degradation Pathway
The primary degradation route for this compound is the oxidation of its catechol ring.
Caption: Simplified oxidative degradation pathway of this compound's catechol group.
Protocol: Forced Degradation Study for a Stability-Indicating HPLC Method
A forced degradation study is essential to develop and validate an analytical method that can separate the intact drug from its degradation products, thus indicating its stability.
Objective: To generate potential degradation products of this compound under various stress conditions and to confirm the specificity of an HPLC analytical method.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Formic acid or phosphoric acid
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or DAD detector
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). This will be the "unstressed" sample.
-
-
Application of Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Aim for 5-20% degradation. The time and temperature may need to be optimized.
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 2-4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 30-60 minutes. Note: Degradation is expected to be rapid.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature for 1-2 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or a photostability chamber for 24 hours. A control sample should be wrapped in foil and kept alongside.
-
-
Sample Preparation for HPLC:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of NaOH or HCl, respectively.
-
Dilute all stressed samples and the unstressed stock solution to a final concentration of ~100 µg/mL with the mobile phase.
-
-
HPLC Analysis:
-
Inject the unstressed and all stressed samples into the HPLC system.
-
A typical starting HPLC condition for phenolic alkaloids could be:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold, and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at ~280 nm
-
-
Analyze the chromatograms to ensure that the peaks for degradation products are well-resolved from the main this compound peak. The method is considered "stability-indicating" if this separation is achieved.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. Stability of human plasma catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of (-)-Higenamine Enantiomers
Welcome to the technical support center for the optimization of HPLC separation of (-)-Higenamine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chiral separation experiments.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the HPLC separation of higenamine enantiomers.
| Problem | Potential Cause | Suggested Solution |
| Poor or No Enantiomeric Resolution | Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not offer sufficient stereoselectivity for higenamine. Higenamine is a benzylisoquinoline alkaloid. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have shown success in separating enantiomers of this class of compounds.[1] | Action: Screen different types of CSPs. Consider columns like Chiralpak® AD, Chiralpak® IA, or Chiralcel® OD, which have been effective for separating related alkaloids.[1] |
| Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier and any additives are critical for achieving separation.[1] | Action: • Normal Phase: Vary the alcohol (e.g., isopropanol, ethanol) concentration in the alkane mobile phase (e.g., hexane, heptane).[2][3] • Additives: For basic compounds like higenamine, adding a basic modifier such as diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase (typically 0.1%) can improve peak shape and resolution.[4] | |
| Peak Tailing | Secondary Interactions with Silica Support: Residual silanol groups on the silica-based CSP can interact with the basic amine group of higenamine, causing peak tailing. | Action: Add a basic modifier like DEA or triethylamine (TEA) to the mobile phase to mask the silanol groups. A concentration of 0.1% is a good starting point.[3] |
| Column Overload: Injecting too much sample can lead to peak distortion. | Action: Reduce the sample concentration or injection volume. | |
| Long Run Times/High Retention | Mobile Phase Too Weak: The mobile phase may not have sufficient elution strength. | Action: Increase the percentage of the polar modifier (e.g., alcohol in normal phase) in the mobile phase. |
| Low Flow Rate: While lower flow rates can sometimes improve resolution, they also increase the analysis time. | Action: Optimize the flow rate. After achieving baseline separation, you may be able to increase the flow rate to shorten the run time without significantly compromising resolution. | |
| Poor Reproducibility | Column Equilibration: Chiral stationary phases may require longer equilibration times than standard reversed-phase columns, especially when changing the mobile phase. | Action: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. An equilibration time of at least 30-60 minutes is recommended. |
| Temperature Fluctuations: Changes in column temperature can affect selectivity and retention times. | Action: Use a column oven to maintain a constant and stable temperature throughout the analysis. | |
| Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time and resolution. | Action: Prepare fresh mobile phase for each run and ensure accurate measurement of all components, especially additives. |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase is best for separating higenamine enantiomers?
A1: While specific data for the direct chiral separation of higenamine is limited in publicly available literature, polysaccharide-based CSPs are a highly recommended starting point. Columns such as Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) have demonstrated broad applicability for the enantioseparation of benzylisoquinoline alkaloids, a class of compounds to which higenamine belongs.[1] Cyclodextrin-based columns could also be considered for screening.[1]
Q2: What are typical starting conditions for method development?
A2: For a polysaccharide-based CSP like Chiralpak® AD or Chiralcel® OD, a good starting point in normal phase mode would be a mobile phase consisting of an n-hexane/isopropanol or n-hexane/ethanol mixture. A common starting ratio is 90:10 (v/v). For a basic compound like higenamine, it is advisable to add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.[3]
Q3: How can I improve the resolution between the this compound and (+)-higenamine peaks?
A3: To improve resolution, you can try the following:
-
Optimize the mobile phase: Systematically vary the ratio of the alkane to the alcohol modifier.
-
Change the alcohol modifier: Sometimes, switching from isopropanol to ethanol, or vice-versa, can significantly impact selectivity.
-
Adjust the flow rate: Lowering the flow rate often improves resolution for chiral separations.
-
Screen different CSPs: If optimization on one column is unsuccessful, screening other polysaccharide or cyclodextrin-based columns is recommended.[1]
Q4: Is it possible to separate higenamine enantiomers using an achiral column?
A4: Yes, this can be achieved through an indirect method. This involves derivatizing the higenamine enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column, such as an ODS (C18) column. For example, higenamine enantiomers have been successfully separated after derivatization with a fluorescent chiral tagging reagent.
Q5: My baseline is noisy. What could be the cause?
A5: A noisy baseline can be caused by several factors:
-
Detector issues: The lamp in your UV detector may be nearing the end of its life.
-
Mobile phase contamination: Ensure you are using high-purity HPLC-grade solvents and that your mobile phase is properly degassed.
-
Pump problems: Air bubbles in the pump or faulty check valves can cause pressure fluctuations and a noisy baseline.
-
Column contamination: A contaminated guard column or analytical column can also contribute to baseline noise.
Experimental Protocols
Protocol 1: Direct Enantioseparation using a Polysaccharide-Based CSP (Starting Point)
This protocol is a suggested starting point based on successful separations of structurally related benzylisoquinoline alkaloids.[1] Optimization will likely be required.
-
Column: Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 225 nm or 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve higenamine standard in the mobile phase.
Protocol 2: Indirect Diastereomeric Separation on an Achiral Column
This is a validated method for the separation of higenamine diastereomers following derivatization.
-
Derivatization: React higenamine enantiomers with a chiral tagging reagent, for example, R-(-)/S-(+)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazole [R-(-)/S-(+)-DBD-PyNCS].
-
Column: ODS (C18)
-
Mobile Phase: Isocratic elution with a water-acetonitrile-methanol mobile phase containing 0.2% formic acid.
-
Detection: Fluorescence detector with excitation at 450 nm and emission at 550 nm.
Quantitative Data
The following table presents example resolution data for the enantioseparation of benzylisoquinoline alkaloids on different chiral stationary phases. While not specific to higenamine, this data illustrates the potential performance of these columns for this class of compounds.
| Compound | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |
| Laudanosine | Chiralcel® OD | Acetonitrile-based | > 2.5 | [1] |
| Norlaudanosine | Chiralpak® AD | Methanol-based | > 1.5 | [1] |
| Norlaudanosine | Chiralpak® IA | Acetonitrile-based | > 1.5 | [1] |
| Br-Laudanosine | Chiralcel® OD | Methanol-based | > 1.5 | [1] |
The following table provides data from a validated method for the separation of derivatized higenamine diastereomers.
| Method | Column | Mobile Phase | Resolution (Rs) |
| Indirect (Derivatized) | ODS (C18) | Water-Acetonitrile-Methanol + 0.2% Formic Acid | 1.52 |
Visualizations
HPLC Method Development Workflow
Caption: A typical workflow for developing a chiral HPLC method.
Troubleshooting Decision Tree for Poor Resolution
Caption: A decision tree for troubleshooting poor enantiomeric resolution.
References
- 1. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chiraltech.com [chiraltech.com]
Technical Support Center: Analysis of (-)-Higenamine by LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of (-)-Higenamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly those related to matrix effects in biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
Q1: I am observing significant ion suppression for this compound in my plasma samples. What is the likely cause and how can I mitigate this?
A1: Ion suppression in plasma is a common issue, often caused by co-eluting phospholipids and proteins that interfere with the ionization of the target analyte in the mass spectrometer's source.[1]
Troubleshooting Steps:
-
Optimize Sample Preparation: A simple protein precipitation (PPT) is often insufficient for removing all interfering matrix components.[2] Consider more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][3] SPE, in particular, has been shown to provide cleaner extracts and higher recovery for higenamine in plasma.[1][3]
-
Chromatographic Separation: Ensure your LC method adequately separates higenamine from the bulk of the matrix components. Adjusting the gradient profile or using a different stationary phase, such as a PFP or Biphenyl column, can improve separation from interfering phospholipids.[4]
-
Dilution: If the signal is strong enough, a simple dilution of the sample can reduce the concentration of matrix components, thereby lessening ion suppression.[5] However, this may compromise the limit of quantification.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification by compensating for signal suppression.
Q2: My peak shape for this compound is poor, showing fronting or splitting. What are the potential causes and solutions?
A2: Poor peak shape can be attributed to several factors, from the sample injection to the column chemistry.[6][7]
Troubleshooting Steps:
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[7] Ensure the sample diluent is compatible with the starting mobile phase conditions.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.[8] Try diluting the sample or reducing the injection volume.
-
Column Contamination or Void: Contamination at the head of the column or a void in the packing material can cause peak splitting.[7][8] This can be addressed by using a guard column, filtering samples, and ensuring proper column handling.[8]
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of higenamine, it can exist in multiple ionization states, leading to split peaks.[8] Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[8]
Q3: I am experiencing low and inconsistent recovery of this compound from urine samples. What should I investigate?
A3: Low recovery in urine can be due to the presence of metabolites or inefficient extraction.
Troubleshooting Steps:
-
Metabolite Conjugation: Higenamine can be present in urine as glucuronide or sulfate conjugates.[9] A simple "dilute-and-shoot" or SPE without hydrolysis will only measure the free form, leading to an underestimation of the total concentration.[9] Consider incorporating an enzymatic hydrolysis step (e.g., with β-glucuronidase) or acid hydrolysis prior to extraction to cleave these conjugates and measure the total higenamine.[9][10]
-
Extraction Efficiency: For urine, Liquid-Liquid Extraction (LLE) following acid hydrolysis has been shown to be an effective method for improving the recovery of total higenamine.[9] If using SPE, ensure the sorbent chemistry and elution solvent are optimized for higenamine.
-
pH Adjustment: The pH of the urine sample can affect the extraction efficiency. Adjusting the pH prior to extraction can improve the recovery of higenamine.
Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects and ensuring accurate quantification. The following table provides a comparison of common techniques used for this compound analysis in plasma and urine.
| Technique | Matrix | Pros | Cons | Typical Recovery | Matrix Effect Reduction |
| Dilute-and-Shoot (DaS) | Urine | - Fast and simple- Inexpensive- High throughput | - High matrix effects- Lower sensitivity- Can contaminate the LC-MS system | Not Applicable | Low |
| Protein Precipitation (PPT) | Plasma | - Simple and fast- Inexpensive | - Incomplete removal of phospholipids- Significant matrix effects | Moderate | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Plasma, Urine | - Good removal of salts and some polar interferences- Can concentrate the analyte | - Labor-intensive- Can be difficult to automate- May have lower recovery for polar analytes | 50-80% | Moderate to High |
| Solid-Phase Extraction (SPE) | Plasma, Urine | - Excellent removal of interfering matrix components- High analyte concentration- Can be automated | - More expensive- Requires method development | >80% for plasma, 50-60% for urine[1] | High |
Detailed Experimental Protocols
Below are detailed methodologies for common sample preparation techniques for the analysis of this compound.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is adapted from a validated method for the determination of higenamine in human plasma.[1]
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., dobutamine-d4)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Oasis MCX SPE cartridges
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of IS solution. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: "Dilute-and-Shoot" (DaS) for this compound in Human Urine
This protocol is a rapid and simple method suitable for high-throughput screening of higenamine in urine.[11]
Materials:
-
Human urine samples
-
Internal Standard (IS) solution (e.g., dobutamine)
-
Methanol (LC-MS grade)
-
Formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Transfer 500 µL of urine into a microcentrifuge tube.
-
Internal Standard Addition: Add 100 µL of 1 µg/mL IS solution.
-
Dilution: Add 600 µL of 24% methanol solution containing 0.2% formic acid.
-
Mixing and Centrifugation: Vortex the sample for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm filter.
-
Analysis: Transfer the filtered sample to an autosampler vial and inject into the LC-MS/MS system.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the sample preparation of this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound in plasma.
Caption: "Dilute-and-Shoot" (DaS) workflow for this compound in urine.
References
- 1. Determination of higenamine in human plasma and urine using liquid chromatography coupled to positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aliribio.com [aliribio.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Frontiers | Dilute and shoot approach for toxicology testing [frontiersin.org]
- 6. lctsbible.com [lctsbible.com]
- 7. agilent.com [agilent.com]
- 8. Are Split LC Peaks Giving you a Splitting Headache? [restek.com]
- 9. Analysis for higenamine in urine by means of ultra-high-performance liquid chromatography-tandem mass spectrometry: Interpretation of results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. Use of liquid chromatography‐tandem mass spectrometry for determination of higenamine in urine following oral administration of traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (-)-Higenamine Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of (-)-Higenamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during the preparation of this bioactive molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and stereoselective method for synthesizing this compound (also known as (S)-norcoclaurine) is the enzymatic Pictet-Spengler reaction. This reaction utilizes Norcoclaurine Synthase (NCS) to catalyze the condensation of dopamine and 4-hydroxyphenylacetaldehyde, offering high enantioselectivity.[1][2][3] Chemical methods like the traditional Pictet-Spengler reaction or the Bischler-Napieralski reaction are also employed, though they may require more rigorous optimization for enantioselectivity and can present more side reactions.[4][5][6]
Q2: My Pictet-Spengler reaction yield is very low. What are the likely causes?
A2: Low yields in the Pictet-Spengler reaction are common and can be attributed to several factors:
-
Insufficiently Activated Aromatic Ring: The reaction works best with electron-rich aromatic rings. Dopamine's catechol group is activating, but issues with starting materials can hinder the reaction.
-
Improper Reaction Conditions: Temperature, solvent, and the type/concentration of the acid catalyst are critical and substrate-dependent.
-
Starting Material Decomposition: Dopamine and 4-hydroxyphenylacetaldehyde can be sensitive to harsh acidic conditions and oxidation.[4]
-
Formation of Side Products: Over-alkylation or polymerization can occur if reaction conditions are not carefully controlled.[4]
Q3: I am observing a significant amount of a styrene-like impurity in my Bischler-Napieralski reaction. What is it and how can I prevent it?
A3: This is likely a result of the retro-Ritter reaction, a common side reaction in the Bischler-Napieralski synthesis.[7][8] It occurs via the elimination of a nitrilium intermediate. To minimize this, consider using milder dehydrating agents (e.g., Tf₂O/2-chloropyridine instead of P₂O₅) or using the corresponding nitrile (e.g., acetonitrile) as the solvent to shift the equilibrium away from the elimination product.[7]
Q4: How can I purify crude Higenamine effectively?
A4: Purification is typically achieved through a combination of chromatographic techniques and crystallization.
-
Column Chromatography: Silica gel or alumina can be used as the stationary phase with a mobile phase consisting of a mixture of a polar solvent (like methanol or ethanol) and a less polar solvent (like dichloromethane or ethyl acetate), often with a small amount of base (e.g., triethylamine or ammonia) to prevent tailing.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., C18 column) with a mobile phase of acetonitrile/water or methanol/water containing an acid modifier like formic acid is effective for high-purity isolation.[9][10]
-
Crystallization: Higenamine can be crystallized from various solvent systems. This is an excellent final step for achieving high purity.
Q5: How can I separate the this compound and (+)-Higenamine enantiomers?
A5: Enantiomeric separation is best achieved using chiral HPLC. This involves a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for separating chiral amines.[11][12][13]
Troubleshooting Guides
Synthesis Troubleshooting
This section provides a structured approach to resolving common issues during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Pictet-Spengler Reaction | Insufficiently activated aromatic ring in the β-arylethylamine starting material. | Ensure high-quality starting materials. While dopamine is activated, impurities can inhibit the reaction. |
| Inappropriate acid catalyst or concentration. | Screen various Brønsted acids (e.g., TFA, HCl) or Lewis acids (e.g., BF₃·OEt₂). Optimize catalyst loading. For sensitive substrates, consider milder conditions.[4] | |
| Reaction temperature is too high or too low. | Monitor the reaction by TLC or HPLC at different temperatures. Start low and gradually increase. Some reactions require heating, while others proceed at room temperature.[4] | |
| Oxidation of dopamine starting material. | In enzymatic reactions, add an antioxidant like ascorbic acid to the reaction mixture.[14] For chemical synthesis, consider using protecting groups for the catechol moiety. | |
| Formation of Side Products | Retro-Ritter reaction leading to styrene impurities (Bischler-Napieralski). | Use milder dehydrating agents (e.g., Tf₂O). Use the corresponding nitrile as a solvent to shift equilibrium.[7][8] |
| Over-alkylation or polymerization. | Use a slight excess of the aldehyde component.[4] Employ slow addition of reagents and maintain strict stoichiometric control. | |
| Formation of regioisomers. | The choice of dehydrating agent can influence selectivity. Milder reagents may offer higher selectivity. Strategically placed blocking groups can also direct the cyclization.[7] | |
| Incomplete Deprotection | Inefficient cleavage of protecting groups (e.g., benzyl or methoxy ethers). | Ensure appropriate deprotection conditions are used (e.g., strong acid like HBr for methoxy groups, catalytic hydrogenation for benzyl groups). Monitor reaction completion by TLC or LC-MS. |
| Degradation of the product during deprotection. | Use milder deprotection conditions if possible. Optimize reaction time and temperature to minimize degradation. |
Purification Troubleshooting
This section addresses common challenges encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation in Column Chromatography | Co-elution of impurities with Higenamine. | Optimize the mobile phase system. A gradient elution may be necessary. Try a different stationary phase (e.g., alumina if silica was used). |
| Tailing of the Higenamine peak. | Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase to suppress the interaction of the basic nitrogen with acidic silica gel. | |
| Difficulty in Crystallization | Higenamine remains as an oil or amorphous solid. | Screen a variety of solvents and solvent mixtures. Techniques like slow evaporation, solvent-antisolvent addition, or cooling crystallization can be attempted. Seeding with a small crystal can induce crystallization. |
| Low purity of crystallized product. | Recrystallize the product. Ensure the crude material is sufficiently pure before attempting crystallization. An initial chromatographic step may be necessary. | |
| Poor Resolution in Chiral HPLC | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD). |
| Suboptimal mobile phase. | Optimize the mobile phase composition (e.g., ratio of hexane/alcohol) and additives (e.g., diethylamine for basic compounds).[15] Flow rate and temperature can also affect separation. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound via Pictet-Spengler Reaction
This protocol is adapted from methodologies employing Norcoclaurine Synthase (NCS).
-
Enzyme Preparation: Express and purify recombinant NCS from a suitable host (e.g., E. coli).
-
Reaction Setup:
-
In a reaction vessel, prepare a buffered solution (e.g., 50 mM phosphate buffer, pH 7.0).
-
Add dopamine to a final concentration of 10 mM.
-
Add ascorbic acid to a final concentration of 5 mM to prevent oxidation of dopamine.
-
Add 4-hydroxyphenylacetaldehyde (4-HPAA) to a final concentration of 10 mM.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the purified NCS enzyme.
-
Incubate the mixture at 37°C with gentle agitation for 30-60 minutes.
-
-
Reaction Monitoring and Quenching:
-
Monitor the formation of this compound using HPLC or LC-MS.
-
Once the reaction is complete, quench it by adding a water-immiscible organic solvent like ethyl acetate and acidifying to a low pH to protonate the product and stop enzymatic activity.
-
-
Workup and Extraction:
-
Adjust the pH of the aqueous layer to basic (pH > 9) with a suitable base (e.g., ammonium hydroxide).
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or chloroform).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Protocol 2: Purification of Higenamine by Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial mobile phase.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude Higenamine in a minimal amount of the mobile phase or a stronger solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column bed.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 98:2 dichloromethane:methanol with 0.1% triethylamine).
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10 dichloromethane:methanol) to elute the Higenamine.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing pure Higenamine.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified Higenamine.
-
Visualizations
References
- 1. Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. scielo.br [scielo.br]
- 10. Determination of higenamine in human plasma and urine using liquid chromatography coupled to positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. Rational Engineering of (S)-Norcoclaurine Synthase for Efficient Benzylisoquinoline Alkaloids Biosynthesis [mdpi.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Stabilizing (-)-Higenamine for long-term storage and experimental use
This technical support center provides guidance on the stabilization, long-term storage, and experimental use of (-)-higenamine for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of this compound degradation is the oxidation of its catechol moiety.[1][2] This process is accelerated by exposure to light, alkaline pH, and elevated temperatures.[1][3][4] The presence of metal ions can also catalyze oxidative degradation.
Q2: What are the optimal storage conditions for solid this compound?
A2: Solid this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration at 2-8°C or freezing at -20°C to -70°C is recommended to minimize degradation.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare stock solutions in an oxygen-free solvent. For example, a stock solution of 1.0 mg/mL in methanol can be stored at -70°C.[5] To enhance stability, consider using a slightly acidic buffer (pH 3.5-4.2) and adding antioxidants such as ascorbic acid or sodium bisulfite.[1][3][6]
Q4: Can I store this compound solutions at room temperature?
A4: Storing this compound solutions at room temperature is not recommended for long periods due to the increased rate of oxidative degradation. If short-term storage at room temperature is necessary, ensure the solution is protected from light and maintained at an acidic pH. A study on the structurally similar catecholamine, isoproterenol, showed stability for up to 90 days at room temperature when diluted in 0.9% sodium chloride and stored in ultraviolet light-blocking bags.[7]
Q5: My this compound solution has changed color. Is it still usable?
A5: A color change, typically to a pink or brownish hue, is an indication of oxidation. This suggests that the concentration of active this compound has likely decreased. It is strongly advised to prepare a fresh solution to ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. Use an acidic buffer (pH 3.5-4.2) and add antioxidants (e.g., 0.1% ascorbic acid or sodium bisulfite). Store stock solutions at -70°C and working solutions on ice, protected from light. |
| Precipitate formation in the solution | Poor solubility at the prepared concentration or pH. Change in temperature affecting solubility. | Ensure the solvent is appropriate for the desired concentration. If using a buffer, check for compatibility. Gentle warming may help dissolve the precipitate, but avoid high temperatures. Prepare a more dilute solution if the problem persists. |
| Rapid color change of the solution | Oxidation of this compound. | Prepare solutions using deoxygenated solvents. Protect the solution from light at all times by using amber vials or wrapping the container in foil. Minimize headspace in the storage container to reduce contact with air. |
| Loss of biological activity | Degradation due to improper storage or handling. Adsorption to container surfaces. | Follow optimal storage and solution preparation guidelines. For very dilute solutions, consider using low-protein-binding tubes. |
Data Presentation
Table 1: Factors Affecting the Stability of Catecholamine Solutions (including this compound)
| Factor | Effect on Stability | Recommendation |
| pH | Less stable at neutral to alkaline pH. More stable in acidic conditions (pH 3.0-4.5).[3][4] | Prepare and store solutions in a slightly acidic buffer. |
| Temperature | Degradation rate increases with temperature. | Store stock solutions at -70°C. Keep working solutions on ice. Avoid repeated freeze-thaw cycles. |
| Light | Exposure to light, especially UV light, accelerates oxidation.[7] | Store solutions in amber vials or light-blocking containers. Protect from light during experiments. |
| Oxygen | Oxygen is a key reactant in the oxidative degradation of the catechol moiety. | Use deoxygenated solvents for solution preparation. Minimize headspace in storage vials. |
| Metal Ions | Can catalyze oxidation. | Use high-purity solvents and reagents. Consider adding a chelating agent like EDTA. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution (10 mM)
-
Materials:
-
This compound powder
-
Anhydrous Methanol (or DMSO)
-
Ascorbic acid
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small amount of ascorbic acid (final concentration of 0.1% w/v).
-
Add the appropriate volume of anhydrous methanol (or DMSO) to achieve a 10 mM concentration.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber, airtight microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -70°C.
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Materials:
-
10 mM this compound stock solution
-
Serum-free cell culture medium or appropriate buffer (e.g., Hanks' Balanced Salt Solution)
-
Sterile, low-protein-binding microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution on ice.
-
Serially dilute the stock solution with serum-free cell culture medium or buffer to the desired final concentration in sterile, low-protein-binding tubes.
-
Keep the working solutions on ice and protected from light until use.
-
Prepare fresh working solutions for each experiment to ensure potency.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound activates the β-adrenergic signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.[8]
Caption: this compound can activate the PI3K/Akt signaling pathway.
Experimental Workflow
Caption: Recommended workflow for preparing and using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US20210259994A1 - Isoproterenol Compositions and Methods - Google Patents [patents.google.com]
- 4. Stability of five catecholamines and terbutaline sulfate in 5% dextrose injection in the absence and presence of aminophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ascorbic acid as an antioxidant in measurements of catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of (-)-Higenamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level (-)-Higenamine detection.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting low levels of this compound?
A1: The most prevalent and sensitive methods for detecting trace amounts of this compound include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA), and electrochemical sensors.[1][2][3][4][5] LC-MS/MS is often considered the gold standard for confirmation due to its high sensitivity and specificity.[3][6][7] Immunoassays offer a high-throughput and cost-effective screening approach, while electrochemical sensors are emerging as a rapid and portable detection solution.[2][4][5][8]
Q2: My LC-MS/MS signal for Higenamine is weak. How can I improve it?
A2: To enhance a weak Higenamine signal in LC-MS/MS analysis, consider the following:
-
Sample Preparation: Higenamine and its metabolites can be present in conjugated forms (glucuronidated or sulfated) in biological samples like urine.[1] Applying an acid hydrolysis or enzymatic hydrolysis step can deconjugate these metabolites, increasing the concentration of free Higenamine and improving the signal.[1][6]
-
Chromatography: Optimizing the liquid chromatography method is crucial. Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to provide high sensitivity for Higenamine detection.[3][7]
-
Mass Spectrometry Parameters: Ensure that the mass spectrometer is operating in a sensitive mode, such as Multiple Reaction Monitoring (MRM), and that the ion transitions for Higenamine are correctly selected (e.g., 272.08→107.01, 272.08→161.07, 272.08→77.08).[3][7]
Q3: I am observing high background noise in my immunoassay. What could be the cause?
A3: High background in an immunoassay can stem from several factors:
-
Insufficient Washing: Inadequate washing steps can leave unbound antibodies or detection reagents in the wells, leading to a high background signal. Ensure vigorous and sufficient washing between each step.
-
Blocking Inefficiency: Incomplete blocking of the microplate wells can lead to non-specific binding of antibodies. Use an effective blocking buffer and ensure sufficient incubation time.
-
Cross-Reactivity: The antibody may be cross-reacting with other molecules in the sample matrix. Consider a sample cleanup step or using a more specific monoclonal antibody.[2][8]
Q4: Can diet or herbal supplements interfere with Higenamine detection?
A4: Yes, Higenamine is a natural alkaloid found in various plants, including Nandina domestica (sacred bamboo), Aconitum carmichaelii, and Nelumbo nucifera (lotus).[1][3][7] Consumption of dietary supplements or traditional medicines containing these plants can lead to the presence of Higenamine in biological samples.[3][9][10] It is crucial to consider the subject's dietary habits and supplement use when interpreting results.
Troubleshooting Guides
LC-MS/MS Detection
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape | Inappropriate mobile phase composition or gradient. | Optimize the mobile phase, particularly the ratio of organic solvent to aqueous buffer. For Higenamine, a mobile phase of 0.1% formic acid in water and acetonitrile has been used effectively.[3][7] |
| Column degradation. | Use a guard column and ensure proper sample cleanup. Replace the analytical column if necessary. | |
| Inconsistent Retention Time | Fluctuations in column temperature or mobile phase flow rate. | Use a column oven to maintain a stable temperature. Ensure the LC pump is functioning correctly and the mobile phase is properly degassed. |
| False Negative Results | Presence of conjugated Higenamine metabolites not being detected. | Incorporate a hydrolysis step (acid or enzymatic) in the sample preparation protocol to convert metabolites back to the parent Higenamine.[1][6] |
| Matrix effects suppressing the signal. | Implement a more effective sample cleanup method such as Solid-Phase Extraction (SPE) or use a matrix-matched calibration curve.[1][11] |
Immunoassay (ELISA) Detection
| Issue | Possible Cause | Troubleshooting Steps |
| Low Signal/Sensitivity | Suboptimal antibody or antigen concentration. | Perform a checkerboard titration to determine the optimal concentrations of the capture antibody and the Higenamine-conjugate. |
| Inefficient antibody-hapten conjugation. | Ensure the conjugation chemistry used to link Higenamine to a carrier protein (like BSA) is efficient. A low hapten number can affect antibody production.[2] | |
| High Variability (High %CV) | Pipetting errors or inconsistent incubation times. | Use calibrated pipettes and ensure consistent timing for all incubation and washing steps. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or ensure a humidified incubation environment to minimize evaporation. |
Quantitative Data Summary
Table 1: Comparison of Detection Limits for this compound by Different Methods
| Method | Matrix | Limit of Detection (LOD) | Reference |
| SERS-based competitive immunoassay | Urine | 0.71 pg/mL | [12] |
| Indirect Competitive ELISA (icELISA) | Plant Samples | 4.41 ng/mL | [2] |
| Immunomagnetic bead-based ic-ELISA | Herbal Products | 0.04 ng/mL (IC15) | [8] |
| GC-MS with acylation derivatization | Various | 1.52 ng/mL | [3] |
| On-line SPE LC-HRMS | Urine | Calculated based on S/N > 3:1 | [11] |
| HPLC with Electrochemical Detection | Plasma | 2.645 ng/mL | [13] |
| HPLC with Electrochemical Detection | Urine | 10.58 ng/mL | [13] |
| UHPLC-MS/MS | Urine | LOQ of 0.2 ng/mL | [14] |
Experimental Protocols
Protocol 1: Sample Preparation of Urine for LC-MS/MS Analysis with Hydrolysis
-
Sample Collection: Collect urine samples and store them at -20°C until analysis.
-
Acid Hydrolysis: To a 1 mL urine sample, add a suitable internal standard. Add 100 µL of concentrated hydrochloric acid.
-
Incubation: Cap the sample tube and incubate at 60°C for 1 hour to hydrolyze Higenamine conjugates.
-
Neutralization: After cooling to room temperature, neutralize the sample by adding a sodium hydroxide solution.
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to clean up the sample.[6] For SPE, a mixed-mode cation exchange cartridge can be effective.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS injection.
Protocol 2: Indirect Competitive ELISA (icELISA) for Higenamine
-
Coating: Coat a 96-well microplate with a Higenamine-protein conjugate (e.g., Higenamine-BSA) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add a blocking buffer (e.g., 5% non-fat milk in PBS) to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competition: Add Higenamine standards or samples to the wells, followed immediately by the anti-Higenamine monoclonal antibody.[2] Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the Higenamine concentration.
Visualizations
Caption: Metabolic pathways of this compound in the human body.[1]
Caption: Experimental workflow for LC-MS/MS detection of Higenamine.
Caption: Workflow for indirect competitive ELISA of Higenamine.
References
- 1. Identification and characterization of higenamine metabolites in human urine by quadrupole-orbitrap LC-MS/MS for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELISA for the Detection of the Prohibited Doping Agent Higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis for higenamine in urine by means of ultra-high-performance liquid chromatography-tandem mass spectrometry: Interpretation of results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of higenamine in dietary supplements by UHPLC/MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunomagnetic bead-based sample preparation method and immunoassay for detecting higenamine in herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of doping higenamine in Chinese herbal medicines and their concentrated preparations by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of higenamine in common natural spices by ultrahigh-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nva.sikt.no [nva.sikt.no]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. Use of liquid chromatography‐tandem mass spectrometry for determination of higenamine in urine following oral administration of traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding false negatives in urinary analysis of (-)-Higenamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding false negatives during the urinary analysis of (-)-higenamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection in urine important?
A1: this compound (also known as norcoclaurine) is a naturally occurring compound found in various plants. It is classified as a beta-2 agonist and is on the World Anti-Doping Agency (WADA) Prohibited List, banned at all times for athletes.[1][2] Its detection in urine is crucial for anti-doping control and for understanding its pharmacokinetic profile in clinical and research settings.
Q2: What are the main reasons for obtaining a false negative result for higenamine in a urine sample?
A2: False negatives in higenamine urinary analysis can arise from several factors:
-
Inadequate sample preparation: Higenamine is extensively metabolized in the body, primarily into glucuronide and sulfate conjugates.[3][4] Failure to hydrolyze these conjugates back to the parent higenamine before analysis will lead to an underestimation or a complete miss of its presence.
-
Poor sample stability: The stability of higenamine in urine can be affected by storage conditions. Degradation of the analyte can lead to lower concentrations and potential false negatives.[5][6]
-
Matrix effects: Other components in the urine matrix can interfere with the analysis, suppressing the signal of higenamine and leading to a false negative result.[7]
-
Sub-optimal analytical method: The chosen analytical method may lack the required sensitivity or be prone to interferences.
-
Timing of sample collection: Higenamine has a relatively short half-life in the body.[3][8] If the urine sample is collected too long after exposure, the concentration may have already fallen below the limit of detection.
Q3: How can I prevent false negatives related to higenamine metabolism?
A3: The most critical step is to incorporate a hydrolysis procedure in your sample preparation. Higenamine is extensively conjugated to glucuronides and sulfates.[4] Acidic or enzymatic hydrolysis (using β-glucuronidase) is necessary to cleave these conjugates and measure the total higenamine concentration.[3][4][9] Studies have shown that urinary concentrations of higenamine are greatly enhanced after hydrolysis.[3]
Q4: What are the recommended storage conditions for urine samples intended for higenamine analysis?
A4: To ensure the stability of higenamine, urine samples should be frozen at -20°C or lower if not analyzed immediately.[5][10] One study demonstrated the stability of higenamine in urine for at least 7 days at -25°C.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No higenamine detected in a sample expected to be positive. | Inadequate hydrolysis of conjugated metabolites. | Implement an acidic or enzymatic hydrolysis step in your sample preparation protocol to measure total higenamine.[4][9] |
| Sample degradation due to improper storage. | Ensure urine samples are stored at -20°C or below until analysis.[5][10] | |
| Matrix effects suppressing the higenamine signal. | Optimize the sample cleanup procedure (e.g., using Solid-Phase Extraction - SPE).[4][11] Utilize matrix-matched calibration standards or a stable isotope-labeled internal standard to compensate for matrix effects.[7] | |
| Insufficient sensitivity of the analytical method. | Validate the method to ensure the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are appropriate for the expected concentrations. Consider using a more sensitive technique like LC-MS/MS.[5][9] | |
| Low recovery of higenamine during sample preparation. | Sub-optimal extraction procedure. | Optimize the Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol. This includes selecting the appropriate sorbent/solvent, adjusting pH, and optimizing elution volumes.[12][13] |
| Inefficient hydrolysis. | Optimize hydrolysis conditions (e.g., enzyme concentration, incubation time, temperature, pH). | |
| High variability in results between replicate samples. | Inconsistent sample preparation. | Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and hydrolysis. |
| Non-homogenous sample. | Thoroughly mix the urine sample before aliquoting for analysis. | |
| Instrument instability. | Check the performance of the analytical instrument (e.g., LC-MS/MS) and perform necessary maintenance and calibration. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Higenamine
| Parameter | Value | Species | Route of Administration | Reference |
| Half-life (Blood) | 17.9 min | Rat | IV | [8] |
| Half-life (Muscle) | 19.0 min | Rat | IV | [8] |
| Terminal Half-life (Plasma) | 22 min | Rabbit | IV | [3] |
| Peak Plasma Concentration (Cmax) | Reached within 10 min | Rabbit | Oral | [3] |
| Urinary Excretion (Unchanged) | 1.44% of total dose | Rat | Oral | [8] |
| Urinary Excretion (Unchanged) | 5.48% of total dose | Rabbit | IV | [3] |
Table 2: Method Validation Parameters for Higenamine Analysis in Urine
| Analytical Method | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Linearity Range | Recovery | Reference |
| HPLC-Electrochemical Detection | 10.58 ng/mL (LOD) | Not specified | ~84.4% | [12] |
| UPLC-MS/MS | 0.2 ng/mL (LOQ) | 0.193 - 192.9 ng/mL | 105.0% | [5] |
| SERS-based Immunoassay | 0.71 pg/mL (LOD) | Not specified | 82 - 103% | [14] |
Experimental Protocols
Protocol 1: Sample Preparation with Acid Hydrolysis and Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis
This protocol is adapted from the principles described in the literature.[9]
-
Sample Collection and Storage: Collect urine samples in sterile containers and store them at -20°C until analysis.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., a stable isotope-labeled higenamine) to an aliquot of the urine sample.
-
Acid Hydrolysis:
-
Add a sufficient volume of concentrated hydrochloric acid (HCl) to the urine sample to achieve a final concentration of approximately 1 M.
-
Vortex the sample to mix thoroughly.
-
Heat the sample in a water bath at 100°C for 1 hour to hydrolyze the higenamine conjugates.
-
Allow the sample to cool to room temperature.
-
-
pH Adjustment: Adjust the pH of the hydrolyzed sample to approximately 9-10 with a suitable base (e.g., sodium hydroxide).
-
Liquid-Liquid Extraction (LLE):
-
Add an appropriate organic solvent (e.g., a mixture of ethyl acetate and isopropanol).
-
Vortex vigorously for 5-10 minutes to extract the higenamine.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.
Protocol 2: "Dilute and Shoot" (DaS) Sample Preparation for LC-MS/MS Analysis
This simplified method is suitable for screening free higenamine but may lead to false negatives if conjugated metabolites are predominant.[4][9]
-
Sample Collection and Storage: Collect urine samples in sterile containers and store them at -20°C until analysis.
-
Internal Standard Addition: Add an internal standard to an aliquot of the urine sample.
-
Dilution: Dilute the urine sample with a suitable solvent (e.g., the initial mobile phase of the LC method). The dilution factor should be optimized to minimize matrix effects.
-
Centrifugation/Filtration: Centrifuge or filter the diluted sample to remove any particulate matter.
-
Analysis: Inject the supernatant/filtrate directly into the LC-MS/MS system.
Visualizations
Caption: Comparison of sample preparation workflows for higenamine analysis.
References
- 1. nsf.org [nsf.org]
- 2. UKAD Issues Warning Regarding Higenamine to Athletes | UK Anti-Doping [ukad.org.uk]
- 3. Pharmacokinetics of higenamine in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of higenamine metabolites in human urine by quadrupole-orbitrap LC-MS/MS for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of liquid chromatography‐tandem mass spectrometry for determination of higenamine in urine following oral administration of traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Further investigations into urinary higenamine – metabolite patterns and stability | World Anti Doping Agency [wada-ama.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Blood-to-muscle distribution and urinary excretion of higenamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis for higenamine in urine by means of ultra-high-performance liquid chromatography-tandem mass spectrometry: Interpretation of results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. jfda-online.com [jfda-online.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quantitative Analysis of (-)-Higenamine in Plasma
Welcome to the technical support center for the method validation of (-)-Higenamine in plasma. This resource provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the quantitative analysis of this compound in plasma?
A1: The most widely accepted method is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and selectivity, which is crucial for accurately measuring the low concentrations of Higenamine typically found in biological matrices like plasma.[1][2]
Q2: What are the typical validation parameters for a Higenamine bioanalytical method?
A2: A comprehensive method validation should assess selectivity, linearity (calibration curve), accuracy, precision, recovery, matrix effect, and the stability of the analyte under various conditions.[1][2][3][4] These parameters ensure the method is reliable and reproducible for its intended purpose.[3]
Q3: What is a suitable concentration range for the calibration curve in plasma?
A3: A validated method for Higenamine in human plasma has demonstrated a linear concentration range of 0.100 to 50.0 ng/mL.[1][2] The lower limit of quantification (LLOQ) was established at 0.100 ng/mL, providing sufficient sensitivity for pharmacokinetic studies.[1][2]
Q4: How should Higenamine stability in plasma be evaluated?
A4: Stability testing is critical and should be performed to cover all stages of sample handling.[5] This includes bench-top stability (at room temperature), freeze-thaw stability (multiple cycles), and long-term storage stability (at -70°C or lower).[5] It is essential to ensure the analyte does not degrade from the time of collection to the final analysis.[5][6]
Experimental Workflow and Protocols
A robust bioanalytical method is essential for generating reliable pharmacokinetic data. The following sections detail a validated LC-MS/MS protocol for Higenamine analysis in plasma.
Overall Bioanalytical Workflow
The diagram below illustrates the typical workflow for the quantitative analysis of this compound from plasma sample collection to data analysis.
Detailed Experimental Protocol: LC-MS/MS Method
This protocol is based on a validated method for determining Higenamine in human plasma.[1][2]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To isolate Higenamine from plasma components that can interfere with analysis (matrix effects).
-
Procedure:
-
Thaw plasma samples to room temperature.
-
Pipette 500 µL of plasma into a clean tube.
-
Add the internal standard (IS) solution.
-
Vortex mix for 30 seconds.
-
Load the mixture onto a pre-conditioned SPE cartridge (e.g., Oasis MCX).
-
Wash the cartridge with an appropriate solvent (e.g., 2% formic acid in water) to remove interferences.
-
Elute Higenamine and the IS from the cartridge using an elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Liquid Chromatography (LC) Conditions
-
Mobile Phase: Isocratic elution with 0.05% formic acid in a water:methanol (40:60, v/v) mixture.[1][2]
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]
-
MRM Transitions:
-
Key MS Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy to achieve maximum signal intensity for both Higenamine and the IS.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for this compound in human plasma.[1][2]
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
|---|---|
| Linearity Range | 0.100 - 50.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|
| Low QC (0.2 ng/mL) | < 15% | < 15% | 85 - 115% |
| Medium QC (5 ng/mL) | < 15% | < 15% | 85 - 115% |
| High QC (40 ng/mL) | < 15% | < 15% | 85 - 115% |
CV = Coefficient of Variation
Table 3: Recovery and Matrix Effect
| Parameter | Higenamine | Internal Standard |
|---|---|---|
| Extraction Recovery | ~82.1% | Consistent |
| Matrix Effect | Minimal / Compensated by IS | - |
Troubleshooting Guide
This section addresses common issues encountered during method validation and sample analysis.
Issue 1: Low or Inconsistent Analyte Recovery
-
Symptom: The peak area of Higenamine in extracted samples is significantly lower than in a pure solution, or the results are highly variable between samples.
-
Possible Causes & Solutions:
-
Incomplete Elution from SPE Cartridge: The elution solvent may be too weak. Try increasing the organic content or the pH of the elution solvent.
-
Analyte Breakthrough During Loading/Washing: The sample loading speed might be too fast, or the wash solvent could be too strong, causing premature elution of Higenamine. Optimize loading speed and wash solvent composition.
-
Improper pH for Extraction: Higenamine is a benzylisoquinoline alkaloid. Ensure the pH during the SPE steps is appropriate for its chemical properties to ensure proper binding and elution.
-
Degradation During Evaporation: High temperatures during the evaporation step can degrade the analyte. Ensure the temperature does not exceed 40-50°C.
-
Issue 2: High Matrix Effect (Ion Suppression/Enhancement)
-
Symptom: The peak area of Higenamine in a post-extraction spiked plasma sample is significantly different from its peak area in a pure solvent, even when recovery is good.
-
Possible Causes & Solutions:
-
Co-elution of Endogenous Interferences: Phospholipids or other plasma components may be co-eluting with Higenamine and affecting its ionization efficiency.
-
Solution 1: Modify the chromatographic gradient to better separate Higenamine from the interfering peaks.
-
Solution 2: Improve the sample cleanup process. Use a more selective SPE sorbent or add a protein precipitation or liquid-liquid extraction step before SPE.
-
-
Incorrect Internal Standard: The chosen internal standard may not co-elute with Higenamine and therefore fails to compensate for the matrix effect.
-
Solution: Use a stable isotope-labeled internal standard (e.g., Higenamine-d3) if available, as it will have nearly identical chromatographic behavior and ionization response.
-
-
Issue 3: Poor Peak Shape or Shifting Retention Times
-
Symptom: Chromatographic peaks for Higenamine are broad, tailing, fronting, or the retention time is inconsistent across injections.
-
Possible Causes & Solutions:
-
Column Degradation: The analytical column may be contaminated or has reached the end of its lifespan. Try flushing the column with a strong solvent or replace it.
-
Mobile Phase Issues: The mobile phase may be improperly prepared, or its pH is not optimal, leading to inconsistent ionization of Higenamine. Ensure accurate preparation and degassing of the mobile phase.
-
Reconstitution Solvent Mismatch: If the reconstitution solvent is much stronger than the initial mobile phase, it can cause peak distortion. Reconstitute the sample in a solvent that is as weak as or weaker than the starting mobile phase conditions.
-
References
- 1. Determination of higenamine in human plasma and urine using liquid chromatography coupled to positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wisdomlib.org [wisdomlib.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Determination of higenamine in dietary supplements by UHPLC/MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting appropriate internal standards for (-)-Higenamine quantification
Welcome to the technical support center for the analytical quantification of (-)-higenamine. This resource provides researchers, scientists, and drug development professionals with detailed guidance on selecting appropriate internal standards, experimental protocols, and troubleshooting common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
FAQ 1: What are the key criteria for selecting an internal standard (IS) for this compound quantification?
Selecting an appropriate internal standard is critical for accurate and precise quantification, as the IS is used to correct for variability during sample preparation and analysis.[1] The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.[1][2]
Key Selection Criteria:
-
Structural Similarity: The IS should be structurally similar to higenamine to ensure comparable extraction recovery and chromatographic behavior.
-
Physicochemical Properties: Similar properties, such as polarity and ionization efficiency, are crucial, especially for LC-MS/MS analysis, to compensate for matrix effects.[3]
-
Chromatographic Co-elution (for SIL-IS): An ideal stable isotope-labeled internal standard (SIL-IS) will co-elute with the analyte, providing the best correction for matrix effects and instrument variability.[2] For structural analogs, baseline separation from the analyte is necessary.
-
Mass-to-Charge Ratio (m/z): The IS must have a different m/z from higenamine that is easily distinguishable by the mass spectrometer to avoid signal interference.[4]
-
Stability: The IS must be chemically stable throughout sample preparation, storage, and analysis.[4]
-
Purity: The IS should be of high purity and free from any contaminants that could interfere with the analysis.
-
Commercial Availability: The standard should be readily available for consistent use across studies.
Below is a decision workflow for selecting a suitable internal standard.
FAQ 2: Which compounds are recommended as internal standards for this compound analysis?
The choice of internal standard often depends on the specific matrix (e.g., plasma, urine, dietary supplements) and the availability of the standard. While a stable isotope-labeled higenamine (e.g., higenamine-d4) is the ideal choice, structural analogs are also commonly and successfully used.[2][5]
| Internal Standard | Rationale for Selection | Typical Matrix / Application | Reference(s) |
| (±)-Dobutamine-d4 | Deuterated structural analog. Dobutamine shares structural motifs with higenamine (catecholamine-like structure). The deuteration provides a distinct m/z ratio while maintaining similar physicochemical properties. | Human Plasma & Urine | [6] |
| Dobutamine | Structural analog with similar functional groups. It has been successfully used in validated methods for quantifying higenamine in biological samples. | Urine (Anti-doping) | [7] |
| Quercetin | A flavonoid used as an IS in a UHPLC/MS/MS method for determining higenamine in dietary supplements. Its selection would be based on its chromatographic behavior and ionization response under the specific method conditions. | Dietary Supplements | [8][9] |
| Coclaurine | A structural precursor to higenamine, sometimes monitored alongside higenamine. In some studies, it has been used as an IS for related compounds. | Urine (Metabolism Studies) | [10] |
FAQ 3: Can you provide a sample experimental protocol for LC-MS/MS quantification of this compound?
The following is a generalized protocol synthesized from published methods for the quantification of higenamine in biological matrices like plasma and urine.[6][7][11] Researchers should perform in-house validation for their specific application.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Add 50 µL of internal standard working solution (e.g., Dobutamine-d4 in methanol) to 200 µL of plasma or urine sample.
-
Vortex mix for 30 seconds.
-
Load the mixture onto a pre-conditioned SPE cartridge (e.g., Oasis MCX).
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., Atlantis dC18, 2.1 x 100 mm, 3 µm) is often suitable.[11] For higher sensitivity with very polar compounds, HILIC chromatography can also be used.[8][9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: Isocratic (e.g., 60% B) or a shallow gradient depending on the separation needs.[11]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize source parameters (e.g., capillary voltage, gas flows, temperature) for maximum signal intensity.
-
The general workflow is depicted in the diagram below.
FAQ 4: I am observing poor or inconsistent signal for my internal standard. What are the common causes and solutions?
Inconsistent IS response is a common issue in LC-MS analysis that can compromise data quality. It is crucial to monitor the IS peak area across all samples in a batch.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low IS Signal Intensity | • Incorrect IS concentration.• Poor extraction recovery.• Suboptimal MS source conditions.• IS degradation. | • Verify the concentration and preparation of the IS working solution.• Optimize the sample preparation procedure (e.g., change SPE sorbent, pH).• Tune the mass spectrometer specifically for the IS.• Check IS stability under storage and experimental conditions. Prepare fresh solutions.[12] |
| High Variability in IS Signal | • Inconsistent sample preparation (pipetting errors).• Matrix effects (ion suppression or enhancement).[12][13]• Inconsistent injection volume.• Contamination in the LC-MS system. | • Use calibrated pipettes and consistent technique. Automate liquid handling if possible.• Evaluate matrix effects by comparing IS response in solvent vs. matrix. If significant, improve sample cleanup or switch to a SIL-IS.[14]• Check the autosampler for air bubbles and proper function.• Flush the LC system and clean the MS ion source. |
| Drifting IS Signal (Increasing/Decreasing Trend) | • Change in MS detector sensitivity over the run.• Buildup of contaminants on the column or in the source.• Mobile phase composition changing over time. | • Allow the system to fully equilibrate before starting the run.• Use a guard column and change it regularly.[12]• Prepare fresh mobile phases daily. |
| No IS Signal | • IS solution was not added.• Complete loss during sample prep.• Incorrect MRM transition or MS settings.• Autosampler/injector failure. | • Review sample preparation steps. Include a QC sample prepared with IS but without extraction to confirm instrument function.• Verify MS method parameters (MRM transitions, voltages).• Perform an injection of the IS solution directly to test the system. |
FAQ 5: What is the known signaling pathway for this compound?
This compound is a non-selective agonist for both β1- and β2-adrenergic receptors (β-AR).[15][16] Its pharmacological effects, such as increased heart rate and bronchodilation, are mediated through these pathways.[15] Higenamine has been identified as a dual agonist for β1/β2-adrenergic receptors.[16] Some studies also suggest it can induce β-arrestin-biased signaling through the β2-AR.[17]
The canonical signaling pathway initiated by β-adrenergic receptor activation is shown below.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of liquid chromatography‐tandem mass spectrometry for determination of higenamine in urine following oral administration of traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of higenamine in dietary supplements by UHPLC/MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nva.sikt.no [nva.sikt.no]
- 11. Determination of higenamine in human plasma and urine using liquid chromatography coupled to positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. lcms.cz [lcms.cz]
- 15. mdpi.com [mdpi.com]
- 16. Higenamine, a Dual Agonist for β 1- and β 2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A novel β2-AR agonist, Higenamine, induces β-arrestin-biased signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of (S)-(-)-higenamine and (R)-(+)-higenamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Higenamine, a benzyltetrahydroisoquinoline alkaloid found in various plants such as Aconitum carmichaelii and Nelumbo nucifera, has garnered significant attention for its diverse pharmacological activities. As a chiral molecule, higenamine exists as two distinct enantiomers: (S)-(-)-higenamine and (R)-(+)-higenamine. Emerging evidence indicates that the stereochemistry at the C-1 position profoundly influences its biological effects, particularly its cardiotonic and anti-platelet aggregation properties. This guide provides an objective comparison of the bioactivity of these two enantiomers, supported by available experimental data, detailed methodologies, and signaling pathway visualizations to aid in research and development.
Comparative Bioactivity: Quantitative Data
Experimental studies have demonstrated a clear stereoselectivity in the biological actions of higenamine, with the (S)-(-)-enantiomer generally exhibiting greater potency. The following tables summarize the available quantitative data for their key bioactivities.
Cardiotonic Effects
The positive inotropic (force of contraction) and chronotropic (heart rate) effects of higenamine are primarily attributed to its activity as a β1-adrenergic receptor agonist.[1] While direct comparative data for the individual enantiomers is limited in the available literature, studies on the racemic mixture provide a baseline for its potency.
| Compound | Bioactivity | Assay System | Potency (EC50) | Reference |
| (±)-Higenamine | Positive Chronotropic Effect (Rate) | Isolated Murine Right Atria | 38 nM | Kimura et al., 1994 |
| (±)-Higenamine | Positive Inotropic Effect (Force) | Isolated Murine Left Atria | 97 nM | Kimura et al., 1994 |
| (S)-(-)-higenamine | Cardiotonic Properties | Not Specified | Qualitatively stronger than (R)-enantiomer | [2][3] |
| (R)-(+)-higenamine | Cardiotonic Properties | Not Specified | Qualitatively weaker than (S)-enantiomer | [2][3] |
Anti-Platelet Aggregation Effects
The anti-platelet activity of higenamine involves antagonism of the thromboxane A2 (TP) receptor.[4] Research has shown that the (S)-(-)-enantiomer is a more potent inhibitor of platelet aggregation compared to its (R)-(+)-counterpart.[5][6]
| Compound | Bioactivity | Inducing Agent | Potency (IC50) | Reference |
| (S)-(-)-higenamine | Inhibition of Platelet Aggregation | Epinephrine | More potent than (R)-enantiomer | Pyo et al., 2008[5] |
| (R)-(+)-higenamine | Inhibition of Platelet Aggregation | Epinephrine | Less potent than (S)-enantiomer | Pyo et al., 2008[5] |
| (±)-Higenamine | Inhibition of Platelet Aggregation | Arachidonic Acid | 140 µM | Yun-Choi et al., 2001 |
*Specific IC50 values from the direct comparative study by Pyo et al. (2008) were not available in the reviewed literature; however, the study concluded that the (S)-(-)-enantiomer possesses higher inhibitory potency.
Signaling Pathways
The differential bioactivity of higenamine enantiomers can be understood by examining their interaction with key signaling pathways.
β-Adrenergic Receptor Signaling Pathway (Cardiotonic Effects)
Higenamine's positive inotropic and chronotropic effects are mediated through the β1-adrenergic receptor signaling cascade in cardiomyocytes. Activation of the receptor leads to a Gs protein-mediated cascade, resulting in increased intracellular calcium and enhanced cardiac contractility.
References
- 1. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective synthesis of (R)-(+)- and (S)-(-)-higenamine and their analogues with effects on platelet aggregation and experimental animal model of disseminated intravascular coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β2 -Adrenoceptor agonist activity of higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (-)-Higenamine and Isoproterenol as β-Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the β-adrenergic agonist properties of (-)-higenamine and the well-characterized non-selective agonist, isoproterenol. The information presented is supported by experimental data from peer-reviewed literature, with a focus on receptor binding, downstream signaling, and functional outcomes.
Introduction
Isoproterenol is a synthetic catecholamine that has long served as a standard non-selective β-adrenergic agonist in pharmacological research, activating both β1 and β2 subtypes.[1] this compound, a naturally occurring benzylisoquinoline alkaloid found in various plants, has been identified as a potent β-adrenergic receptor agonist.[2] This guide delves into a comparative analysis of these two compounds, highlighting their similarities and differences in receptor interaction and cellular responses.
Data Presentation
The following tables summarize the quantitative data available for this compound and isoproterenol concerning their interaction with β-adrenergic receptors. It is important to note that the data are compiled from various studies and experimental systems; therefore, direct comparison should be made with caution.
Table 1: β-Adrenergic Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (μM) | Test System | Reference |
| Isoproterenol | β1 | 0.22 | - | |
| β2 | 0.46 | - |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. Data for this compound's Ki values at β1 and β2 receptors were not readily available in the reviewed literature.
Table 2: Adenylyl Cyclase Activation
| Compound | Receptor Subtype | EC50 | Test System | Reference |
| This compound | β1 | 34 nM | - | |
| β2 | 0.47 µM (partial activation) | - | ||
| Isoproterenol | β-adrenergic | Varies (e.g., ~10-7 M) | Fat cell membranes | [3] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.
Table 3: Functional Assays - Tracheal Relaxation
| Compound | Parameter | Value | Test System | Reference |
| This compound | - | Full agonist | CHO cells expressing rat β2-adrenoceptors | [4] |
| Isoproterenol | pD2 | 7.60 | Isolated guinea-pig trachea | [5] |
pD2: The negative logarithm of the EC50 value, often used to express the potency of an agonist.
Signaling Pathways
β-adrenergic receptor activation by agonists like isoproterenol and this compound primarily triggers the Gαs signaling cascade, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). However, emerging evidence indicates the involvement of β-arrestin-mediated signaling, which can be independent of G-protein coupling. This compound has been identified as a β-arrestin-biased ligand of the β2-adrenergic receptor.[6]
Caption: β-Adrenergic receptor signaling pathways.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the β-adrenergic receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or isoproterenol).
-
Separation: The reaction is incubated to equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand displacement assay.
Adenylyl Cyclase Activation Assay
This assay measures the ability of a compound to stimulate the production of cAMP, a key second messenger in the β-adrenergic signaling pathway.
Methodology:
-
Membrane Preparation: Cell membranes expressing β-adrenergic receptors are prepared as described for the radioligand binding assay.
-
Reaction Mixture: The membranes are incubated in a reaction buffer containing ATP (the substrate for adenylyl cyclase), Mg2+ (a cofactor), a phosphodiesterase inhibitor (to prevent cAMP degradation), and the test compound at various concentrations.
-
Incubation: The reaction is initiated and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped, typically by heating or adding a stop solution.
-
cAMP Quantification: The amount of cAMP produced is measured using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.
-
Data Analysis: A dose-response curve is generated by plotting the amount of cAMP produced against the concentration of the test compound. The EC50 and maximal response (Emax) are determined from this curve.
Isolated Guinea Pig Trachea Relaxation Assay
This functional assay assesses the ability of a compound to induce relaxation of airway smooth muscle, a key physiological effect of β2-adrenergic receptor activation.
Methodology:
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is dissected out. The trachea is cut into rings or strips.
-
Organ Bath Setup: The tracheal preparations are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tension of the tissue is recorded isometrically.
-
Contraction: The tracheal preparations are pre-contracted with a contractile agent such as histamine or methacholine to induce a stable level of muscle tone.
-
Drug Addition: Once a stable contraction is achieved, the test compound is added cumulatively to the organ bath in increasing concentrations.
-
Measurement of Relaxation: The relaxation of the tracheal smooth muscle is measured as a decrease in tension.
-
Data Analysis: The relaxation response is expressed as a percentage of the maximal relaxation induced by a standard agonist like isoproterenol. A concentration-response curve is constructed, and the pD2 value is calculated.[7]
Caption: Experimental workflow for an isolated tracheal tissue relaxation assay.
Comparative Analysis
-
Receptor Subtype Selectivity: Isoproterenol is a well-established non-selective β1/β2-adrenergic agonist.[1] this compound is also described as a dual agonist for β1 and β2-adrenergic receptors.[2][8] The available data suggests that higenamine has a higher potency for β1 receptors compared to its partial agonism at β2 receptors in the adenylyl cyclase activation assay.
-
Signaling Bias: A significant distinction between the two compounds lies in their downstream signaling. While both activate the canonical Gs-adenylyl cyclase pathway, this compound has been shown to be a β-arrestin-biased ligand at the β2-adrenergic receptor.[6] This suggests that this compound may preferentially activate β-arrestin-dependent signaling pathways, which can have different physiological consequences compared to G-protein-mediated signaling. Isoproterenol is generally considered a more balanced agonist in this regard.
Caption: Logical comparison of this compound and isoproterenol.
Conclusion
Both this compound and isoproterenol are effective β-adrenergic agonists. Isoproterenol remains the gold standard for non-selective β-agonism with a well-characterized profile. This compound presents a more complex pharmacological profile as a dual β1/β2 agonist with evidence of biased agonism at the β2 receptor. This biased signaling property of this compound may offer therapeutic potential for selectively activating certain downstream pathways, which warrants further investigation. For researchers selecting a β-agonist, the choice between this compound and isoproterenol will depend on the specific research question, particularly whether a biased signaling profile is a desirable characteristic. Further head-to-head comparative studies in the same experimental systems are needed to fully elucidate the relative potencies and efficacies of these two compounds.
References
- 1. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Higenamine, a Dual Agonist for β 1- and β 2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic studies of adenylyl cyclase of fat cell membranes. II. Comparison of activities measured in the presence of Mn++-AMP-P(NH)P and Mg++-AMP-P(NH)P. Effects of insulin, fluoride, isoproterenol, and GMP-P(NH)P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β2‐Adrenoceptor agonist activity of higenamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracheal relaxing effects and β2 ... preview & related info | Mendeley [mendeley.com]
- 6. researchgate.net [researchgate.net]
- 7. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of (-)-Higenamine Cross-reactivity with Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological activity of (-)-higenamine across various adrenergic receptor subtypes. The data presented is compiled from multiple experimental studies to offer an objective overview of its cross-reactivity profile, aiding in the assessment of its potential therapeutic applications and off-target effects.
This compound, a benzylisoquinoline alkaloid found in several plant species, is recognized for its interaction with the adrenergic system. It is characterized as a non-selective partial agonist of β-adrenergic receptors and an antagonist of α-adrenergic receptors. Understanding its affinity and potency at each receptor subtype is crucial for predicting its physiological effects and guiding further research.
Quantitative Comparison of this compound Activity at Adrenergic Receptors
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound at α and β-adrenergic receptor subtypes. This data facilitates a direct comparison of its activity across the adrenergic receptor family.
| Receptor Subtype | Ligand Activity | Value (nM) | Reference |
| α1-Adrenergic | Antagonist | Ki: 300 | [1] |
| α1A-Adrenergic | Antagonist | Ki: 269.15 | [2] |
| α1B-Adrenergic | Antagonist | Ki: 331.13 | [2] |
| α1D-Adrenergic | Antagonist | Ki: 446.68 | [2] |
| α2-Adrenergic | Weak Agonist | Ki: 1600 | [1] |
| β1-Adrenergic | Agonist | EC50: 34 | [1][3] |
| β2-Adrenergic | Partial Agonist | EC50: 470 | [1] |
Note: pKi values from the source material were converted to Ki values for uniformity. A lower Ki value indicates a higher binding affinity. A lower EC50 value indicates greater potency.
Adrenergic Receptor Signaling Pathways
The following diagram illustrates the canonical signaling pathways for α and β-adrenergic receptors, highlighting the points of interaction for this compound.
Caption: Adrenergic receptor signaling pathways and the action of this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following sections outline representative protocols for the key assays used to determine the binding affinity and functional activity of compounds like this compound at adrenergic receptors.
Radioligand Binding Assay (for determining Ki)
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the binding affinity of a test compound.
1. Membrane Preparation:
-
Tissues or cells expressing the target adrenergic receptor subtype are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a specific radioligand for the receptor of interest (e.g., [3H]-Prazosin for α1, [3H]-Clonidine for α2, [125I]-Iodocyanopindolol for β receptors).
-
A specific amount of the membrane preparation.
-
A range of concentrations of the unlabeled test compound (e.g., this compound).
-
-
Total binding is determined in the absence of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for determining EC50)
This protocol describes a general method for a cell-based functional assay to measure the effect of a test compound on cyclic AMP (cAMP) production, a key second messenger in β-adrenergic receptor signaling.
1. Cell Culture and Seeding:
-
A cell line stably or transiently expressing the β-adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells) is used.
-
Cells are cultured in an appropriate medium and seeded into 96- or 384-well plates at a predetermined density.
-
The cells are typically incubated overnight to allow for attachment.
2. Agonist Stimulation:
-
The cell culture medium is removed, and the cells are washed with an assay buffer (e.g., HBSS with HEPES).
-
A phosphodiesterase inhibitor (e.g., IBMX) is often included in the assay buffer to prevent the degradation of cAMP.
-
Cells are then stimulated with various concentrations of the test agonist (e.g., this compound) for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
3. cAMP Measurement:
-
Following stimulation, the cells are lysed to release intracellular cAMP.
-
The concentration of cAMP is determined using a commercially available assay kit, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This competitive immunoassay uses a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.
-
Luminescence-based biosensors (e.g., GloSensor™): These assays utilize a genetically encoded biosensor that produces light upon binding to cAMP. The luminescence signal is directly proportional to the intracellular cAMP concentration.
-
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The raw data from the assay is converted to cAMP concentrations using the standard curve.
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by plotting the cAMP concentration against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
GPCR Cross-Reactivity Assessment Workflow
The following diagram outlines a typical workflow for assessing the cross-reactivity of a compound across a panel of G-protein coupled receptors (GPCRs).
Caption: A generalized workflow for assessing GPCR cross-reactivity.
References
- 1. Effect of higenamine on alpha-adrenoceptors - FENG - Acta Pharmacologica Sinica [chinaphar.com]
- 2. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β2 -Adrenoceptor agonist activity of higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anabolic Effects of (-)-Higenamine in Cell Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anabolic effects of (-)-Higenamine with other potential alternatives in established in vitro cell models of muscle and bone. The data presented is compiled from various studies to offer a comprehensive overview for researchers in the field of anabolic drug discovery and development.
Executive Summary
This compound, a plant-derived benzylisoquinoline alkaloid, has demonstrated notable anabolic properties in both myocyte and osteoblast cell lineages. In C2C12 myotubes, a widely used model for skeletal muscle hypertrophy, Higenamine has been shown to increase myotube diameter and stimulate the expression of genes integral to muscle growth. Concurrently, in osteoblast precursor cells, it promotes osteogenesis by inducing the expression of key osteogenic markers. This guide compares these effects with those of well-characterized anabolic agents, including β2-adrenergic agonists like Clenbuterol and Formoterol, as well as the potent growth factors, Insulin-like Growth Factor-1 (IGF-1) for muscle and Bone Morphogenetic Protein-2 (BMP-2) for bone. The objective is to provide a data-driven comparison to aid in the evaluation of this compound as a potential anabolic agent.
Comparative Analysis of Anabolic Effects
The anabolic potential of this compound and its alternatives was evaluated based on key markers of muscle hypertrophy and osteoblast differentiation. The following tables summarize the quantitative data extracted from various in vitro studies.
Muscle Anabolism: C2C12 Myotube Hypertrophy
| Compound | Concentration | Time Point | Myotube Diameter Increase | Key Gene Expression Changes |
| This compound | 10 µM | 48h | Significant increase (specific percentage not quantified in available literature) | ↑ MyoD, ↑ Myogenin |
| Clenbuterol | 10 µM | 14 DIV | Significant increase (specific percentage not quantified in available literature) | ↑ MyoD, ↑ Myogenin |
| Formoterol | 1 µM | Not Specified | Significant increase (specific percentage not quantified in available literature) | ↑ Igf1, ↑ mTOR |
| IGF-1 | 10 ng/mL | 48h | ~54% increase compared to control[1] | ↑ MyoD, ↑ Myogenin |
Bone Anabolism: Osteoblast Differentiation
| Compound | Concentration | Time Point | Alkaline Phosphatase (ALP) Activity | Key Gene Expression Changes |
| This compound | Not Specified | Not Specified | Significant increase (specific fold change not quantified in available literature) | ↑ RUNX2, ↑ Osterix |
| Clenbuterol | Not Specified | Not Specified | No significant effect on osteocalcin (a marker of late osteoblast differentiation)[2] | Not Specified |
| BMP-2 | 50 ng/mL | 72h | ~4.7-fold increase compared to control | ↑ RUNX2, ↑ Osterix |
Signaling Pathways
The anabolic effects of these compounds are mediated by distinct signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and potential for off-target effects.
This compound Signaling in Osteoblasts
This compound promotes osteogenesis through a novel pathway involving the IQ motif containing GTPase activating protein 1 (IQGAP1). It binds to IQGAP1, leading to the inhibition of SMAD4 ubiquitination. This stabilization of SMAD4 enhances the SMAD2/3 signaling pathway, a critical regulator of osteoblast differentiation.
Caption: this compound Osteogenic Signaling Pathway.
β2-Adrenergic Agonist Signaling in Myocytes
Clenbuterol and Formoterol, as β2-adrenergic agonists, activate the β2-adrenoceptor, leading to an increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB promotes the transcription of genes involved in muscle hypertrophy.
Caption: β2-Agonist Myogenic Signaling Pathway.
IGF-1 Signaling in Myocytes
IGF-1 is a potent inducer of muscle hypertrophy. It binds to the IGF-1 receptor (IGF-1R), activating the PI3K/Akt/mTOR pathway. This cascade stimulates protein synthesis and inhibits protein degradation, leading to an increase in myotube size.
Caption: IGF-1 Myogenic Signaling Pathway.
BMP-2 Signaling in Osteoblasts
BMP-2 is a key growth factor in bone formation. It binds to BMP receptors (BMPR), which then phosphorylate and activate SMAD proteins (SMAD1/5/8). These activated SMADs form a complex with SMAD4 and translocate to the nucleus to induce the expression of osteogenic master genes like RUNX2 and Osterix.
Caption: BMP-2 Osteogenic Signaling Pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the anabolic effects of the compared compounds.
C2C12 Myotube Hypertrophy Assay
This workflow outlines the general procedure for assessing muscle cell hypertrophy in vitro.
Caption: C2C12 Myotube Hypertrophy Assay Workflow.
1. Cell Culture and Differentiation:
-
C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum).
-
To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) once the cells reach high confluency.
2. Compound Treatment:
-
Differentiated myotubes are treated with various concentrations of the test compounds (this compound, Clenbuterol, Formoterol, IGF-1).
3. Assessment of Hypertrophy:
-
Myotube Diameter Measurement: After a defined incubation period (e.g., 48 hours), myotubes are fixed and immunostained for a muscle-specific protein like Myosin Heavy Chain (MyHC). Images are captured using a microscope, and the diameter of multiple myotubes is measured using software such as ImageJ.[3][4]
-
Gene Expression Analysis: RNA is extracted from the treated myotubes, and quantitative real-time PCR (qPCR) is performed to measure the expression levels of myogenic regulatory factors such as MyoD and myogenin.
Osteoblast Differentiation Assay
This workflow describes the general procedure for assessing osteoblast differentiation.
References
- 1. Insulin-like growth factor (IGF-I) induces myotube hypertrophy associated with an increase in anaerobic glycolysis in a clonal skeletal-muscle cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of clenbuterol on bone metabolism in exercised or sedentary rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IGF1 promotes human myotube differentiation toward a mature metabolic and contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of (-)-Higenamine and Synephrine on Lipolysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the lipolytic effects of (-)-higenamine and synephrine, supported by experimental data and detailed methodologies.
Introduction
This compound and synephrine are two naturally occurring compounds that have garnered significant interest for their potential roles in weight management and as components in dietary supplements, primarily due to their purported lipolytic activities. Both compounds are structurally related to endogenous catecholamines and exert their effects through interaction with adrenergic receptors. However, their specific receptor affinities, signaling pathways, and ultimate efficacy in promoting the breakdown of stored fats (lipolysis) differ. This guide offers a comparative study of their mechanisms and lipolytic performance based on available scientific evidence.
Mechanism of Action and Signaling Pathways
Both this compound and synephrine stimulate lipolysis by activating adrenergic receptors on the surface of adipocytes (fat cells). This activation initiates a downstream signaling cascade that ultimately leads to the hydrolysis of triglycerides into glycerol and free fatty acids (FFAs), which are then released into the bloodstream.
This compound is characterized as a non-selective β-adrenergic receptor agonist, with a notable affinity for β2-receptors.[1][2][3] Activation of β2-adrenergic receptors leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP, in turn, activates protein kinase A (PKA), which then phosphorylates and activates hormone-sensitive lipase (HSL), the key enzyme responsible for triglyceride breakdown.
Synephrine , particularly the p-isomer, is recognized primarily as a β3-adrenergic receptor agonist.[4][5] It exhibits a low binding affinity for α-, β1-, and β2-adrenergic receptors, which is thought to contribute to its favorable cardiovascular safety profile.[4][5] Similar to the β2-pathway, activation of β3-adrenergic receptors also stimulates the adenylyl cyclase-cAMP-PKA cascade, leading to the activation of HSL and subsequent lipolysis.[6]
Comparative In Vitro Data
Direct comparative studies on the lipolytic potency of this compound and synephrine in the same adipocyte model are limited. However, data from individual studies provide insights into their relative activities.
| Compound | Adrenergic Receptor Target(s) | Cell Type | Parameter | Value | Reference(s) |
| This compound | β1, β2 | CHEK-1 cells expressing human β-receptors | EC50 (β1 activation) | 34 nM | [7] |
| EC50 (β2 activation) | 0.47 µM | [7] | |||
| Synephrine | α1A, α2A, β3 | Human adipocytes | Lipolysis Stimulation | Partially stimulatory at ≥100 µg/mL | [8][9] |
| Rat adipocytes | Lipolysis Stimulation | Dose-dependent increase | [9][10] | ||
| Human α-Adrenoceptor subtypes | Binding Affinity (pKi) | α1A: <5, α2A: <5, α2C: <5 | [11] |
Note: A lower EC50 value indicates higher potency. The lipolytic effect of synephrine in human adipocytes is noted to be weaker than in rodent adipocytes.
Comparative In Vivo and Human Studies
Human clinical trials and animal studies have investigated the effects of this compound and synephrine on markers of lipolysis and energy expenditure.
| Compound | Study Population | Dosage | Key Findings | Reference(s) |
| This compound | 16 healthy subjects | Single dose of a supplement containing higenamine, 270 mg caffeine, and yohimbe bark extract | Significant increase in plasma free fatty acids and energy expenditure. | [12] |
| Recreational female athletes | 75 mg/day for 21 days | No significant changes in weight loss or serum free fatty acids. | [3] | |
| Synephrine | 12 healthy men | 100 mg | Increased serum glycerol at rest and post-exercise. Increased fat oxidation rates 30 minutes post-exercise. | |
| Professional cyclists | 3 mg/kg body weight | Increased rate of fat oxidation during exercise. |
Experimental Protocols
In Vitro Lipolysis Assay (Glycerol and Free Fatty Acid Release)
This protocol is a generalized procedure for assessing the lipolytic activity of test compounds in cultured adipocytes, such as 3T3-L1 cells.
1. Cell Culture and Differentiation:
-
Culture pre-adipocytes (e.g., 3T3-L1) to confluence in a suitable growth medium.
-
Induce differentiation into mature adipocytes using a differentiation cocktail (e.g., containing dexamethasone, IBMX, and insulin). Mature adipocytes are typically ready for experiments 7-14 days post-differentiation, characterized by the accumulation of lipid droplets.[13][14]
2. Lipolysis Induction:
-
Wash the differentiated adipocytes with serum-free medium or a suitable assay buffer (e.g., Krebs-Ringer bicarbonate buffer with BSA).[15]
-
Pre-incubate the cells in the assay buffer for a short period (e.g., 30-60 minutes) to establish baseline conditions.
-
Replace the buffer with fresh assay buffer containing the test compounds (this compound or synephrine at various concentrations) or controls. A positive control, such as the non-selective β-agonist isoproterenol, and a vehicle control should be included.[13][16]
-
Incubate the cells for a defined period (e.g., 1 to 3 hours) at 37°C.[16]
3. Measurement of Glycerol Release:
-
After incubation, collect the supernatant (culture medium).
-
The concentration of glycerol in the supernatant can be determined using a commercially available colorimetric or fluorometric assay kit. These kits typically involve enzymatic reactions that produce a detectable signal proportional to the glycerol concentration.[13][14][16]
4. Measurement of Free Fatty Acid (FFA) Release:
-
Similar to the glycerol assay, collect the supernatant after the incubation period.
-
The concentration of FFAs is measured using a specific assay kit. These assays often involve the enzymatic conversion of FFAs into a product that can be detected colorimetrically or fluorometrically.[17]
Conclusion
This compound and synephrine both promote lipolysis through the activation of adrenergic receptors, albeit via different receptor subtypes. This compound acts as a non-selective β-agonist with a notable affinity for β2-receptors, while synephrine is a more selective β3-agonist. This difference in receptor selectivity likely accounts for their varying physiological effects, particularly concerning cardiovascular parameters.
In vitro data suggests that this compound is a potent activator of β2-adrenergic receptors. Synephrine demonstrates lipolytic activity in both rat and human adipocytes, although its potency in human cells appears to be lower and requires higher concentrations. Human studies on this compound have produced mixed results regarding its lipolytic efficacy, which may be influenced by the presence of other compounds in tested supplements. In contrast, studies on synephrine have more consistently demonstrated its ability to increase fat oxidation, particularly during exercise.
For researchers in drug development, the selectivity of synephrine for the β3-adrenergic receptor may present a more targeted approach for inducing lipolysis with a potentially better safety profile. Further head-to-head comparative studies, particularly in human primary adipocytes, are warranted to definitively establish the relative lipolytic potencies and therapeutic potential of these two compounds.
References
- 1. β2‐Adrenoceptor agonist activity of higenamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β2 -Adrenoceptor agonist activity of higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Higenamine on Exercise Performance of Recreational Female Athletes: A Randomized Double-Blinded Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. p-Synephrine Suppresses Glucose Production but Not Lipid Accumulation in H4IIE Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Isopropylnorsynephrine is a stronger lipolytic agent in human adipocytes than synephrine and other amines present in Citrus aurantium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isopropylnorsynephrine is a stronger lipolytic agent in human adipocytes than synephrine and other amines present in Citrus aurantium | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. zen-bio.com [zen-bio.com]
- 14. zen-bio.com [zen-bio.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. resources.amsbio.com [resources.amsbio.com]
(-)-Higenamine Versus Dopamine: A Comparative Analysis of Receptor Binding Affinities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding affinities of (-)-Higenamine and the endogenous neurotransmitter dopamine. The information presented is collated from publicly available experimental data to assist researchers in understanding the pharmacological profiles of these two compounds.
Executive Summary
This compound, a plant-derived benzylisoquinoline alkaloid, is primarily recognized for its interaction with adrenergic receptors. It functions as an antagonist at α1-adrenergic subtypes and as a dual agonist for β1- and β2-adrenergic receptors. In contrast, dopamine, a catecholamine neurotransmitter, exhibits high affinity for its own family of dopamine receptors (D1-D5) and also demonstrates cross-reactivity with adrenergic receptors, particularly the α2 subtype. While the adrenergic activity of this compound is well-documented, its direct binding affinity for dopamine receptors remains less characterized in the scientific literature. This guide summarizes the available quantitative binding data, details the experimental methodologies used for their determination, and illustrates the known signaling pathways.
Data Presentation: Receptor Binding Affinities
The following table summarizes the available quantitative data on the binding affinities (Ki and pKi) of this compound and dopamine at various adrenergic and dopamine receptor subtypes. Ki, the dissociation constant, represents the concentration of the ligand at which 50% of the receptors are occupied. A lower Ki value indicates a higher binding affinity. pKi is the negative logarithm of the Ki value, meaning a higher pKi value corresponds to a higher affinity.
| Receptor Subtype | Ligand | Ki (nM) | pKi (-log(Ki)) | Reference |
| Adrenergic Receptors | ||||
| α1A | This compound | 269.15 | 6.57 | [1] |
| α1B | This compound | 331.13 | 6.48 | [1] |
| α1D | This compound | 446.68 | 6.35 | [1] |
| α2A | Dopamine | ~3-fold lower affinity than Norepinephrine | - | [2] |
| α2 | Dopamine | 10 to 28-fold lower affinity than Norepinephrine | - | [2] |
| β1 | This compound | Agonist activity confirmed | - | [3] |
| β2 | This compound | Agonist activity confirmed | - | [3] |
| Dopamine Receptors | ||||
| D1 | Dopamine | 4.3 - 5.6 (pK i) | - | [4] |
| D2 | Dopamine | 5.3 - 6.4 (pK i) | - | [4] |
| D3 | Dopamine | 6.3 - 7.4 (pK i) | - | [4] |
| D4 | Dopamine | 7.6 (pK i) | - | [4] |
| D5 | Dopamine | 6.6 (pK i) | - | [4] |
| D1-D5 | This compound | Interaction suggested, but quantitative binding data is not well-characterized. | - | [3] |
Note: The binding affinity of dopamine for α2-adrenergic receptors is presented relative to norepinephrine as specific Ki values were not consistently provided in the reviewed literature.
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from radioligand binding assays . These assays are the gold standard for quantifying the interaction between a ligand and a receptor.
General Protocol for Radioligand Binding Assay:
A typical competitive radioligand binding assay involves the following steps:
-
Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an assay buffer.
-
-
Binding Reaction:
-
A fixed concentration of a radiolabeled ligand (a molecule with a radioactive isotope that is known to bind to the target receptor with high affinity and specificity) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or dopamine) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.
-
-
Separation of Bound and Free Radioligand:
-
After the incubation reaches equilibrium, the mixture is rapidly filtered through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
-
Quantification of Radioactivity:
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
This is a generalized protocol. Specific details such as the choice of radioligand, incubation times, temperatures, and buffer compositions may vary depending on the receptor subtype and the specific laboratory conducting the experiment.
Signaling Pathways & Mechanisms of Action
This compound Signaling
This compound's primary mechanism of action involves the modulation of adrenergic receptor signaling pathways.
Caption: this compound's dual action on adrenergic pathways.
As an antagonist of α1-adrenergic receptors, this compound blocks the Gq-protein coupled pathway, which normally leads to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and protein kinase C (PKC) activity.[1] Conversely, as an agonist at β1- and β2-adrenergic receptors, it activates the Gs-protein coupled pathway, stimulating adenylyl cyclase to produce cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and leads to various physiological responses.[3]
Dopamine Signaling
Dopamine exerts its effects by binding to two families of G-protein coupled receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
Caption: Dopamine's opposing actions via D1- and D2-like receptors.
Activation of D1-like receptors leads to the stimulation of adenylyl cyclase via Gs/olf proteins, resulting in increased cAMP levels and PKA activation. In contrast, activation of D2-like receptors, coupled to Gi/o proteins, inhibits adenylyl cyclase, leading to a decrease in cAMP production and subsequent inhibition of PKA.
Conclusion
This compound and dopamine exhibit distinct yet overlapping pharmacological profiles. This compound's primary interactions are with adrenergic receptors, acting as an antagonist at α1 subtypes and an agonist at β1 and β2 subtypes. Dopamine, while having high affinity for its own receptor family, also interacts with adrenergic receptors, notably the α2 subtype. The lack of comprehensive binding data for this compound at dopamine receptors highlights an area for future research that would enable a more complete comparative analysis. The information provided in this guide serves as a foundational resource for professionals in the fields of pharmacology and drug development.
References
- 1. Identification of higenamine as a novel α1 -adrenergic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interplay Among Catecholamine Systems: Dopamine Binds to a2-adrenergic Receptors in Birds and Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications [mdpi.com]
- 4. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the In Vivo Anti-Inflammatory Mechanisms of (-)-Higenamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Higenamine, a plant-derived alkaloid, has garnered significant attention for its therapeutic potential, particularly for its potent anti-inflammatory properties observed in various in vivo models. This guide provides a comprehensive comparison of its performance against inflammatory challenges, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Comparative Analysis of Anti-Inflammatory Efficacy
This compound has been demonstrated to mitigate inflammation in several preclinical models. Its efficacy is attributed to its ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.
| Inflammatory Model | Animal Species | Key Findings | Reference |
| Lipopolysaccharide (LPS)-induced Inflammation | Mice | Significantly inhibited the production of TNF-α, IL-6, reactive oxygen species (ROS), nitric oxide (NO), and prostaglandin E2 (PGE2) in microglia.[1] Prevented LPS-induced hypotension.[2] | [1][2] |
| Collagen-Induced Arthritis (CIA) | Mice | Significantly reduced clinical arthritis scores and inhibited the inflammatory response and oxidative damage.[3] Inhibited the activity of TNF-α and IL-1β.[4][5] | [3][4][5] |
| Neuropathic Pain (Chronic Constriction Injury) | Rats | Reduced upregulated levels of ROS, malondialdehyde (MDA), TNF-α, and IL-6. Increased levels of superoxide dismutase (SOD) and glutathione (GSH).[6] | [6] |
| Spinal Cord Injury (SCI) | Mice | Reduced the numbers of CD4+ T cells, CD8+ T cells, Ly6G+ neutrophils, and CD11b+ macrophages. Increased the expression of anti-inflammatory cytokines IL-4 and IL-10.[7] | [7] |
| Ulcerative Colitis (UC) | Mice | Inhibited the Galectin-3/TLR4/NF-κB signaling pathway.[3] | [3] |
| Allergic Rhinitis | Mice | Decreased serum histamine, IgE, and IL-4 levels.[3] | [3] |
Key Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are mediated through the modulation of several critical signaling pathways.
NF-κB Signaling Pathway
This compound consistently demonstrates the ability to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[3][8] It suppresses the nuclear translocation of the NF-κB p65 subunit and prevents the degradation and phosphorylation of its inhibitor, IκBα.[1] This inhibition leads to a downstream reduction in the expression of various pro-inflammatory genes, including those for cytokines and enzymes like COX-2 and iNOS.[3][8]
Nrf2/HO-1 Signaling Pathway
This compound activates the Nrf2/HO-1 signaling pathway, a key regulator of the antioxidant response, which in turn suppresses inflammation.[3][4][5] It promotes the nuclear translocation of Nrf2, leading to the increased expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1).[1][3] HO-1 activation helps to reduce oxidative stress and inhibit inflammatory responses.[4][5]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is also implicated in the anti-inflammatory and cytoprotective effects of this compound.[3] Activation of this pathway can lead to the modulation of downstream targets involved in inflammation and cell survival. For instance, Higenamine has been shown to upregulate the PI3K/Akt/Nrf-2 signaling pathway in a model of collagen-induced arthritis.[3]
References
- 1. Anti-inflammatory effects of higenamine (Hig) on LPS-activated mouse microglia (BV2) through NF-κB and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of activation of nuclear factor kappaB is responsible for inhibition of inducible nitric oxide synthase expression by higenamine, an active component of aconite root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications | MDPI [mdpi.com]
- 4. Frontiers | Pharmacological effects of higenamine based on signalling pathways and mechanism of action [frontiersin.org]
- 5. Pharmacological effects of higenamine based on signalling pathways and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Higenamine Attenuates Neuropathic Pain by Inhibition of NOX2/ROS/TRP/P38 Mitogen-Activated Protein Kinase/NF-ĸB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Higenamine promotes M2 macrophage activation and reduces Hmgb1 production through HO-1 induction in a murine model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Higenamine and Ephedrine's Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological mechanisms of (-)-Higenamine and Ephedrine, focusing on their interactions with adrenergic receptors. The information is compiled from various experimental studies to offer a comprehensive overview for research and drug development purposes.
Introduction
This compound (also known as norcoclaurine) and Ephedrine are both sympathomimetic amines, but they exhibit distinct mechanisms of action at the molecular level. While both compounds interact with the adrenergic system, their receptor affinity, selectivity, and mode of action—direct, indirect, or mixed—differ significantly. Understanding these differences is crucial for predicting their physiological effects and therapeutic potential.
Comparative Data on Adrenergic Receptor Interactions
The following tables summarize the quantitative data from various studies on the interaction of this compound and Ephedrine with different adrenergic receptor subtypes. It is important to note that the data are compiled from different experimental systems and conditions, which may account for some of the variability.
Receptor Binding Affinity (Ki)
Binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | pKi | Species/Cell Line | Radioligand | Reference |
| This compound | α1A | 269.15 | 6.57 | Human/HEK293A | [3H]-prazosin | [1][2] |
| α1B | 331.13 | 6.48 | Human/HEK293A | [3H]-prazosin | [1][2] | |
| α1D | 446.68 | 6.35 | Human/HEK293A | [3H]-prazosin | [1][2] | |
| (-)-Ephedrine (1R,2S) | α1A | ~10,000 | <5 | Human/HEK | [125I]HEAT | [3] |
| α1B | ~10,000 | <5 | Human/HEK | [125I]HEAT | [3] | |
| α1D | ~10,000 | <5 | Human/HEK | [125I]HEAT | [3] | |
| α2A | ~10,000 | <5 | Human/CHO | [3H]rauwolscine | [3] | |
| α2B | ~10,000 | <5 | Human/CHO | [3H]rauwolscine | [3] | |
| α2C | ~10,000 | <5 | Human/CHO | [3H]rauwolscine | [3] |
Note: Ki values for Ephedrine on α-receptors were generally high, indicating low affinity. The referenced study focused on antagonist activity at these receptors.
Functional Activity (EC50 and Emax)
EC50 represents the concentration of a drug that gives a half-maximal response. Emax is the maximum response that can be produced by the drug.
| Compound | Receptor Subtype | EC50 (µM) | Emax (% of Isoproterenol) | Assay Type | Species/Cell Line | Reference |
| This compound | β1 | 0.034 | 105% | Ca2+ response | Human/chem-1 | [4] |
| β2 | 0.47 | 31% | Ca2+ response | Human/chem-1 | [4] | |
| (-)-Ephedrine (1R,2S) | β1 | 0.5 | 68% | cAMP accumulation | Human/CHO | [5][6] |
| β2 | 0.36 | 78% | cAMP accumulation | Human/CHO | [5][6] | |
| β3 | 45 | 31% | cAMP accumulation | Human/CHO | [5][6] |
Mechanisms of Action
This compound
This compound is primarily a direct-acting agonist with a notable affinity for β-adrenergic receptors.[7][8][9] It is considered a non-selective β-agonist, activating both β1 and β2 subtypes.[7] Some studies also indicate that it can act as a dual agonist for β1/β2-adrenergic receptors and a β2-adrenergic receptor Gs/Gi dual agonist.[8] Its structural similarity to catecholamines is thought to contribute to its direct receptor interaction.[3] Interestingly, some research also points to an antagonist effect at α1-adrenergic receptors, which may contribute to a hypotensive effect.[1][2]
Ephedrine
Ephedrine is classified as a mixed-acting sympathomimetic amine .[10][11] Its principal mechanism involves the indirect stimulation of the adrenergic system by promoting the release of norepinephrine from presynaptic nerve terminals.[10] This released norepinephrine then acts on postsynaptic α- and β-adrenergic receptors. In addition to its indirect action, Ephedrine also exhibits direct agonist activity at both α- and β-adrenergic receptors, although this action is considered weaker than its indirect effects.[10][11] Studies on its isomers have shown that (-)-Ephedrine (1R,2S) is the most potent isomer at β-adrenergic receptors.[5][6] Some research also suggests that ephedrine alkaloids can act as antagonists at α-adrenergic receptors.[3]
Signaling Pathways
The signaling pathways for this compound and Ephedrine are depicted below. These diagrams illustrate the primary mechanisms through which these compounds elicit their effects on target cells.
References
- 1. Identification of higenamine as a novel α1 -adrenergic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. β2 -Adrenoceptor agonist activity of higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ephedrine – eDrug [edrug.mvm.ed.ac.uk]
- 11. Ephedrine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
A Comparative Guide to the Validation of Analytical Methods for (-)-Higenamine in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of (-)-Higenamine in complex matrices, including biological fluids and dietary supplements. The information presented is curated from peer-reviewed scientific literature to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs. This document details experimental protocols, presents comparative performance data, and visualizes key workflows and signaling pathways.
Introduction to this compound Analysis
This compound, a benzylisoquinoline alkaloid found in various plants, has garnered significant attention for its cardiovascular and bronchodilatory effects.[1] It is a non-selective agonist of β1- and β2-adrenergic receptors.[1][2] Due to its pharmacological activity, higenamine is a prohibited substance in sports by the World Anti-Doping Agency (WADA).[3] Consequently, robust and validated analytical methods are crucial for pharmacokinetic studies, doping control, and quality control of herbal products and dietary supplements. The primary analytical techniques employed for higenamine quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methods
The choice of analytical method for higenamine quantification is dependent on the matrix, required sensitivity, and available instrumentation. The following tables summarize the performance of various validated methods.
Liquid Chromatography-Based Methods
LC-MS/MS and UHPLC-MS/MS are the most common techniques for higenamine analysis due to their high sensitivity and selectivity.
Table 1: Comparison of LC-MS/MS and UHPLC-MS/MS Methods for Higenamine Quantification in Biological Matrices (Plasma and Urine)
| Parameter | LC-MS/MS (Plasma)[4] | LC-MS/MS (Urine)[4] | UPLC-MS/MS (Urine)[5] |
| Linearity Range | 0.100 - 50.0 ng/mL | 1.00 - 500 ng/mL | 0.193 - 192.9 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | 1.00 ng/mL | 0.2 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 15% | Not Reported |
| Inter-day Precision (%RSD) | < 15% | < 15% | Not Reported |
| Accuracy (%Bias) | 85-115% | 85-115% | Not Reported |
| Extraction Recovery | 82.1% | 56.6% | Not Reported |
| Sample Preparation | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) | Dilute-and-Shoot (DaS) |
Table 2: Comparison of UHPLC-MS/MS Methods for Higenamine Quantification in Dietary Supplements
| Parameter | UHPLC-MS/MS[6] |
| Linearity Range | Not explicitly stated, but validated. |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantification (LOQ) | Not Reported |
| Precision (%RSD) | Not Reported |
| Accuracy (%Bias) | Not Reported |
| Extraction Recovery | Not Reported |
| Sample Preparation | Extraction with methanol/water |
Gas Chromatography-Based Methods
GC-MS offers an alternative to LC-MS, but typically requires derivatization of the analyte to improve volatility and thermal stability.
Table 3: Performance of a GC-MS Method for Higenamine Quantification in Various Matrices [7]
| Parameter | GC-MS (Plasma, Urine, Oral Liquid, Capsules, Pills, Herbal Medicine) |
| Linearity Range | 5 - 200 ng/mL |
| Limit of Detection (LOD) | 1.52 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Intra-day Precision (%RSD) | < 3.39% |
| Inter-day Precision (%RSD) | < 3.39% |
| Recovery | 82.70 - 109.80% |
| Sample Preparation | Solid-Phase Extraction (SPE) and Derivatization |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of higenamine in different matrices.
LC-MS/MS Analysis of Higenamine in Human Plasma[4]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute higenamine with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Atlantis dC18 (2.1 x 50 mm, 5 µm)
-
Mobile Phase: 0.05% formic acid in water:methanol (40:60, v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition: m/z 272.1 → 107.1
-
UHPLC-MS/MS Analysis of Higenamine in Urine (Dilute-and-Shoot)[5]
-
Sample Preparation (Dilute-and-Shoot - DaS):
-
To 500 µL of urine, add 100 µL of internal standard solution (1 µg/mL dobutamine).
-
Dilute with 600 µL of 24% methanol containing 0.2% formic acid.
-
Vortex and centrifuge the sample for 10 minutes at 12,000 rpm.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: ZORBAX Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient Elution: A time-programmed gradient is used.
-
Flow Rate: Not specified in the abstract.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition: Specific transitions for higenamine and its metabolites are monitored.
-
GC-MS Analysis of Higenamine in Multiple Matrices[7]
-
Sample Preparation (SPE and Derivatization):
-
Perform Solid-Phase Extraction (details specific to the matrix).
-
Evaporate the eluate to dryness.
-
Add 50 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA) for derivatization.
-
Heat at 70°C for 30 minutes.
-
Evaporate to dryness and reconstitute in ethyl acetate for injection.
-
-
Gas Chromatographic Conditions:
-
Column: HP-5 capillary column (30 m x 0.32 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Oven Temperature Program: A temperature gradient is applied.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Detection Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions: m/z 303.1, 330.1, 358.1, 386.1
-
Visualizing Workflows and Signaling Pathways
Higenamine Signaling Pathway
Higenamine primarily exerts its effects through the activation of β1- and β2-adrenergic receptors. This signaling cascade involves G-protein coupling and downstream effector activation.
Caption: Higenamine's β-adrenergic signaling pathway.
Experimental Workflow for Higenamine Analysis in Urine by LC-MS/MS
The following diagram illustrates a typical workflow for the analysis of higenamine in urine samples using the "Dilute-and-Shoot" method.
Caption: A typical 'Dilute-and-Shoot' workflow for urine analysis.
Experimental Workflow for Higenamine Analysis in Plasma by LC-MS/MS
This diagram outlines a common Solid-Phase Extraction (SPE) workflow for the analysis of higenamine in plasma samples.
Caption: A Solid-Phase Extraction workflow for plasma analysis.
References
- 1. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Higenamine, a Dual Agonist for β 1- and β 2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis for higenamine in urine by means of ultra-high-performance liquid chromatography-tandem mass spectrometry: Interpretation of results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of higenamine in human plasma and urine using liquid chromatography coupled to positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of liquid chromatography‐tandem mass spectrometry for determination of higenamine in urine following oral administration of traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of higenamine in dietary supplements by UHPLC/MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of higenamine in multi-matrix by gas chromatography-mass spectrometry combined with derivatization technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (-)-Higenamine: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of (-)-Higenamine, a plant-based alkaloid, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound is recognized as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1] Critically, it is very toxic to aquatic life with long-lasting effects, mandating stringent disposal protocols to prevent environmental contamination.[1]
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound is to avoid release into the environment. Therefore, it must not be disposed of with household garbage or allowed to enter the sewage system.[1] All waste containing this compound, including contaminated materials, must be collected, properly labeled, and disposed of in accordance with local, state, and federal regulations.[2]
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, contaminated labware (e.g., weigh boats, pipette tips), and personal protective equipment (PPE) in a dedicated, clearly labeled, and sealed waste container.[2][3][4] The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled container. Do not mix with other solvent waste unless permitted by your institution's chemical waste program.
-
Spills: In the event of a spill, vacuum or sweep up the material and place it into a suitable, sealed disposal container.[3][4] Avoid generating dust.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the appropriate hazard pictograms (e.g., harmful, irritant, environmentally hazardous).
3. Storage:
-
Store waste containers in a designated, secure area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Adhere to all institutional, local, and national regulations for hazardous waste disposal.[2]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Get medical attention if irritation develops.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[3]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling (-)-Higenamine
Essential Safety and Handling Guide for (-)-Higenamine
For researchers, scientists, and drug development professionals, the safe handling of investigational compounds like this compound is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound, grounded in available safety data.
Compound Hazards: this compound hydrochloride is classified as harmful if swallowed, a skin irritant, a cause of serious eye irritation, and may cause respiratory irritation.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. All personnel must be trained in the proper donning and doffing of PPE.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, powder-free gloves (e.g., nitrile). | To prevent skin contact and absorption.[2] |
| Eye & Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | To protect eyes from contact with the powder or solutions.[2] |
| Lab Coat/Gown | A long-sleeved lab coat or protective gown. | To protect skin and personal clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is likely. | To prevent inhalation of the powder, which can cause respiratory irritation.[2][3] |
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk.
1. Preparation:
-
Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood or a ventilated enclosure, to control potential dust.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste disposal containers are readily available.
-
Pre-weighing: If possible, pre-weigh the required amount of this compound in a containment device to minimize the time the container is open.
2. Handling:
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust. Use appropriate tools to transfer the powder.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
3. Post-Handling:
-
Decontamination: Clean all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the designated waste stream.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3] Recommended storage temperature is 2-8°C.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Collection: Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Discharge into the environment must be avoided.[3]
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for the appropriate selection and use of PPE when handling this compound.
Caption: Workflow for PPE Selection and Use with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
